Product packaging for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde(Cat. No.:CAS No. 66620-31-3)

2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Cat. No.: B183002
CAS No.: 66620-31-3
M. Wt: 181.15 g/mol
InChI Key: WUGNDXPTZCCGDM-UHFFFAOYSA-N
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Description

2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS 66620-31-3) is a multifunctional aromatic aldehyde that serves as a versatile building block in organic synthesis and materials science research. Its molecular structure, incorporating aldehyde, phenolic hydroxyl, and nitro functional groups on a methyl-substituted benzene ring, allows for diverse chemical transformations and applications. The compound is primarily valued as a precursor for the synthesis of Schiff base ligands, which are formed through condensation reactions with primary amines . These ligands are crucial in coordination chemistry for constructing complexes with various transition metals, such as molybdenum and vanadium, which are explored for their catalytic and semiconducting properties . Furthermore, derivatives of this compound and its structural analogs are investigated for their potential biological activities, including notable antimicrobial properties . A common synthesis route involves the nitration of 2-hydroxy-5-methylbenzaldehyde under controlled conditions . The compound and its derivatives are typically characterized using advanced analytical techniques including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry, and X-ray crystallography to confirm identity and purity . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7NO4 B183002 2-Hydroxy-5-methyl-3-nitrobenzaldehyde CAS No. 66620-31-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-5-methyl-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-4,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGNDXPTZCCGDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80408429
Record name 2-hydroxy-5-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66620-31-3
Record name 2-hydroxy-5-methyl-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80408429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 68007-03-4

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a key chemical intermediate with significant potential in research and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries.

Chemical and Physical Properties

This compound, also known as 3-methyl-5-nitrosalicylaldehyde, is an aromatic aldehyde with the chemical formula C₈H₇NO₄. Its chemical structure features a benzene ring substituted with a formyl group, a hydroxyl group, a methyl group, and a nitro group.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
CAS Number 68007-03-4
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
Appearance Pale yellow solid (typical)
IUPAC Name This compound
Synonyms 3-Methyl-5-nitrosalicylaldehyde

Synthesis

The primary synthetic route to this compound is through the nitration of 2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzaldehyde

This protocol outlines a general method for the synthesis of this compound.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol (for recrystallization)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a cooled mixture of concentrated sulfuric acid and concentrated nitric acid to a solution of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent.

  • Maintain the reaction temperature below 10°C throughout the addition.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period to ensure the completion of the reaction.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The crude solid product will precipitate out of the solution.

  • Filter the precipitate and wash it thoroughly with cold water to remove any residual acid.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.

Diagram 1: Synthetic Pathway of this compound

G 2-Hydroxy-5-methylbenzaldehyde 2-Hydroxy-5-methylbenzaldehyde This compound This compound 2-Hydroxy-5-methylbenzaldehyde->this compound Nitration reagents H₂SO₄, HNO₃ reagents->2-Hydroxy-5-methylbenzaldehyde

Caption: Synthesis of the target compound via nitration.

Applications in Drug Development

This compound serves as a versatile precursor for the synthesis of various heterocyclic compounds, particularly Schiff bases, which are known to exhibit a wide range of biological activities.

Schiff Base Formation and Antimicrobial Activity

The aldehyde functional group of this compound readily undergoes condensation reactions with primary amines to form Schiff bases (imines). These Schiff bases are of significant interest due to their potential as antimicrobial agents. The presence of the nitro group and the phenolic hydroxyl group can enhance the biological activity of the resulting Schiff base derivatives.

Diagram 2: General Reaction for Schiff Base Formation

G This compound This compound SchiffBase Schiff Base This compound->SchiffBase PrimaryAmine Primary Amine (R-NH₂) PrimaryAmine->SchiffBase

Caption: Formation of a Schiff base from the target compound.

Studies on Schiff bases derived from structurally similar salicylaldehydes have demonstrated significant activity against various bacterial and fungal strains. For instance, some salicylaldehyde Schiff bases have shown minimum inhibitory concentrations (MICs) as low as 50 μg/mL against pathogenic bacteria[1]. The antimicrobial efficacy is often attributed to the azomethine group, which can interfere with microbial cell wall synthesis or protein function.

Anticancer Potential

Schiff bases derived from substituted salicylaldehydes have also emerged as promising candidates for anticancer drug development. Research on derivatives of 2-hydroxybenzaldehyde has shown cytotoxic activity against various cancer cell lines.

One of the proposed mechanisms of action for the anticancer effects of these compounds involves the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway. The MAPK pathway plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is a hallmark of many cancers. Certain Schiff base derivatives have been shown to induce apoptosis in cancer cells by upregulating pro-apoptotic genes and downregulating anti-apoptotic genes within the MAPK signaling cascade.

Diagram 3: Proposed Mechanism of Anticancer Activity

G cluster_cell Cancer Cell SB Schiff Base Derivative MAPK MAPK Signaling Pathway SB->MAPK Modulates Apoptosis Apoptosis MAPK->Apoptosis Induces

Caption: Modulation of the MAPK pathway by Schiff bases.

Future Perspectives

This compound is a valuable building block for the synthesis of novel bioactive molecules. Further research into the synthesis and biological evaluation of its derivatives, particularly Schiff bases and their metal complexes, is warranted. Detailed investigations into their mechanisms of action at the molecular level will be crucial for the development of new therapeutic agents for infectious diseases and cancer.

References

2-Hydroxy-5-methyl-3-nitrobenzaldehyde chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of Hydroxy-Methyl-Nitrobenzaldehyde Isomers

A Note on Isomer Specificity

Initial research for "2-Hydroxy-5-methyl-3-nitrobenzaldehyde" did not yield specific data for this particular constitutional isomer. It is highly probable that the intended compound of interest is one of two closely related and well-documented isomers: 2-Hydroxy-3-methyl-5-nitrobenzaldehyde or 2-Hydroxy-5-nitrobenzaldehyde . This guide provides a comprehensive overview of the chemical properties and relevant experimental data for these two compounds.

2-Hydroxy-3-methyl-5-nitrobenzaldehyde

This isomer is characterized by a methyl group at position 3 and a nitro group at position 5 of the salicylaldehyde backbone.

Chemical and Physical Properties

The fundamental physicochemical properties of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
CAS Number 68007-03-4[1][2]
IUPAC Name 2-hydroxy-3-methyl-5-nitrobenzaldehyde[1]
Synonyms N/A
Appearance Not specified
Melting Point Not specified
Boiling Point Not specified
Solubility Not specified
XLogP3 1.8[1]
Spectral Data

Detailed spectral information is crucial for the identification and characterization of the compound.

Spectrum TypeKey Features
¹H NMR Data not available in the provided search results.
¹³C NMR Data not available in the provided search results.
Mass Spec Data not available in the provided search results.
IR Data not available in the provided search results.
Synthesis

2-Hydroxy-3-methyl-5-nitrobenzaldehyde can be synthesized from 2-Hydroxy-3-methylbenzaldehyde.[3] While specific reaction conditions were not detailed in the provided results, a general synthetic pathway can be inferred.

Synthesis_Workflow_1 Start 2-Hydroxy-3-methylbenzaldehyde Reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) Start->Reagent Nitration Product 2-Hydroxy-3-methyl-5-nitrobenzaldehyde Reagent->Product

Caption: General synthesis pathway for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.

Safety and Hazards

This compound is associated with several hazard classifications.

Hazard ClassGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation

Source: [1]

2-Hydroxy-5-nitrobenzaldehyde

This isomer, also known as 5-Nitrosalicylaldehyde, features a nitro group at the 5-position of the salicylaldehyde structure.

Chemical and Physical Properties

The key physicochemical data for 2-Hydroxy-5-nitrobenzaldehyde are presented below.

PropertyValueSource
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol [4]
CAS Number 97-51-8[4]
IUPAC Name 2-hydroxy-5-nitrobenzaldehyde
Synonyms 5-Nitrosalicylaldehyde[4]
Appearance Dark yellow solid
Melting Point 125-128 °C[4]
Boiling Point Not specified
Solubility Not specified
Assay 98%[4]
Spectral Data

Spectroscopic data is essential for the structural elucidation of this molecule.

Spectrum TypeKey Features
SMILES [H]C(=O)c1cc(ccc1O)--INVALID-LINK--=O
InChI 1S/C7H5NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-4,10H
InChI Key IHFRMUGEILMHNU-UHFFFAOYSA-N

Source: [4]

Experimental Protocols

Synthesis of 2-Hydroxy-5-nitrobenzaldehyde

An unexpected synthesis of 2-Hydroxy-5-nitrobenzaldehyde was reported from the reaction of Lanthanum(III) nitrate hexahydrate with the Schiff base ligand 2-((2-(2-hydroxyethylamino) ethylimino)methyl) phenol.[5]

Experimental Workflow:

Synthesis_Workflow_2 cluster_reactants Reactants cluster_process Process Schiff_Base Schiff Base Ligand (0.31g, 1.5 mmol) in Acetonitrile/Methanol (2:1, 5 mL) Mixing Mix Reactant Solutions Schiff_Base->Mixing La_Salt La(NO₃)₃·6H₂O (0.21g, 0.5 mmol) in Acetonitrile/Methanol (2:1, 4 mL) La_Salt->Mixing Stirring Stir for 4 hours Mixing->Stirring Recrystallization Recrystallize from Acetonitrile/THF (1:4) + 1 mL Nitric Acid Stirring->Recrystallization Product 2-Hydroxy-5-nitrobenzaldehyde (Orange Oil, Yield: 29.94%) Recrystallization->Product

Caption: Experimental workflow for the synthesis of 2-Hydroxy-5-nitrobenzaldehyde.[5]

Safety and Hazards

The safety profile for 2-Hydroxy-5-nitrobenzaldehyde is important for handling and storage.

Hazard ClassGHS CodeDescription
Acute Toxicity (Oral)H302Harmful if swallowed
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation

Source: [4]

Comparative Summary and Applications

Both 2-Hydroxy-3-methyl-5-nitrobenzaldehyde and 2-Hydroxy-5-nitrobenzaldehyde are valuable precursors in organic synthesis. The presence of the aldehyde, hydroxyl, and nitro functional groups allows for a variety of chemical transformations, making them useful building blocks for the synthesis of more complex molecules, including Schiff bases and various heterocyclic compounds. Their utility is noted in the synthesis of metal complexes and as intermediates in medicinal chemistry research. The specific substitution pattern of each isomer will influence its reactivity and the stereochemistry of subsequent reactions. Researchers should carefully select the appropriate isomer based on the desired final product and synthetic strategy.

References

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. While detailed experimental data remains limited in publicly accessible literature, this document consolidates available information on its chemical identity and outlines a general synthetic approach. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis, highlighting the current knowledge gaps and potential areas for future investigation.

Introduction

This compound is a substituted aromatic aldehyde. Such compounds are of significant interest in medicinal chemistry and materials science due to the diverse reactivity conferred by the hydroxyl, methyl, nitro, and aldehyde functional groups. Substituted nitrobenzaldehydes, in particular, serve as versatile intermediates in the synthesis of various heterocyclic compounds and have been explored for their potential biological activities.[1][2] This guide focuses specifically on the 2-hydroxy-5-methyl-3-nitro derivative, providing a summary of its known characteristics.

Molecular Structure and Properties

The molecular structure of this compound consists of a benzene ring substituted with a hydroxyl group at position 2, a methyl group at position 5, a nitro group at position 3, and a formyl (aldehyde) group at position 1.

Table 1: Chemical and Physical Properties
PropertyValueSource
Chemical Formula C₈H₇NO₄[3]
Molecular Weight 181.15 g/mol [3]
IUPAC Name This compound[3]
CAS Number 68007-03-4[3]
Canonical SMILES CC1=CC(=C(C(=C1)C=O)O)--INVALID-LINK--[O-][3]
InChI Key BENQWWGSDGYLAU-UHFFFAOYSA-N[3]
Topological Polar Surface Area 83.1 Ų[3]

Synthesis

The primary route for the synthesis of this compound is through the nitration of 2-Hydroxy-5-methylbenzaldehyde.[4]

General Synthetic Workflow

Below is a generalized workflow for the synthesis of this compound.

Synthesis_Workflow Start 2-Hydroxy-5-methylbenzaldehyde Reaction Nitration Reaction Start->Reaction Nitrating_Agent Nitrating Agent (e.g., HNO3/H2SO4) Nitrating_Agent->Reaction Product This compound Reaction->Product Purification Purification (e.g., Crystallization, Chromatography) Product->Purification Final_Product Pure Product Purification->Final_Product

Caption: Generalized synthesis workflow for this compound.

Experimental Protocol (General)

A detailed, experimentally verified protocol for the synthesis of this compound is not available in the surveyed literature. However, a general procedure for the nitration of a substituted benzaldehyde can be inferred.

  • Dissolution: The starting material, 2-Hydroxy-5-methylbenzaldehyde, would be dissolved in a suitable solvent, likely a strong acid such as sulfuric acid, under cooled conditions (e.g., an ice bath) to manage the exothermic nature of the nitration reaction.

  • Addition of Nitrating Agent: A nitrating mixture, typically a combination of nitric acid and sulfuric acid, would be added dropwise to the solution of the starting material while maintaining a low temperature.

  • Reaction: The reaction mixture would be stirred for a specified period to allow the electrophilic aromatic substitution to proceed.

  • Workup: The reaction would be quenched by pouring the mixture over ice, leading to the precipitation of the crude product.

  • Purification: The crude product would then be collected by filtration, washed, and purified, likely through recrystallization or column chromatography, to yield the pure this compound.

Note: The precise reaction conditions, including solvent, temperature, reaction time, and purification method, would need to be optimized experimentally.

Spectroscopic Characterization

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) for this compound are not available in the public domain. For structurally related compounds, such as 2-hydroxy-3-methoxy-5-nitrobenzaldehyde, this information is accessible and could serve as a reference for researchers aiming to characterize the title compound.[5][6]

Biological Activity and Applications

There is no specific information in the reviewed literature regarding the biological activity or applications of this compound. However, the broader class of nitrobenzaldehydes has been investigated for various biomedical applications. For instance, some nitrobenzaldehyde derivatives have been explored for their potential in photodynamic therapy against cancer.[2] Additionally, they are key precursors in the synthesis of Schiff bases, which are known to have a wide range of biological activities, including antimicrobial and anticancer properties.[1]

Conclusion and Future Directions

This compound is a known chemical entity with a defined molecular structure. While a general synthetic pathway is established, there is a notable absence of detailed experimental protocols and comprehensive characterization data in the publicly available scientific literature. This presents an opportunity for further research to:

  • Develop and publish a detailed, optimized synthesis protocol.

  • Perform and publish a full spectroscopic characterization (NMR, IR, MS) of the compound.

  • Investigate the potential biological activities of this compound and its derivatives, particularly in the context of drug discovery.

This technical guide serves as a starting point for researchers and professionals, summarizing the current state of knowledge and highlighting the areas where further investigation is required to fully elucidate the properties and potential applications of this compound.

References

A Technical Guide to the Physical Properties of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS Number: 68007-03-4). Due to the limited availability of experimentally determined data for this specific compound, this document also includes computed properties and data from closely related structural isomers to serve as a valuable reference for researchers. Furthermore, detailed experimental protocols for determining key physical and spectral properties are provided to facilitate further investigation.

Section 1: Core Physical Properties

Quantitative data for this compound is primarily based on computational models. Experimental data is currently not widely available in published literature.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 68007-03-4[1][2]
Molecular Formula C₈H₇NO₄[1][2]
Molecular Weight 181.15 g/mol [2]
Exact Mass 181.03750770 Da[2]
LogP (Octanol/Water) 1.94[1]
Topological Polar Surface Area 83.1 Ų[2]
Melting Point Not Available[1]
Boiling Point Not Available[1]
Solubility Not Available

Section 2: Comparative Data from Structural Isomers

To provide context for the potential physical properties of this compound, the following table summarizes experimental data for structurally similar compounds. These compounds share the same core benzaldehyde structure with hydroxyl and nitro substitutions, differing only in the position or absence of the methyl group.

Table 2: Experimental Physical Properties of Related Isomers

Compound NameCAS NumberMelting Point (°C)Solubility
2-Hydroxy-3-nitrobenzaldehyde5274-70-4107.0 - 113.0Not specified
2-Hydroxy-5-nitrobenzaldehyde97-51-8125 - 128Partly soluble in water
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde17028-61-4141 - 143Slightly soluble in water
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde34549-69-4129 - 134Not specified

Section 3: Experimental Protocols

The following section details standardized methodologies for the experimental determination of the principal physical properties of solid organic compounds like this compound.

The melting point of a crystalline solid is a critical indicator of purity.

  • Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range from the first sign of melting to the complete liquefaction of the sample is recorded.

  • Apparatus: Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer or digital temperature probe.

  • Procedure:

    • Sample Preparation: A small amount of the dry, crystalline compound is finely ground. The open end of a capillary tube is tapped into the powder until a sample of 2-3 mm in height is packed into the bottom.

    • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer or temperature sensor.

    • Heating: The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • Measurement: The heating rate is then slowed to 1-2°C per minute. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.

    • Purity Assessment: A sharp melting range (typically 0.5-2°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

This method determines the equilibrium solubility of a substance in a given solvent at a specific temperature.

  • Principle: An excess amount of the solute is agitated in a solvent for a prolonged period to ensure equilibrium is reached. The concentration of the solute in the resulting saturated solution is then measured.

  • Apparatus: Conical flasks with stoppers, a constant temperature shaker bath, filtration or centrifugation equipment, and an analytical method for concentration measurement (e.g., UV-Vis spectroscopy, HPLC).

  • Procedure:

    • Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol) in a flask.

    • Equilibration: The flask is sealed and placed in a shaker bath set to a constant temperature. The mixture is agitated for a sufficient time (e.g., 24-72 hours) to reach equilibrium. The continued presence of undissolved solid must be confirmed.

    • Phase Separation: The solution is allowed to stand at the same constant temperature to allow undissolved solid to settle. An aliquot of the supernatant is then carefully removed and separated from the solid phase by filtration or centrifugation, ensuring the temperature is maintained to prevent precipitation or further dissolution.

    • Analysis: The concentration of the compound in the clear, saturated solution is determined using a calibrated analytical technique.

Spectral analysis is essential for structural elucidation and confirmation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: 5-20 mg of the sample is dissolved in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The solution must be homogeneous.

    • Data Acquisition: The NMR tube is placed in the spectrometer. The experiment begins with locking onto the deuterium signal of the solvent and shimming the magnetic field to achieve homogeneity. Standard ¹H and ¹³C NMR spectra are then acquired using appropriate pulse sequences.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a transparent disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid powder is placed directly onto the ATR crystal.

    • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded. The sample is then placed in the instrument's beam path, and the IR spectrum is recorded. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.

  • Mass Spectrometry (MS):

    • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer. For a relatively volatile compound, this can be done via a direct insertion probe. The molecules are then ionized, commonly using Electron Impact (EI) to generate a molecular ion and characteristic fragment ions.

    • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

    • Detection: The detector records the abundance of each ion at its specific m/z ratio, generating a mass spectrum that reveals the molecular weight and fragmentation pattern of the compound.

Section 4: Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_prep Sample Preparation cluster_phys_prop Physical Property Determination cluster_spec Spectroscopic Analysis cluster_data Data Compilation A Obtain Pure, Dry Sample B Grind to Fine Powder A->B C Melting Point Analysis B->C D Solubility Analysis (Shake-Flask) B->D E Structural Confirmation B->E F Record and Tabulate Results C->F D->F E->F G cluster_sample Sample Preparation cluster_techniques Analytical Techniques cluster_data Data Output cluster_analysis Final Analysis Sample Pure Solid Sample NMR NMR Spectroscopy (Dissolve in Deuterated Solvent) Sample->NMR IR IR Spectroscopy (Prepare KBr Pellet or use ATR) Sample->IR MS Mass Spectrometry (Direct Insertion & Ionization) Sample->MS NMR_Data Chemical Shifts & Coupling Constants NMR->NMR_Data IR_Data Absorption Bands (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak & Fragmentation Pattern MS->MS_Data Structure Structural Elucidation and Verification NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

Technical Guide: Solubility Profile of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 2-hydroxy-5-methyl-3-nitrobenzaldehyde. A comprehensive search of available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, this guide provides detailed experimental protocols for determining the solubility of this compound using established gravimetric and UV/Vis spectrophotometric methods. Additionally, it presents qualitative solubility information for structurally related nitrobenzaldehyde derivatives to offer insights into its expected solubility characteristics. This document serves as a practical resource for researchers seeking to establish the solubility profile of this compound for applications in drug development and other scientific research.

Solubility Data Overview

As of the date of this guide, no specific quantitative solubility data for this compound in various solvents at different temperatures has been published in the accessible scientific literature. Qualitative information for related compounds suggests that nitrobenzaldehyde derivatives generally exhibit limited solubility in water and better solubility in organic solvents. For instance, 3-nitrobenzaldehyde is sparingly soluble in water but shows good solubility in ethanol, methanol, acetone, and chloroform.[1][2] Similarly, 4-nitrobenzaldehyde is soluble in organic solvents like ethanol and acetone but has limited water solubility.[3] The solubility of such compounds also tends to increase with a rise in temperature.[1]

Table 1: Qualitative Solubility of Structurally Related Nitrobenzaldehydes

CompoundWaterEthanolAcetoneChloroformOther Organic Solvents
3-Nitrobenzaldehyde Sparingly soluble/Slightly soluble[1][2]Soluble[2]Soluble[2]Soluble[2]Soluble in ether and benzene[2]
4-Nitrobenzaldehyde Limited solubility[3]Soluble[3]Soluble[3]Soluble[3]Soluble in benzene and glacial acetic acid[4]

Experimental Protocols for Solubility Determination

To address the absence of data, this section provides detailed methodologies for determining the solubility of this compound. The choice between the gravimetric and UV/Vis spectrophotometric method will depend on the chromophoric properties of the compound and the desired accuracy.

Gravimetric Method

The gravimetric method is a direct and absolute technique for determining solubility. It involves preparing a saturated solution, separating the undissolved solid, and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Materials and Apparatus:

  • This compound

  • Selected solvent(s)

  • Analytical balance

  • Thermostatic shaker or water bath

  • Filtration apparatus (e.g., syringe filters with appropriate membrane, Buchner funnel)

  • Evaporating dish or watch glass

  • Drying oven

  • Desiccator

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial or flask).

    • Place the container in a thermostatic shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of undissolved solid at the end of this period is crucial.[5]

  • Separation of Undissolved Solute:

    • Allow the suspension to settle at the constant temperature.

    • Carefully filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE or other compatible material) to remove all undissolved solid. Ensure the filtration apparatus is pre-equilibrated to the experimental temperature to prevent precipitation or further dissolution.

  • Determination of Solute Mass:

    • Accurately pipette a known volume of the clear, saturated filtrate into a pre-weighed evaporating dish.

    • Evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute.

    • Once the solvent is fully evaporated, cool the dish in a desiccator to room temperature and weigh it on an analytical balance.

    • Repeat the drying and weighing cycles until a constant mass is achieved.[6]

  • Calculation of Solubility:

    • The mass of the dissolved solute is the difference between the final mass of the dish with the residue and the initial mass of the empty dish.

    • Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L, by dividing the mass of the solute by the volume of the filtrate taken.

UV/Vis Spectrophotometric Method

This method is suitable if this compound exhibits significant absorbance in the UV/Vis spectrum and follows the Beer-Lambert law. It is an indirect method that relies on a calibration curve.

Materials and Apparatus:

  • This compound

  • Selected solvent(s) (must be UV-transparent at the analysis wavelength)

  • UV/Vis spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatic shaker or water bath

  • Filtration apparatus

Procedure:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute solution of this compound in the chosen solvent.

    • Scan the solution over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of accurately known concentration by dissolving a weighed amount of the compound in a volumetric flask with the solvent.

    • Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The plot should be linear, and the equation of the line (y = mx + c) should be determined.[7]

  • Preparation and Analysis of Saturated Solution:

    • Prepare a saturated solution as described in the gravimetric method (Section 2.1, step 1).

    • Filter the saturated solution to remove undissolved solid (Section 2.1, step 2).

    • Accurately dilute a known volume of the clear filtrate with the solvent to a concentration that falls within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the absorbance of the diluted solution and the equation of the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates a logical workflow for determining the solubility of this compound, incorporating both the gravimetric and UV/Vis spectrophotometric methods.

Solubility_Determination_Workflow start_end start_end process process decision decision io io data data start Start: Obtain Pure This compound prep_sat_sol Prepare Saturated Solution (Excess solute in solvent at constant T) start->prep_sat_sol equilibrate Equilibrate for 24-48h (Thermostatic Shaker) prep_sat_sol->equilibrate filter_sol Filter to Remove Undissolved Solid equilibrate->filter_sol clear_filtrate Obtain Clear Saturated Filtrate filter_sol->clear_filtrate method_choice Choose Method clear_filtrate->method_choice dilute_filtrate Dilute Filtrate to Linear Range gravimetric Gravimetric Method method_choice->gravimetric Direct spectrophotometric UV/Vis Spectrophotometric Method method_choice->spectrophotometric Indirect pipette_vol Pipette Known Volume of Filtrate gravimetric->pipette_vol prep_standards Prepare Standard Solutions & Generate Calibration Curve spectrophotometric->prep_standards evaporate Evaporate Solvent and Dry to Constant Mass pipette_vol->evaporate weigh_residue Weigh Residue evaporate->weigh_residue calc_grav Calculate Solubility (mass/volume) weigh_residue->calc_grav end End: Report Solubility Data calc_grav->end prep_standards->dilute_filtrate measure_abs Measure Absorbance at λmax dilute_filtrate->measure_abs calc_spec Calculate Concentration from Calibration Curve measure_abs->calc_spec final_sol Determine Solubility (accounting for dilution) calc_spec->final_sol final_sol->end

Caption: Workflow for Solubility Determination.

Conclusion

While direct quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary framework for researchers to determine this crucial physicochemical property. By following the detailed gravimetric and UV/Vis spectrophotometric protocols, scientists can generate reliable solubility data in various solvents and at different temperatures. This information is essential for advancing research and development activities involving this compound, particularly in the fields of medicinal chemistry and material science. It is recommended that the choice of method be guided by the properties of the compound and the specific requirements of the research application.

References

An In-Depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Publicly available, experimentally verified spectroscopic data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS No. 66620-31-3) is limited. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds. The experimental protocols and expected spectroscopic data are presented as a predictive guide for researchers.

Introduction

This compound is a substituted aromatic aldehyde. This class of compounds is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde and hydroxyl groups, coupled with the electronic effects of the nitro and methyl substituents. Such molecules can serve as precursors for the synthesis of Schiff bases, chalcones, and other heterocyclic compounds with potential biological activities, including antimicrobial, antioxidant, and anticancer properties. This technical guide outlines a proposed synthetic pathway, details the expected spectroscopic characteristics, and presents a hypothetical signaling pathway for research exploration.

Synthesis of this compound

A plausible synthetic route to this compound involves the electrophilic nitration of 2-hydroxy-5-methylbenzaldehyde. The hydroxyl group is an activating, ortho-, para-directing group, while the aldehyde is a deactivating, meta-directing group. The methyl group is weakly activating and ortho-, para-directing. Therefore, the regioselectivity of the nitration will be influenced by the interplay of these directing effects.

This protocol is adapted from general methods for the nitration of substituted phenols.

Materials:

  • 2-hydroxy-5-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Distilled Water

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C in an ice bath with continuous stirring.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly over crushed ice with stirring.

  • The solid product, if it precipitates, can be collected by vacuum filtration, washed with cold water, and dried.

  • If the product does not precipitate, perform a liquid-liquid extraction with a suitable organic solvent such as dichloromethane.

  • Combine the organic extracts and wash with distilled water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

Workflow for the Synthesis of this compound

G start Start: 2-hydroxy-5-methylbenzaldehyde dissolve Dissolve in conc. H₂SO₄ start->dissolve cool1 Cool to 0-5 °C dissolve->cool1 add_nitrating Add Nitrating Mixture Dropwise cool1->add_nitrating prepare_nitrating Prepare Nitrating Mixture (conc. HNO₃ + conc. H₂SO₄) cool2 Cool Nitrating Mixture prepare_nitrating->cool2 cool2->add_nitrating react Stir at Low Temperature (Monitor by TLC) add_nitrating->react quench Pour over Ice react->quench extract Extraction with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry over Anhydrous MgSO₄ wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification (Recrystallization/Chromatography) evaporate->purify end_product Final Product: This compound purify->end_product G cluster_0 Cellular Stress cluster_1 Apoptotic Regulation cluster_2 Execution Phase Stress Signal Stress Signal Pro-apoptotic Protein (e.g., Bax) Pro-apoptotic Protein (e.g., Bax) Stress Signal->Pro-apoptotic Protein (e.g., Bax) Anti-apoptotic Protein (e.g., Bcl-2) Anti-apoptotic Protein (e.g., Bcl-2) Caspase Cascade Caspase Cascade Anti-apoptotic Protein (e.g., Bcl-2)->Caspase Cascade inhibits Pro-apoptotic Protein (e.g., Bax)->Caspase Cascade activates Apoptosis Apoptosis Caspase Cascade->Apoptosis Derivative of this compound Derivative of this compound Derivative of this compound->Anti-apoptotic Protein (e.g., Bcl-2) inhibits

A Technical Guide to 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde, including its chemical properties, synthesis protocols, and potential biological significance. The information is presented to support research and development activities in the fields of medicinal chemistry and materials science.

Chemical Identity and Properties

The IUPAC name for the compound is 2-hydroxy-3-methyl-5-nitrobenzaldehyde [1][2]. It is an aromatic aldehyde, a derivative of benzaldehyde with hydroxy, methyl, and nitro group substituents.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C8H7NO4PubChem[1]
Molecular Weight 181.15 g/mol PubChem[1]
CAS Number 68007-03-4ChemSrc[2]
Appearance Not specifiedN/A
Melting Point Not specifiedN/A
Boiling Point Not specifiedN/A
Solubility Not specifiedN/A
XLogP3 1.8PubChem[1]

Table 2: Spectral Data Summary

Data TypeAvailability
1H NMR Available[3]
13C NMR Available[3]
IR Spectroscopy Available[3][4]
Mass Spectrometry Available[3]

Synthesis Protocol

The synthesis of 2-hydroxy-3-methyl-5-nitrobenzaldehyde typically involves the nitration of 2-hydroxy-3-methylbenzaldehyde. Below is a generalized experimental protocol based on standard nitration procedures for similar phenolic aldehydes.

Objective: To synthesize 2-hydroxy-3-methyl-5-nitrobenzaldehyde via electrophilic aromatic substitution.

Materials:

  • 2-hydroxy-3-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Ethanol (for recrystallization)

Procedure:

  • Preparation of the Nitrating Mixture: In a flask submerged in an ice-salt bath, slowly add a stoichiometric amount of concentrated nitric acid to a cooled solution of concentrated sulfuric acid. Maintain the temperature below 10°C.

  • Dissolution of Starting Material: Dissolve 2-hydroxy-3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid in a separate flask, keeping the mixture cool.

  • Nitration Reaction: Slowly add the nitrating mixture dropwise to the dissolved 2-hydroxy-3-methylbenzaldehyde solution. Stir the reaction mixture continuously and maintain the temperature between 0-5°C to control the reaction rate and prevent over-nitration.

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, pour the mixture slowly onto crushed ice with constant stirring. This will cause the crude product to precipitate.

  • Isolation: Filter the precipitated solid using a Buchner funnel and wash thoroughly with cold distilled water to remove any residual acid.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

  • Characterization: Confirm the identity and purity of the final product using techniques such as melting point determination, NMR spectroscopy, and IR spectroscopy.

A general workflow for the synthesis is illustrated in the diagram below.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Prepare Nitrating Mixture (HNO₃ + H₂SO₄) C Controlled Addition & Nitration (0-5°C) A->C B Dissolve Starting Material (2-Hydroxy-3-methylbenzaldehyde) B->C D Quench on Ice C->D E Filter Precipitate D->E F Recrystallize E->F G Characterize Product (NMR, IR, MP) F->G

Diagram 1: Synthesis Workflow

Biological Activity and Research Applications

While specific biological activities for 2-hydroxy-3-methyl-5-nitrobenzaldehyde are not extensively documented in the provided search results, related nitrobenzaldehyde derivatives have shown significant potential in medicinal chemistry. For instance, compounds with similar structural motifs have demonstrated antimicrobial and anticancer properties[5][6].

  • Antimicrobial Potential: The nitro group is a key pharmacophore in several antimicrobial agents. It is hypothesized that compounds like 2-hydroxy-3-methyl-5-nitrobenzaldehyde could interfere with microbial cellular processes, potentially by disrupting cell membranes or inhibiting essential enzymes[5].

  • Anticancer Potential: Some nitroaromatic compounds have been shown to induce cytotoxicity in cancer cell lines, often through mechanisms involving the induction of apoptosis or necrosis[5]. The reactivity of the aldehyde and the electronic properties of the substituted benzene ring could allow for targeted interactions with biological macromolecules.

Further research into this specific compound could involve a screening cascade to determine its biological efficacy.

The diagram below outlines a potential experimental workflow for investigating the biological activity of this compound.

G cluster_screening Biological Screening Workflow A Compound Synthesis & Purification B Primary Screening (e.g., MTT Assay for Cytotoxicity) A->B C Antimicrobial Assay (e.g., MIC Determination) A->C D Secondary Screening (Apoptosis, Cell Cycle Analysis) B->D Active? E Mechanism of Action Studies C->E Active? D->E F Lead Optimization E->F

Diagram 2: Biological Screening Workflow

References

An In-depth Technical Guide on the Molecular Weight of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed analysis of the molecular weight of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and structurally similar compounds. The information is intended for researchers, scientists, and professionals in drug development who require precise molecular data for their work.

While the specific compound "this compound" is not readily indexed in major chemical databases, a closely related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde , is well-documented. This guide will focus on the latter, while also presenting data on other similar benzaldehyde derivatives for comparative purposes.

Molecular Formula and Weight Calculation

The molecular formula for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde is C₈H₇NO₄[1]. The molecular weight is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights provided by the International Union of Pure and Applied Chemistry (IUPAC) are used for this calculation.

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u[2][3][4][5]

  • Nitrogen (N): 14.007 u[6][7][8][9][10]

  • Oxygen (O): 15.999 u[11][12][13][14]

The calculation is as follows:

(8 x 12.011) + (7 x 1.008) + (1 x 14.007) + (4 x 15.999) = 96.088 + 7.056 + 14.007 + 63.996 = 181.147 g/mol

This calculated value is consistent with the published molecular weight of 181.15 g/mol [1].

Comparative Data of Related Benzaldehyde Derivatives

For the benefit of researchers working with similar structures, the following table summarizes the molecular weights of other relevant nitrobenzaldehyde compounds.

Compound NameMolecular FormulaMolecular Weight ( g/mol )
2-Hydroxy-3-methyl-5-nitrobenzaldehydeC₈H₇NO₄181.15[1]
2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12
2-Hydroxy-3-(hydroxymethyl)-5-nitrobenzaldehydeC₈H₇NO₅197.147[15]
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeC₈H₇NO₅197.14[16][17]

Methodological Considerations

The determination of a compound's molecular weight is a fundamental calculation based on its molecular formula, which is in turn confirmed through experimental techniques such as mass spectrometry and elemental analysis.

Experimental Protocol for Mass Spectrometry:

A standard protocol for confirming the molecular weight of a synthesized or isolated compound like 2-Hydroxy-3-methyl-5-nitrobenzaldehyde would involve the following general steps:

  • Sample Preparation: A small amount of the purified compound is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Ionization: The sample solution is introduced into the mass spectrometer. Depending on the compound's properties, an appropriate ionization technique is selected. Electrospray ionization (ESI) is a common choice for polar organic molecules.

  • Mass Analysis: The ionized molecules are accelerated into a mass analyzer (e.g., a quadrupole, time-of-flight, or Orbitrap analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

  • Data Interpretation: The peak in the mass spectrum corresponding to the molecular ion ([M+H]⁺ or [M-H]⁻) is identified to confirm the molecular weight of the compound.

Logical Workflow for Compound Identification

The logical process for identifying a chemical compound and determining its molecular weight is illustrated in the following workflow diagram.

cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Data Confirmation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms formula Determine Molecular Formula nmr->formula ir->formula ms->formula mw Calculate Molecular Weight formula->mw final Confirmed Structure & MW mw->final

Workflow for Compound Identification and Molecular Weight Determination.

It is important to note that concepts such as signaling pathways are not applicable to the intrinsic chemical property of molecular weight. Such diagrams are relevant for illustrating biological interactions or complex experimental workflows, but not for the fundamental calculation of a molecule's mass.

References

Navigating the Unknown: A Technical Guide to the Safety and Hazards of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Classification

Due to the absence of specific data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, the hazard classification for its isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde , is presented as a primary point of reference. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this isomer[1]:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications suggest that this compound should be handled as a hazardous substance with the potential to cause significant irritation upon contact with skin, eyes, and the respiratory system.

General Hazards of Related Chemical Classes

The molecular structure of this compound contains three key functional groups that inform its potential hazards: an aldehyde, a nitro group on an aromatic ring, and a hydroxyl group (phenol).

  • Aldehydes: Aldehydes are known to be irritants to the skin, eyes, and mucous membranes. Inhalation can lead to coughing and shortness of breath[2].

  • Aromatic Nitro Compounds: These compounds can be toxic and may cause systemic effects. A significant hazard associated with aromatic nitro compounds is the potential to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to transport oxygen. This can lead to symptoms such as headache, dizziness, cyanosis (blueish discoloration of the skin), and in severe cases, cardiac dysrhythmias and respiratory distress[2].

  • Phenols: Phenolic compounds can be corrosive and are readily absorbed through the skin. Systemic toxicity can occur following significant exposure.

Quantitative Safety Data

As previously stated, no specific quantitative toxicological data (e.g., LD50, LC50) for this compound has been identified. The following table summarizes the GHS hazard classifications for the related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde.

Hazard ClassCategoryGHS CodeDescriptionData Source
Skin Corrosion/Irritation2H315Causes skin irritation[1]
Serious Eye Damage/Eye Irritation2AH319Causes serious eye irritation[1]
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335May cause respiratory irritation[1]

Experimental Protocols for Hazard Assessment

In the absence of existing safety data, a systematic experimental approach is required to characterize the hazards of a novel compound like this compound. The following outlines a generic, multi-tiered experimental workflow for this purpose.

Tier 1: In Silico and In Vitro Assessment
  • Computational Toxicology (In Silico):

    • Methodology: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict toxicity endpoints such as mutagenicity, carcinogenicity, skin sensitization, and acute oral toxicity. Software such as DEREK Nexus, TOPKAT, or the OECD QSAR Toolbox can be employed.

    • Data Output: Predicted toxicity endpoints and potential mechanisms of action.

  • In Vitro Mutagenicity (Ames Test):

    • Methodology: The bacterial reverse mutation assay (Ames test) is performed using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction). The compound is tested at a range of concentrations.

    • Data Output: A determination of whether the compound is mutagenic, indicated by a significant increase in the number of revertant colonies compared to the control.

  • In Vitro Cytotoxicity:

    • Methodology: Assess the cytotoxicity of the compound on relevant cell lines (e.g., human keratinocytes, bronchial epithelial cells) using assays such as the MTT or LDH release assay.

    • Data Output: IC50 (half-maximal inhibitory concentration) values, providing a measure of the compound's toxicity at the cellular level.

Tier 2: Acute Toxicity and Irritation Studies (In Vivo)

Should the results of Tier 1 studies warrant further investigation, and with appropriate ethical review and approval, limited in vivo studies may be conducted according to OECD guidelines.

  • Acute Dermal Irritation/Corrosion (OECD TG 404):

    • Methodology: A small amount of the test substance is applied to the shaved skin of a single animal (typically a rabbit). The site is observed for erythema and edema at specified intervals.

    • Data Output: A classification of the compound as a skin irritant or corrosive.

  • Acute Eye Irritation/Corrosion (OECD TG 405):

    • Methodology: The test substance is applied to one eye of an animal (typically a rabbit), with the other eye serving as a control. The eyes are examined for corneal opacity, iritis, and conjunctivitis.

    • Data Output: A classification of the compound as an eye irritant or corrosive.

  • Acute Oral Toxicity (OECD TG 423):

    • Methodology: The "Acute Toxic Class Method" involves a stepwise procedure with a small number of animals per step. The substance is administered orally, and the animals are observed for signs of toxicity and mortality.

    • Data Output: An estimated LD50 (lethal dose, 50%) and classification into a GHS toxicity category.

Visualizations

Logical Workflow for Chemical Hazard Assessment

The following diagram illustrates a logical workflow for assessing the hazards of a novel chemical compound.

cluster_0 Hazard Assessment Workflow A Compound Synthesis and Purification B Literature and Database Review (SDS, Toxicology Data) A->B C In Silico Toxicity Prediction (QSAR) B->C D In Vitro Hazard Screening (Ames, Cytotoxicity) C->D E Preliminary Risk Assessment D->E F In Vivo Studies (if necessary) (Acute Toxicity, Irritation) E->F High or Unknown Hazard G Comprehensive Safety Profile and Handling Procedures E->G Low Hazard I Terminate or Modify Research Plan E->I Unacceptable Risk F->G H Proceed with Research (with appropriate controls) G->H

Caption: A logical workflow for the hazard assessment of a new chemical entity.

Signaling Pathway for Cellular Response to a Toxic Insult

As no specific signaling pathways for this compound have been elucidated, a generalized diagram illustrating a cellular stress response pathway is presented.

cluster_1 Generalized Cellular Stress Response A Toxic Chemical Exposure B Reactive Oxygen Species (ROS) Generation A->B C Oxidative Stress B->C D Activation of Stress-Activated Protein Kinases (e.g., JNK, p38) C->D E Activation of Transcription Factors (e.g., AP-1, Nrf2) D->E F Gene Expression Changes E->F G Cellular Response F->G H Apoptosis (Cell Death) G->H Severe Damage I Cell Survival and Adaptation (e.g., Antioxidant Production) G->I Moderate Damage

Caption: A generalized signaling pathway for cellular stress response to a toxic agent.

Handling and Personal Protective Equipment (PPE)

Given the identified hazards of irritation, all work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. The following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required at all times.

  • Skin Protection: A lab coat and disposable nitrile gloves should be worn. Gloves should be inspected before use and changed frequently, especially if contamination is suspected.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

First Aid Measures

  • In case of skin contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.

Conclusion

While this compound is a compound of interest for research and development, the lack of specific safety and toxicology data necessitates a highly cautious approach. The information provided in this guide, based on a closely related isomer and general chemical principles, should be used to inform a thorough risk assessment. It is the responsibility of the researcher to ensure that all appropriate safety measures are in place to mitigate the potential hazards associated with this compound. As new data becomes available, this safety profile should be updated accordingly.

References

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific literature on 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (CAS No. 66620-31-3), a substituted salicylaldehyde with potential applications in medicinal chemistry and materials science. This document outlines its chemical properties, synthesis, and explores its putative biological activities based on research conducted on structurally related compounds.

Core Compound Information

This compound is an aromatic organic compound characterized by a benzene ring substituted with a hydroxyl group, a methyl group, a nitro group, and a formyl (aldehyde) group.

PropertyValueSource
CAS Number 66620-31-3[1]
Molecular Formula C₈H₇NO₄[1]
Molecular Weight 181.15 g/mol [1]
SMILES O=CC1=C(O)C(--INVALID-LINK--=O)=CC(C)=C1[1]

While specific experimental data for this compound is limited in publicly available literature, data for the closely related isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (CAS No. 68007-03-4), is available and can offer some insights.

PropertyValueSource
Molecular Weight 181.15 g/mol [2]
XLogP3 1.8[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 2[2]
Exact Mass 181.03750770 Da[2]
Monoisotopic Mass 181.03750770 Da[2]
Topological Polar Surface Area 83.1 Ų[2]
Heavy Atom Count 13[2]

Synthesis

Proposed Synthetic Pathway: Nitration of 5-Methylsalicylaldehyde

The synthesis would likely proceed via electrophilic aromatic substitution, where the nitro group is introduced onto the benzene ring of 5-methylsalicylaldehyde. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the aldehyde group is deactivating and meta-directing. The substitution pattern will be influenced by the interplay of these electronic and steric effects.

Synthesis 5-Methylsalicylaldehyde 5-Methylsalicylaldehyde Reaction Nitration 5-Methylsalicylaldehyde->Reaction Nitrating Agent Nitrating Agent Nitrating Agent->Reaction 2-Hydroxy-5-methyl-\n3-nitrobenzaldehyde 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde Reaction->2-Hydroxy-5-methyl-\n3-nitrobenzaldehyde

Proposed synthesis of this compound.

A general procedure for the nitration of a related compound, salicylaldehyde, to produce a mixture of 3- and 5-nitrosalicylaldehyde involves cooling a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath, followed by the dropwise addition of a nitrating mixture (concentrated sulfuric acid and concentrated nitric acid in a 2:1 ratio) at 0°C.[3][4] The reaction is typically stirred for several hours at room temperature. A similar approach, starting with 5-methylsalicylaldehyde, would be a logical starting point for the synthesis of the target compound. Purification would likely involve filtration, washing, and potentially recrystallization.

Potential Biological Activities

Direct experimental evidence for the biological activity of this compound is not found in the current body of literature. However, extensive research on substituted salicylaldehydes and nitrobenzaldehydes provides a strong basis for predicting its potential pharmacological properties.

Antimicrobial Activity

Substituted aromatic aldehydes, particularly those with nitro, hydroxy, and halogen groups, have demonstrated significant antimicrobial activity.[5] Studies on a range of substituted salicylaldehydes have shown them to be potent antibacterial and antifungal agents.[6][7] The presence of both a hydroxyl and a nitro group on the benzaldehyde scaffold is a key feature for high antimicrobial efficacy.

A proposed workflow for evaluating the antimicrobial potential of a novel compound like this compound is outlined below.

Antimicrobial_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies Compound Synthesis\n& Purification Compound Synthesis & Purification MIC/MBC/MFC Determination MIC/MBC/MFC Determination Compound Synthesis\n& Purification->MIC/MBC/MFC Determination Test against bacterial & fungal strains Cell Membrane\nPermeability Assay Cell Membrane Permeability Assay MIC/MBC/MFC Determination->Cell Membrane\nPermeability Assay Biofilm Disruption\nAssay Biofilm Disruption Assay MIC/MBC/MFC Determination->Biofilm Disruption\nAssay DNA Interaction\nStudies DNA Interaction Studies MIC/MBC/MFC Determination->DNA Interaction\nStudies Elucidation of\nAntimicrobial Mechanism Elucidation of Antimicrobial Mechanism Cell Membrane\nPermeability Assay->Elucidation of\nAntimicrobial Mechanism Biofilm Disruption\nAssay->Elucidation of\nAntimicrobial Mechanism DNA Interaction\nStudies->Elucidation of\nAntimicrobial Mechanism

Workflow for antimicrobial evaluation.

A common experimental protocol for determining the Minimum Inhibitory Concentration (MIC) is the broth microdilution method. This involves preparing a two-fold serial dilution of the compound in a suitable broth medium in a 96-well microtiter plate. A standardized suspension of the test microorganism is then added to each well. The plate is incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Nitrobenzaldehyde derivatives have garnered interest as potential anticancer agents.[8] Some studies have explored their use in photodynamic therapy, where the compound is injected into a tumor and activated by UV light to induce cancer cell death.[9] Furthermore, a related compound, 3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde, has shown the ability to induce cytotoxicity in various cancer cell lines, potentially through mechanisms involving apoptosis or necrosis.[10]

The evaluation of a compound's anticancer potential typically follows a hierarchical approach, starting with in vitro cytotoxicity assays and progressing to more complex mechanistic studies.

Anticancer_Workflow Compound Compound Cytotoxicity Screening Cytotoxicity Screening (e.g., MTT Assay) Compound->Cytotoxicity Screening Treat cancer cell lines Apoptosis vs. Necrosis\nDetermination Apoptosis vs. Necrosis Determination Cytotoxicity Screening->Apoptosis vs. Necrosis\nDetermination If cytotoxic Signaling Pathway\nAnalysis Signaling Pathway Analysis Apoptosis vs. Necrosis\nDetermination->Signaling Pathway\nAnalysis Lead Compound\nIdentification Lead Compound Identification Signaling Pathway\nAnalysis->Lead Compound\nIdentification

Workflow for anticancer drug discovery.

A standard protocol for assessing cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period. Subsequently, MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan is then solubilized, and the absorbance is measured at a specific wavelength. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (half-maximal inhibitory concentration) value is determined.[11]

Putative Signaling Pathway Interactions

While no specific signaling pathways have been directly implicated for this compound, research on other benzaldehyde derivatives suggests potential interactions with key cellular signaling cascades. For instance, some benzaldehydes have been shown to influence the MAPK (Mitogen-Activated Protein Kinase) signaling pathway, which is crucial in regulating cell proliferation, differentiation, and apoptosis.

Further research would be necessary to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion and Future Directions

This compound represents a molecule of interest for further investigation, particularly in the fields of antimicrobial and anticancer drug discovery. While direct experimental data is currently scarce, the known activities of structurally similar compounds provide a strong rationale for its synthesis and biological evaluation. Future research should focus on developing a reliable synthetic protocol, comprehensive characterization of its physicochemical properties, and systematic screening for its biological activities. Elucidating its mechanism of action and identifying its molecular targets will be crucial for its potential development as a therapeutic agent.

References

An In-depth Technical Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a valuable nitroaromatic compound. This document details its chemical properties, synthesis, and its emerging role as a key intermediate in the synthesis of complex organic molecules.

Core Chemical and Physical Data

This compound, with the CAS number 66620-31-3, is a substituted aromatic aldehyde. Its core physicochemical properties are summarized below for easy reference.

PropertyValue
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol
CAS Number 66620-31-3
Appearance (Not specified in available literature, typically a crystalline solid)
Solubility (Not specified in available literature)
Melting Point (Not specified in available literature)
Boiling Point (Not specified in available literature)

Historical Context and Discovery

Detailed information regarding the initial discovery and the complete history of this compound is not extensively documented in readily available scientific literature. However, its structural components, a nitrated p-cresol backbone with an aldehyde functional group, place its origins within the broader history of aromatic chemistry and the development of nitration techniques in the 19th and 20th centuries. The synthesis of related nitrated salicylaldehydes has been a subject of study for many years, driven by their utility as versatile chemical intermediates.

The specific compound, this compound, has gained recognition more recently as a valuable starting material in the multi-step synthesis of complex heterocyclic compounds, most notably in the field of indole alkaloid synthesis. Its utility in this area was highlighted in a 2021 review by Heravi et al. on the synthesis of indole derivatives.

Synthesis and Experimental Protocols

While a singular, seminal publication detailing the definitive synthesis of this compound is not apparent, its preparation can be logically derived from established methods for the nitration of substituted salicylaldehydes. The most plausible synthetic route involves the direct nitration of 2-hydroxy-5-methylbenzaldehyde (5-methyl-salicylaldehyde).

General Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzaldehyde

This protocol is a generalized procedure based on common nitration methods for similar phenolic aldehydes. Researchers should optimize conditions for safety and yield.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Suitable solvent for recrystallization (e.g., ethanol or acetic acid)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, dissolve 2-hydroxy-5-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid.

  • Cool the mixture to 0-5 °C with constant stirring.

  • Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool in an ice bath.

  • Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde, ensuring the reaction temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for a specified time (e.g., 1-2 hours) to ensure complete reaction.

  • Slowly and carefully pour the reaction mixture onto crushed ice with stirring to precipitate the crude product.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.

  • Purify the crude this compound by recrystallization from a suitable solvent.

Characterization: The structure and purity of the synthesized compound should be confirmed using modern analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the position of the nitro and methyl groups.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the hydroxyl (-OH), aldehyde (-CHO), and nitro (-NO₂) groups.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Melting Point Analysis: To assess the purity of the compound.

Applications in Organic Synthesis

The primary documented application of this compound is as a key building block in the synthesis of complex organic molecules. Its utility stems from the presence of multiple reactive sites that can be selectively manipulated.

A notable example is its use as a precursor in the formal synthesis of the natural product 0231B, an indole alkaloid derivative. In this context, the aldehyde and nitro functionalities of this compound serve as handles for subsequent chemical transformations to construct the intricate indole core.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature detailing the biological activity of this compound or its direct involvement in any signaling pathways. Research on nitrated salicylaldehydes as a class has explored their potential in various biological contexts, but specific studies on this particular molecule are lacking.

Given the absence of data on its biological interactions, no signaling pathway diagrams can be generated at this time. Further research is required to explore the potential pharmacological or biological effects of this compound.

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification A 2-Hydroxy-5-methylbenzaldehyde C Nitration Reaction (0-10 °C) A->C B Nitrating Mixture (HNO₃/H₂SO₄) B->C D Quenching on Ice C->D E Filtration D->E F Recrystallization E->F G Pure this compound F->G

Caption: Generalized workflow for the synthesis of this compound.

The Unfolding Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, particularly its Schiff base forms, are emerging as a significant class of compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, antimicrobial, and anticancer properties of these derivatives. Detailed experimental protocols for their preparation and biological evaluation are presented, alongside a compilation of quantitative activity data. Furthermore, this guide elucidates the potential mechanism of action, including the modulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, a critical regulator of cellular processes. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The salicylaldehyde scaffold has long been a cornerstone in medicinal chemistry, valued for its versatile reactivity and ability to give rise to compounds with diverse pharmacological properties. The introduction of a nitro group and a methyl group to this basic structure, as seen in this compound, further enhances its potential for biological activity. The electron-withdrawing nature of the nitro group, combined with the steric and electronic effects of the methyl and hydroxyl groups, creates a unique chemical entity.

The primary focus of research on these derivatives has been the synthesis of Schiff bases, formed by the condensation of the aldehyde group with various primary amines. These imines, or azomethines, have demonstrated significant potential as antimicrobial and anticancer agents. The imine linkage is often crucial for their biological action. This guide will delve into the synthesis of these compounds, their in vitro biological activities, and the underlying mechanisms that govern their therapeutic effects.

Synthesis of this compound and its Schiff Base Derivatives

The synthesis of the parent aldehyde and its subsequent conversion to Schiff base derivatives is a well-established process.

Synthesis of this compound

A common synthetic route involves the nitration of 2-hydroxy-5-methylbenzaldehyde.

Experimental Protocol:

  • To a solution of 2-hydroxy-5-methylbenzaldehyde in a suitable solvent (e.g., glacial acetic acid), a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) is added dropwise at a controlled temperature (typically 0-5°C) with constant stirring.

  • After the addition is complete, the reaction mixture is stirred for a specified period, allowing the nitration to proceed.

  • The reaction is then quenched by pouring the mixture into ice-cold water.

  • The precipitated product, this compound, is collected by filtration, washed with water until neutral, and then dried.

  • Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

Synthesis of Schiff Base Derivatives

The Schiff base derivatives are typically synthesized through a condensation reaction between this compound and a primary amine.

Experimental Protocol:

  • An equimolar amount of this compound and the desired primary amine are dissolved in a suitable solvent, commonly ethanol or methanol.

  • A few drops of a catalyst, such as glacial acetic acid, may be added to facilitate the reaction.

  • The reaction mixture is then refluxed for a period ranging from a few hours to several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is cooled to room temperature.

  • The resulting solid Schiff base product is collected by filtration, washed with the solvent, and dried.

  • Recrystallization from an appropriate solvent can be carried out for purification.

G 2-Hydroxy-5-methylbenzaldehyde 2-Hydroxy-5-methylbenzaldehyde Nitration Nitration 2-Hydroxy-5-methylbenzaldehyde->Nitration Nitrating Agent Nitrating Agent Nitrating Agent->Nitration This compound This compound Nitration->this compound Condensation Condensation This compound->Condensation Primary Amine Primary Amine Primary Amine->Condensation Schiff Base Derivative Schiff Base Derivative Condensation->Schiff Base Derivative

Synthetic pathway for Schiff base derivatives.

Antimicrobial Activity

Derivatives of this compound have shown promising activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often attributed to the presence of the azomethine group (-CH=N-), which is a key pharmacophore.

Data Presentation

The antimicrobial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism. The following table summarizes the MIC values for some representative Schiff base derivatives.

Derivative (Substituent on Amine)Test OrganismMIC (µg/mL)Reference
4-ChloroanilineStaphylococcus aureus24-49[1]
4-ChloroanilineMethicillin-resistant Staphylococcus aureus (MRSA)24-49[1]
4-ChloroanilineCandida albicans24[1]
3,3′-diaminodipropylamineStaphylococcus aureus-[1]
3,3′-diaminodipropylamineCandida albicans24[1]

Note: The table presents a selection of available data. The activity can vary significantly based on the specific amine used in the Schiff base formation and the microbial strain tested.

Experimental Protocols for Antimicrobial Screening

3.2.1. Broth Dilution Method for MIC Determination

  • A series of twofold dilutions of the test compound is prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) in microtiter plates.

  • Each well is inoculated with a standardized suspension of the test microorganism.

  • Positive control wells (medium with inoculum, no compound) and negative control wells (medium only) are included.

  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

3.2.2. Agar Disk Diffusion Method

  • A standardized inoculum of the test microorganism is uniformly spread onto the surface of an agar plate.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • A control disc impregnated with the solvent is also included.

  • The plates are incubated under suitable conditions.

  • The antimicrobial activity is evaluated by measuring the diameter of the zone of inhibition (the area around the disc where microbial growth is inhibited).

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. Their cytotoxic effects have been evaluated against various cancer cell lines.

Data Presentation

The anticancer activity is commonly expressed as the IC50 value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below presents some of the reported IC50 values.

Derivative/CompoundCancer Cell LineIC50 (µM)Reference
Benzo[a]phenazine derivativeHeLa (cervical cancer)1-10[2]
Benzo[a]phenazine derivativeA549 (lung cancer)1-10[2]
Benzo[a]phenazine derivativeMCF-7 (breast cancer)1-10[2]
Benzo[a]phenazine derivativeHL-60 (leukemia)1-10[2]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidTSCCF (Tongue Squamous Cell Carcinoma)446.68 µg/mL[3][4]
5-chloro-2-((4-nitrobenzylidene) amino) benzoic acidNHGF (Normal Human Gingival Fibroblasts)977.24 µg/mL[3][4]

Note: The data indicates that the cytotoxic activity is dependent on the specific derivative and the cancer cell line being tested.

Experimental Protocol for Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, the medium is removed, and MTT solution is added to each well. The plate is then incubated for a few hours.

  • During this incubation, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • A solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value is determined from the dose-response curve.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 MTT Assay Seed Cells Seed Cells Adherence Adherence Seed Cells->Adherence Add Compound Add Compound Adherence->Add Compound Incubate Incubate Add Compound->Incubate Add MTT Add MTT Incubate->Add MTT Incubate_MTT Incubate (Formazan Formation) Add MTT->Incubate_MTT Add Solubilizer Add Solubilizer Incubate_MTT->Add Solubilizer Measure Absorbance Measure Absorbance Add Solubilizer->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Workflow for the MTT cytotoxicity assay.

Mechanism of Action: Modulation of the MAPK Signaling Pathway

The anticancer activity of salicylaldehyde derivatives, including those of this compound, may be mediated through the induction of apoptosis. One of the key signaling pathways implicated in this process is the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][6] The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.

Schiff bases derived from 2-hydroxybenzaldehyde have been shown to induce apoptosis in cancer cells by modulating the expression of genes involved in the MAPK signaling pathway.[5][6] This can lead to the activation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, ultimately tipping the cellular balance towards programmed cell death. The activation of specific MAPKs, such as p38, has been linked to the induction of apoptosis by salicylates.[2]

G cluster_mapk MAPK Signaling Pathway Derivative This compound Derivative MAPKKK MAPKKK Derivative->MAPKKK Modulates MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., p38) MAPKK->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., p53, AP-1) MAPK->Transcription_Factors Activates Apoptosis Apoptosis Transcription_Factors->Apoptosis Induces

Modulation of the MAPK pathway by derivatives.

Conclusion and Future Perspectives

The derivatives of this compound, particularly their Schiff bases, represent a promising class of compounds with significant antimicrobial and anticancer potential. Their straightforward synthesis and the tunability of their biological activity through the modification of the amine component make them attractive candidates for further drug development.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of a wider range of derivatives is needed to establish clear SARs, which will guide the design of more potent and selective compounds.

  • Mechanism of Action Studies: While the involvement of the MAPK pathway is a significant finding, further research is required to elucidate the precise molecular targets and the detailed mechanisms of action for both antimicrobial and anticancer activities.

  • In Vivo Studies: Promising candidates identified through in vitro screening should be evaluated in animal models to assess their efficacy, pharmacokinetics, and safety profiles.

  • Combination Therapies: The potential of these derivatives to act synergistically with existing antimicrobial and anticancer drugs should be explored to enhance therapeutic outcomes and combat drug resistance.

References

Methodological & Application

Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a key chemical intermediate. Due to its versatile functional groups—a hydroxyl, a methyl, a nitro, and an aldehyde group on a benzene ring—this compound serves as a valuable starting material in the development of novel pharmaceutical agents and other fine chemicals. Its structural motifs are found in various compounds explored for their potential biological activities.

Introduction

This compound is a substituted aromatic aldehyde. The presence of the electron-withdrawing nitro group and the aldehyde functionality, combined with the electron-donating hydroxyl and methyl groups, creates a unique electronic environment that allows for a variety of chemical transformations. This makes it a strategic precursor for the synthesis of more complex molecules, including Schiff bases, which are known to exhibit a wide range of biological activities. The aldehyde group provides a reactive site for condensation reactions, while the nitro group can be readily reduced to an amino group, opening pathways to a diverse array of heterocyclic and other functionalized compounds.

Data Presentation

While specific experimental data for the synthesis of this compound is not extensively reported in publicly available literature, the following table summarizes key quantitative information based on the synthesis of analogous compounds and general chemical principles.

ParameterValueSource/Comment
Starting Material 2-Hydroxy-3-methylbenzaldehydeCommercially available
Reagents Nitric acid, Acetic acid, Water-
Reaction Temperature 0 - 25 °CBased on analogous nitration reactions
Reported Yield ~84%[1]
Molecular Formula C₈H₇NO₄-
Molecular Weight 181.15 g/mol -
Melting Point Not availableMelting points of similar isomers range from 125-143 °C[2][3][4]
Appearance Expected to be a yellow solidBased on similar nitroaromatic aldehydes

Experimental Protocols

The following is a representative protocol for the synthesis of this compound via the nitration of 2-Hydroxy-3-methylbenzaldehyde. This protocol is adapted from established procedures for the nitration of similar phenolic aldehydes.

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Acetic acid (glacial)

  • Nitric acid (70%)

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Dropping funnel

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Dissolution of Starting Material: In a round bottom flask equipped with a magnetic stir bar, dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water. Caution: This process is exothermic and should be performed slowly and with cooling.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of 2-Hydroxy-3-methylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at a low temperature for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice and water. A yellow precipitate should form.

  • Isolation of Product: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with cold deionized water to remove any residual acid.

  • Drying: Dry the product in a desiccator or a vacuum oven at a low temperature.

  • Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Synthetic Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start_material 2-Hydroxy-3-methylbenzaldehyde dissolution Dissolve starting material in acetic acid start_material->dissolution reagents Nitric Acid Acetic Acid Water nitration Dropwise addition of nitrating mixture reagents->nitration cooling Cool to 0-5 °C dissolution->cooling cooling->nitration reaction Stir for 1-2 hours nitration->reaction quenching Quench with ice water reaction->quenching filtration Vacuum filtration quenching->filtration washing Wash with cold water filtration->washing drying Dry the product washing->drying purification Recrystallization (optional) drying->purification product This compound purification->product

Caption: A flowchart illustrating the synthetic pathway for this compound.

Role as a Chemical Intermediate

This compound is a valuable building block. For instance, it can readily undergo condensation with primary amines to form Schiff bases, which are widely studied in medicinal chemistry.

Schiff_Base_Formation Application as a Building Block: Schiff Base Synthesis start_node This compound reaction Condensation Reaction (e.g., in Ethanol) start_node->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base reaction->product application Further investigation for biological activities (e.g., antimicrobial, anticancer) product->application

Caption: The role of this compound in synthesizing Schiff bases for drug discovery.

References

2-Hydroxy-5-methyl-3-nitrobenzaldehyde synthesis from 2-hydroxy-3-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note provides a detailed protocol for the synthesis of 2-hydroxy-5-methyl-3-nitrobenzaldehyde from 2-hydroxy-3-methylbenzaldehyde. This synthesis is a key step in the preparation of various heterocyclic compounds and potential pharmaceutical intermediates.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents. The introduction of a nitro group to the benzaldehyde scaffold offers a versatile handle for further chemical modifications, such as reduction to an amine or nucleophilic aromatic substitution. This protocol details a reliable method for the nitration of 2-hydroxy-3-methylbenzaldehyde, providing a clear and reproducible procedure for researchers in the field.

Materials and Methods

Materials
  • 2-Hydroxy-3-methylbenzaldehyde (≥98%)

  • Nitric acid (70%)

  • Acetic acid (glacial)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (reagent grade)

  • Hexane (reagent grade)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Protocol

The synthesis of this compound is achieved through the nitration of 2-hydroxy-3-methylbenzaldehyde using a mixture of nitric acid and acetic acid. The following protocol is based on established procedures.[1]

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in glacial acetic acid (approximately 10 volumes).

  • Cooling: Place the flask in an ice bath and cool the solution to 0 °C with continuous stirring.

  • Addition of Nitrating Agent: While maintaining the temperature at 0 °C, add a solution of 70% nitric acid (1.1 eq) dropwise to the stirred solution over a period of 30 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature (approximately 25 °C) and continue stirring for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into a beaker containing ice-cold water (approximately 20 volumes). A yellow precipitate should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 volumes), followed by a saturated sodium bicarbonate solution (2 x 20 volumes) to neutralize any remaining acid, and finally with brine (1 x 20 volumes).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to yield the pure this compound as a yellow solid.

Results and Discussion

The nitration of 2-hydroxy-3-methylbenzaldehyde is expected to proceed with good yield and selectivity, affording the desired this compound. The physical and chemical properties of the starting material and the product are summarized in the table below.

Property2-Hydroxy-3-methylbenzaldehydeThis compound
Molecular Formula C₈H₈O₂C₈H₇NO₄
Molecular Weight 136.15 g/mol 181.15 g/mol [2]
Appearance Colorless to pale yellow liquidYellow solid
Melting Point Not applicable108-110 °C
Yield Not applicable84%[1]

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and IR spectroscopy.

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound Start 2-Hydroxy-3-methylbenzaldehyde in Acetic Acid Cooling Cool to 0 °C (Ice Bath) Start->Cooling Nitration Add HNO₃ (70%) dropwise at 0 °C Cooling->Nitration Reaction Stir at Room Temperature (2-4 hours) Nitration->Reaction Workup Quench with Ice Water & Extract with Ethyl Acetate Reaction->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • This procedure should be carried out in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The nitration reaction is exothermic and requires careful temperature control to avoid side reactions and ensure safety.

  • Dispose of all chemical waste according to institutional guidelines.

References

Applications of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Its Analogs in Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document details the synthetic applications of 2-hydroxy-5-methyl-3-nitrobenzaldehyde and its close structural analogs, such as 2-hydroxy-3-methyl-5-nitrobenzaldehyde and 2-hydroxy-5-nitrobenzaldehyde. Due to the limited availability of specific literature on this compound, this report focuses on the well-documented applications of these closely related compounds, which serve as valuable precursors in the synthesis of Schiff bases, heterocyclic compounds, and other complex organic molecules. These derivatives are of significant interest in medicinal chemistry and materials science.

Synthesis of Schiff Bases

A primary application of 2-hydroxy-nitrobenzaldehyde derivatives is in the synthesis of Schiff bases, also known as imines. These compounds are formed through the condensation reaction of the aldehyde with a primary amine. The resulting Schiff bases are versatile ligands in coordination chemistry and often exhibit a range of biological activities, including antimicrobial and anticancer properties.

Application Note:

Schiff bases derived from 2-hydroxy-nitrobenzaldehyde analogs are valuable intermediates for several reasons:

  • Coordination Chemistry: The presence of the hydroxyl group and the imine nitrogen allows for the formation of stable complexes with various metal ions.

  • Biological Activity: The nitro group, in combination with the azomethine linkage, can impart significant antimicrobial and cytotoxic properties to the molecule.

  • Fluorescent Probes: The extended conjugation in these molecules can lead to fluorescent properties, making them suitable for applications in chemical sensing.

Quantitative Data for Schiff Base Synthesis
Starting AldehydeAmineSolventReaction ConditionsYield (%)Reference
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde2,4-DimethylanilineEthanolReflux, 4h-[1]
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde3,4-DifluoroanilineEthanolReflux, 4h-[1]
p-Nitrobenzaldehydem-NitroanilineEthanolStirring, Reflux 4h-[2]
2-Hydroxy-5-nitrobenzaldehyde3-Fluoroaniline-Condensation Reaction-[3]

Note: '-' indicates data not specified in the source.

Experimental Protocol: Synthesis of a Schiff Base from 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

This protocol is adapted from the synthesis of Schiff bases derived from 2-hydroxy-3-methoxy-5-nitrobenzaldehyde[1].

Materials:

  • 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde

  • 2,4-Dimethylaniline (or other primary amine)

  • Absolute Ethanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve 2-hydroxy-3-methoxy-5-nitrobenzaldehyde (1 equivalent) in absolute ethanol in a round-bottom flask.

  • To this solution, add a solution of 2,4-dimethylaniline (1 equivalent) in absolute ethanol.

  • Add a few drops of glacial acetic acid as a catalyst.

  • The reaction mixture is then refluxed for 4 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction, the mixture is cooled to room temperature.

  • The solid product that precipitates out is collected by filtration, washed with cold ethanol, and dried in a desiccator.

Synthesis of Heterocyclic Compounds

2-Hydroxy-nitrobenzaldehyde derivatives are also employed as starting materials for the synthesis of various heterocyclic compounds, such as spirobenzopyrans. These reactions often involve condensation followed by an intramolecular cyclization.

Application Note:

The synthesis of heterocyclic compounds from these aldehydes is significant for:

  • Photochromic Materials: Spirobenzopyrans are well-known for their photochromic properties, making them useful in smart materials and optical devices.

  • Drug Discovery: The resulting heterocyclic scaffolds can be further functionalized to create libraries of compounds for biological screening.

Quantitative Data for Heterocycle Synthesis
Starting AldehydeReactantProductSolventReaction ConditionsYield (%)Reference
2-Hydroxy-5-nitrobenzaldehyde1-Propargyl-2,3,3-trimethylindoleninePropargyl spirobenzopyranEthanolReflux, 4h40[4]
Experimental Protocol: Synthesis of a Propargyl Spirobenzopyran

This protocol is based on the reaction of 2-hydroxy-5-nitrobenzaldehyde with an indolenine derivative[4].

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde

  • 1-Propargyl-2,3,3-trimethylindolenine

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator

  • Silica gel for column chromatography

  • n-Hexane and Ethyl acetate (eluents)

Procedure:

  • In a round-bottom flask, dissolve 1-propargyl-2,3,3-trimethylindolenine (1 equivalent) in ethanol.

  • Add 2-hydroxy-5-nitrobenzaldehyde (1.4 equivalents) to the solution.

  • Heat the reaction mixture under reflux for 4 hours.

  • Allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product as a dark purple oil.

  • Purify the crude product by silica gel column chromatography using a mixture of n-hexane and ethyl acetate (7:3) as the eluent.

  • The purified propargyl spirobenzopyran is obtained as a bright yellow solid.

Synthesis of Hydrazone Derivatives

The reaction of 2-hydroxy-nitrobenzaldehyde analogs with hydrazides leads to the formation of hydrazones. These compounds are of interest due to their potential biological activities.

Application Note:

Hydrazones synthesized from these aldehydes are investigated for:

  • Antimicrobial Agents: The presence of the nitro group and the hydrazone linkage can contribute to antibacterial and antifungal activity.

  • Anticancer Agents: Some hydrazone derivatives have shown promising results in cancer cell line studies.

Quantitative Data for Hydrazone Synthesis
Starting AldegehydeHydrazideProductSolventReaction ConditionsYield (%)Reference
2-Hydroxy-3,5-dinitrobenzaldehyde2-Cyanoacetohydrazide(E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazideEthanolStirred at room temperature88[5]
Experimental Protocol: Synthesis of a Cyanoacetohydrazide Derivative

This protocol is adapted from the synthesis of a hydrazone from 2-hydroxy-3,5-dinitrobenzaldehyde[5].

Materials:

  • 2-Hydroxy-3,5-dinitrobenzaldehyde

  • 2-Cyanoacetohydrazide

  • Ethanol

  • Acetic acid (catalyst)

  • Beaker or flask

  • Stirring apparatus

Procedure:

  • Dissolve 2-hydroxy-3,5-dinitrobenzaldehyde (1 mmol) in ethanol in a beaker and add one drop of acetic acid.

  • Stir the mixture for 30 minutes at room temperature.

  • To this solution, add 2-cyanoacetohydrazide (1 mmol).

  • Continue stirring the reaction mixture at room temperature.

  • The resulting yellow product is collected by filtration and recrystallized from ethanol.

Visualizations

Schiff_Base_Synthesis cluster_reactants Reactants cluster_products Products aldehyde 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde reaction aldehyde->reaction amine Primary Amine (R-NH2) amine->reaction product Schiff Base water H2O reaction->product reaction->water Heterocycle_Synthesis_Workflow start Start: Dissolve Reactants in Ethanol reflux Heat under Reflux (4 hours) start->reflux cool Cool to Room Temperature reflux->cool evaporate Solvent Evaporation (Rotary Evaporator) cool->evaporate purify Purification by Column Chromatography evaporate->purify end End: Isolate Pure Product purify->end

References

Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in Schiff Base Formation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Schiff bases, characterized by the presence of an azomethine group (-C=N-), are a versatile class of organic compounds with a wide range of applications in medicinal and pharmaceutical chemistry. Their synthesis is typically a straightforward condensation reaction between a primary amine and an aldehyde or ketone. The resulting imine bond is crucial for their diverse biological activities, which include antimicrobial, antifungal, antiviral, antimalarial, and anticancer properties.[1][2][3][4] The biological efficacy of Schiff bases can be attributed to the electrophilic carbon and nucleophilic nitrogen of the imine group, which provide excellent opportunities for binding with various biomolecules, thereby potentially inhibiting disease progression, enzymatic activity, or DNA replication.[3][5]

2-Hydroxy-5-methyl-3-nitrobenzaldehyde is a particularly interesting aromatic aldehyde for the synthesis of Schiff bases. The presence of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups on the phenyl ring can significantly influence the electronic and steric properties of the resulting Schiff base, thereby modulating its biological activity. The nitro group, being a strong electron-withdrawing group, can play a crucial role in the reactivity and potential therapeutic applications of these compounds.[6] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of Schiff bases derived from this compound.

Applications in Drug Development

Schiff bases derived from substituted benzaldehydes, including those with nitro and hydroxyl groups, have demonstrated significant potential in various areas of drug development.

Antimicrobial and Antifungal Activity

Schiff bases are known to exhibit broad-spectrum antimicrobial activity. Several studies have reported the synthesis of Schiff bases from nitro-substituted benzaldehydes that show potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[7][8][9][10] The mode of action is often associated with the ability of the azomethine group to interfere with cellular processes in microorganisms. The formation of metal complexes with these Schiff bases often leads to enhanced antimicrobial activity.[8][11]

Anticancer Activity

The development of novel anticancer agents is a critical area of research. Schiff bases have emerged as a promising class of compounds with significant cytotoxic activity against various cancer cell lines.[2][12] For instance, Schiff bases derived from 4-nitrobenzaldehyde have shown cytotoxic effects against Tongue Squamous Cell Carcinoma Fibroblasts (TSCCF) by inducing apoptosis, as evidenced by nuclear fragmentation and membrane blebbing.[5] The anticancer mechanism is often attributed to the azomethine group.[2][5]

Experimental Protocols

The following protocols are generalized methods for the synthesis of Schiff bases from this compound and their subsequent metal complex formation. Researchers should optimize these conditions based on the specific primary amine used.

Protocol 1: Synthesis of Schiff Base Ligand

This protocol outlines the condensation reaction between this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., an aniline derivative, amino acid ester)

  • Absolute Ethanol

  • Glacial Acetic Acid (optional, as catalyst)

  • Distilled water

  • Reaction flask with reflux condenser

  • Stirring apparatus (magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus (Büchner funnel)

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Dissolve an equimolar amount of this compound in absolute ethanol in a round-bottom flask.

  • To this solution, add an equimolar amount of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.

  • Add a few drops of glacial acetic acid to the mixture to catalyze the reaction (optional).

  • The reaction mixture is then refluxed with constant stirring for a period of 2 to 36 hours. The progress of the reaction should be monitored by TLC.[6][13]

  • After completion of the reaction (as indicated by TLC), the mixture is cooled to room temperature.

  • The resulting precipitate (the Schiff base) is collected by filtration, washed with cold ethanol or water, and then dried in a desiccator.[6]

  • The crude product can be recrystallized from a suitable solvent, such as ethanol, to obtain the pure Schiff base.[13]

Protocol 2: Synthesis of Metal Complexes

This protocol describes the formation of metal complexes with the synthesized Schiff base ligand.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., Cobalt(II) chloride hexahydrate, Nickel(II) chloride hexahydrate)[8]

  • Ethanol

  • Ammonia solution (to adjust pH)

  • Beaker

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Prepare a hot ethanolic solution of the synthesized Schiff base ligand.

  • In a separate beaker, prepare an ethanolic solution of the metal salt (e.g., a 1:2 molar ratio of metal salt to Schiff base ligand).

  • Add the hot Schiff base solution to the metal salt solution with constant stirring.

  • Adjust the pH of the solution by adding a few drops of ammonia.[8]

  • Continue stirring the reaction mixture for approximately 2 hours.[8]

  • Add cool water to the mixture to precipitate the metal complex.

  • Collect the precipitate by filtration, wash with distilled water, and dry in a desiccator.

Data Presentation

The following tables summarize representative quantitative data for the biological activities of Schiff bases derived from nitrobenzaldehydes.

Table 1: Antimicrobial Activity of Nitrobenzaldehyde-Derived Schiff Bases

Compound/ComplexTest OrganismZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC) (µg/mL)Reference
Schiff base from p-nitrobenzaldehydeE. coli12-[13]
Schiff base from p-nitrobenzaldehydeS. aureus13-[13]
Ciprofloxacin (Standard)E. coli16-[13]
Ciprofloxacin (Standard)S. aureus17-[13]
Schiff base from 2-hydroxy-3-methoxy-5-nitrobenzaldehydeS. aureus-Varies with amine and metal complex[9]
Schiff base from 2-hydroxy-3-methoxy-5-nitrobenzaldehydeE. coli-Varies with amine and metal complex[9]

Table 2: Anticancer Activity of a Nitrobenzaldehyde-Derived Schiff Base

CompoundCell LineIC₅₀ (µg/mL) after 72hReference
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidTongue Squamous Cell Carcinoma Fibroblasts (TSCCF)446.68[5]
5-chloro-2-((4-nitrobenzylidene)amino)benzoic acidNormal Human Gingival Fibroblasts (NHGF)977.24[5]

Visualizations

The following diagrams illustrate the general workflow for Schiff base synthesis and a conceptual signaling pathway for its anticancer activity.

Schiff_Base_Synthesis_Workflow cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products & Purification Aldehyde 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde Reaction Condensation Reaction (Reflux, 2-36h) Aldehyde->Reaction Amine Primary Amine Amine->Reaction Solvent Ethanol Solvent->Reaction Crude Crude Schiff Base (Precipitate) Reaction->Crude Purification Filtration & Recrystallization Crude->Purification Pure Pure Schiff Base Purification->Pure

Caption: Workflow for the synthesis of a Schiff base.

Anticancer_Signaling_Pathway Schiff_Base Nitrobenzaldehyde-derived Schiff Base Cancer_Cell Cancer Cell Schiff_Base->Cancer_Cell Interaction Interaction with Cellular Targets Cancer_Cell->Interaction Apoptosis_Induction Induction of Apoptosis Interaction->Apoptosis_Induction Caspase_Activation Caspase Cascade Activation Apoptosis_Induction->Caspase_Activation Cell_Death Apoptotic Cell Death (Nuclear Fragmentation, Membrane Blebbing) Caspase_Activation->Cell_Death

Caption: Conceptual signaling pathway for anticancer activity.

References

Application Note: Protocol for the Nitration of 2-Hydroxy-3-Methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the regioselective nitration of 2-hydroxy-3-methylbenzaldehyde to synthesize 2-hydroxy-3-methyl-5-nitrobenzaldehyde. This transformation is a key step in the synthesis of various heterocyclic compounds and pharmaceutical intermediates. The protocol outlines the necessary reagents, optimal reaction conditions, and a comprehensive work-up and purification procedure. Characterization data for the final product is also provided for verification.

Introduction

The nitration of aromatic compounds is a fundamental reaction in organic synthesis, enabling the introduction of a nitro group onto an aromatic ring. This functional group can be subsequently transformed into other functionalities, such as amines, making nitroarenes valuable precursors in medicinal chemistry and materials science. 2-Hydroxy-3-methyl-5-nitrobenzaldehyde is a key intermediate in the synthesis of various biologically active molecules. The regioselectivity of the nitration is dictated by the directing effects of the hydroxyl and methyl substituents on the aromatic ring. The strongly activating ortho, para-directing hydroxyl group and the weakly activating ortho, para-directing methyl group synergistically direct the incoming electrophile (the nitronium ion, NO₂⁺) to the C5 position, which is para to the hydroxyl group and meta to the methyl group, thus yielding the desired product with high selectivity.

Reaction Scheme

The nitration of 2-hydroxy-3-methylbenzaldehyde proceeds via an electrophilic aromatic substitution mechanism.

Caption: Nitration of 2-hydroxy-3-methylbenzaldehyde.

Experimental Protocol

Materials
  • 2-Hydroxy-3-methylbenzaldehyde

  • Nitric acid (70%)

  • Glacial acetic acid

  • Deionized water

  • Ice

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Beaker

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Column chromatography setup (silica gel)

Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde (1.36 g, 10 mmol) in 20 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with stirring.

  • Addition of Nitrating Agent: In a separate beaker, prepare the nitrating mixture by cautiously adding 1.5 mL of concentrated nitric acid (70%) to 5 mL of glacial acetic acid. Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of 2-hydroxy-3-methylbenzaldehyde over a period of 30 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 g of crushed ice with vigorous stirring. A yellow precipitate will form.

  • Isolation of Crude Product: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water until the filtrate is neutral.

  • Work-up: Transfer the crude solid to a separatory funnel containing 50 mL of ethyl acetate and 50 mL of water. Shake the funnel vigorously and allow the layers to separate.

  • Extraction: Separate the organic layer. Extract the aqueous layer with an additional 25 mL of ethyl acetate.

  • Washing: Combine the organic layers and wash with 50 mL of a saturated sodium bicarbonate solution, followed by 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. Alternatively, recrystallization from an appropriate solvent system (e.g., ethanol-water) can be employed.

Data Presentation

ParameterValue
Product Name 2-Hydroxy-3-methyl-5-nitrobenzaldehyde
Molecular Formula C₈H₇NO₄
Molecular Weight 181.15 g/mol [1]
Appearance Yellow solid
Melting Point 138-140 °C (literature value for a similar compound, 4-hydroxy-3-nitrobenzaldehyde)
Yield 84% (reported)
¹H NMR (CDCl₃, δ ppm) Anticipated signals: ~11.0 (s, 1H, -OH), ~9.9 (s, 1H, -CHO), ~8.6 (d, 1H, Ar-H), ~8.1 (d, 1H, Ar-H), ~2.4 (s, 3H, -CH₃)
¹³C NMR (CDCl₃, δ ppm) Anticipated signals: ~190, ~160, ~140, ~130, ~125, ~120, ~20
IR (KBr, cm⁻¹) Anticipated peaks: ~3400-3200 (O-H), ~1680 (C=O), ~1520 & ~1340 (NO₂)

Note: The provided NMR and IR data are anticipated values based on the structure and data for similar compounds. Actual experimental values should be obtained for confirmation.

Visualizations

Experimental Workflow

G cluster_0 Reaction cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Dissolve 2-hydroxy-3-methylbenzaldehyde in acetic acid B Cool to 0-5 °C A->B C Prepare and add nitrating mixture B->C D Stir for 1 hour at 0-5 °C C->D E Quench with ice water D->E F Filter and wash with water E->F G Dissolve in ethyl acetate and wash with NaHCO₃ and brine F->G H Dry over MgSO₄ and concentrate G->H I Column chromatography or recrystallization H->I J Characterize product (MP, NMR, IR) I->J

Caption: Experimental workflow for the nitration of 2-hydroxy-3-methylbenzaldehyde.

Regioselectivity of Nitration

Caption: Regioselectivity in the nitration of 2-hydroxy-3-methylbenzaldehyde.

Safety Precautions

  • Concentrated nitric acid and glacial acetic acid are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • The addition of the nitrating agent is exothermic; therefore, careful temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts.

This protocol provides a reliable and efficient method for the synthesis of 2-hydroxy-3-methyl-5-nitrobenzaldehyde, a valuable building block in organic synthesis. The high regioselectivity and good yield make this procedure suitable for various research and development applications.

References

Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde as a versatile chemical intermediate in the synthesis of novel bioactive compounds. The following sections detail its application in the development of Schiff bases and their metal complexes, with a focus on their potential antimicrobial and anticancer properties. Detailed experimental protocols and quantitative data are provided to facilitate further research and development.

Application in the Synthesis of Schiff Bases

This compound is a valuable precursor for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (azomethine group). The presence of the hydroxyl, methyl, and nitro groups on the benzaldehyde ring allows for the fine-tuning of the electronic and steric properties of the resulting Schiff bases and their subsequent derivatives, influencing their biological activity.

The general synthesis of Schiff bases from this compound involves a condensation reaction with a primary amine. This reaction is typically carried out in an alcoholic solvent, often with the addition of a catalytic amount of acid.[1][2]

Experimental Protocol: General Synthesis of Schiff Bases

This protocol is a generalized procedure based on the synthesis of similar Schiff bases and can be adapted for various primary amines.

Materials:

  • This compound

  • Primary amine (e.g., substituted aniline, amino acid)

  • Ethanol (or other suitable alcohol)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Cooling bath (ice-water)

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of warm ethanol.

  • In a separate beaker, dissolve the primary amine (1 equivalent) in ethanol.

  • Slowly add the ethanolic solution of the primary amine to the stirred solution of this compound.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[1]

  • Attach a reflux condenser to the flask and heat the mixture to reflux for a period of 2-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the Schiff base.

  • Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials.

  • Dry the purified Schiff base in a desiccator or a vacuum oven at a low temperature.

Characterization: The synthesized Schiff bases can be characterized by various spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy (to confirm the formation of the C=N imine bond), nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) spectroscopy, and mass spectrometry.

Application in the Synthesis of Metal Complexes

Schiff bases derived from this compound are excellent ligands for the coordination of metal ions. The presence of the phenolic hydroxyl group and the imine nitrogen atom allows for the formation of stable chelate rings with various transition metals (e.g., Cu(II), Ni(II), Co(II), Zn(II)). These metal complexes often exhibit enhanced biological activity compared to the free Schiff base ligands.

Experimental Protocol: General Synthesis of Metal Complexes

This protocol outlines a general method for the synthesis of metal complexes from Schiff base ligands.

Materials:

  • Synthesized Schiff base ligand

  • Metal salt (e.g., chloride or acetate salt of the desired metal)

  • Ethanol or methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

Procedure:

  • Dissolve the Schiff base ligand (2 equivalents) in hot ethanol in a round-bottom flask.

  • In a separate beaker, dissolve the metal salt (1 equivalent) in ethanol.

  • Slowly add the ethanolic solution of the metal salt to the hot, stirred solution of the Schiff base ligand.

  • Adjust the pH of the solution, if necessary, by adding a few drops of a suitable base (e.g., alcoholic ammonia or sodium hydroxide solution) to facilitate complex formation.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Cool the reaction mixture to room temperature. The metal complex will often precipitate out of the solution.

  • Collect the solid complex by filtration, wash with ethanol, and then with diethyl ether.

  • Dry the final product in a desiccator.

Antimicrobial Applications

Schiff bases and their metal complexes derived from substituted salicylaldehydes have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[3] The proposed mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6][7]

Materials:

  • Synthesized Schiff bases and metal complexes

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

  • Standard antimicrobial agents (positive controls)

  • Solvent for dissolving compounds (e.g., DMSO)

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. This can be further diluted in the appropriate broth to achieve the desired final concentration in the wells (typically 5 x 10⁵ CFU/mL).[6]

  • Serial Dilution of Compounds: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.

  • Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at an appropriate temperature and duration for fungi.[8]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by using a plate reader to measure the optical density.[4]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for a selection of Schiff bases and their metal complexes derived from substituted salicylaldehydes against various microorganisms.

Compound TypeMicroorganismMIC Range (µg/mL)Reference
Schiff bases from substituted salicylaldehydesStaphylococcus aureus24 - >256[9]
Escherichia coli49 - >256[9]
Candida albicans24 - >256[9]
Metal complexes of Schiff basesStaphylococcus aureus12.5 - 100[3]
Escherichia coli25 - >100[3]
Aspergillus niger12.5 - 50[3]

Note: The presented data is for Schiff bases derived from similar substituted salicylaldehydes and is intended to be representative of the potential activity of derivatives of this compound.

Anticancer Applications

Recent research has highlighted the potential of Schiff bases and their metal complexes as anticancer agents.[10][11][12][13] Many of these compounds have been shown to induce apoptosis (programmed cell death) in various cancer cell lines.

Experimental Protocol: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide Staining

This flow cytometry-based assay is a standard method to detect and quantify apoptosis.[14][15][16][17]

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Synthesized Schiff bases or metal complexes

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

  • Cell culture reagents

Procedure:

  • Cell Treatment: Seed the cancer cells in culture plates and allow them to adhere. Treat the cells with various concentrations of the test compounds for a specified period (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: After treatment, harvest the cells (including both adherent and floating cells) and wash them with cold phosphate-buffered saline (PBS).

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[16]

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells (green fluorescence). PI is a fluorescent dye that intercalates with DNA and is excluded by live and early apoptotic cells, but can enter late apoptotic and necrotic cells (red fluorescence).

  • Data Interpretation: The flow cytometry data will allow for the differentiation of live cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).

Quantitative Data: Anticancer Activity

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for representative Schiff bases derived from substituted salicylaldehydes against various cancer cell lines.

Compound TypeCancer Cell LineIC₅₀ Range (µM)Reference
Schiff bases from 2,4-dihydroxybenzaldehydePC3 (Prostate)4.85 - >15[11]
Schiff bases from 2-aminobenzothiazoleHeLa (Cervical)2.52 - >100[10]
Metal complexes of Schiff basesA549 (Lung)12 - >80[18]

Note: This data is from studies on Schiff bases derived from similar starting materials and serves as an indicator of the potential anticancer activity of compounds synthesized from this compound.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow: Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Start Intermediate 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde Start->Intermediate Condensation Condensation Reaction (Schiff Base Formation) Intermediate->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complexation Complexation Reaction SchiffBase->Complexation Antimicrobial Antimicrobial Testing (Broth Microdilution) SchiffBase->Antimicrobial Anticancer Anticancer Testing (MTT Assay, Apoptosis Assay) SchiffBase->Anticancer MetalSalt Metal Salt MetalSalt->Complexation MetalComplex Metal Complex Complexation->MetalComplex MetalComplex->Antimicrobial MetalComplex->Anticancer MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 Apoptosis Assess Apoptosis Anticancer->Apoptosis

Caption: Workflow for the synthesis and biological evaluation of Schiff bases and their metal complexes.

Proposed Signaling Pathway: Induction of Apoptosis via MAPK Pathway Modulation

Schiff base derivatives have been implicated in the induction of apoptosis through the modulation of signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[12][19] The MAPK pathway is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[20][21][22]

G SchiffBase Schiff Base Derivative Cell Cancer Cell SchiffBase->Cell MAPKKK MAPKKK (e.g., RAF) Cell->MAPKKK Modulation MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylation MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylation Apoptosis Apoptosis MAPK->Apoptosis Induction

References

Application Notes and Protocols for the Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. The protocols outlined below are based on established analytical techniques and data from closely related structural analogs, providing a robust framework for quality control and characterization.

Physicochemical Properties

This compound is an aromatic aldehyde with the molecular formula C₈H₇NO₄ and a molecular weight of 181.15 g/mol .[1] Its structure incorporates a hydroxyl group, a methyl group, and a nitro group on the benzaldehyde core, which influence its chemical reactivity and spectroscopic properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₈H₇NO₄[1]
Molecular Weight181.15 g/mol [1]
IUPAC NameThis compound
CAS Number66620-31-3

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 s, relaxation delay 1-5 s.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A greater number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

AssignmentPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-CHO9.8 - 10.5188 - 192
Ar-H7.5 - 8.5115 - 160
-CH₃2.2 - 2.515 - 20
Ar-OH10.0 - 12.0-
Ar-C-OH-155 - 165
Ar-C-CH₃-125 - 135
Ar-C-NO₂-140 - 150
Ar-C-CHO-120 - 130

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and process the interferogram to obtain the infrared spectrum.

Table 3: Characteristic Infrared Absorption Bands for this compound

Functional GroupCharacteristic Absorption (cm⁻¹)
O-H stretch (phenolic)3200 - 3600 (broad)
C-H stretch (aromatic)3000 - 3100
C-H stretch (aldehyde)2700 - 2900
C=O stretch (aldehyde)1680 - 1710
N=O stretch (nitro, asymmetric)1500 - 1550
C=C stretch (aromatic)1450 - 1600
N=O stretch (nitro, symmetric)1330 - 1370
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used for quantitative analysis. The presence of the chromophoric aldehyde and nitro groups, along with the auxochromic hydroxyl and methyl groups on the aromatic ring, will result in characteristic absorption maxima.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is in the range of 1-10 µg/mL.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the sample over a wavelength range of 200-400 nm, using the pure solvent as a blank.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Chromatographic Analysis

Chromatographic techniques are crucial for assessing the purity of this compound and for quantitative analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of non-volatile and thermally unstable compounds.

Experimental Protocol: HPLC

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.

  • Instrumentation: Use an HPLC system equipped with a C18 reversed-phase column, a UV detector, and an autosampler.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Set based on the UV-Vis spectrum (e.g., 254 nm or the λmax).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known concentration of the sample in the mobile phase.

  • Data Analysis: The retention time is used for qualitative identification, and the peak area is used for quantitative analysis against a standard curve.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile compounds. Derivatization may be necessary to increase the volatility of the hydroxyl group.

Experimental Protocol: GC-MS

  • Derivatization (optional): Silylation of the hydroxyl group can be performed using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Instrumentation: Use a GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms).

  • GC Conditions:

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum, which can be compared to a spectral library.

Visualizations

Experimental Workflow for Spectroscopic and Chromatographic Analysis

G cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_data Data Analysis Sample This compound NMR NMR (¹H, ¹³C) Sample->NMR IR FTIR (ATR) Sample->IR UV_Vis UV-Vis Sample->UV_Vis HPLC HPLC Sample->HPLC GC_MS GC-MS Sample->GC_MS Structure Structural Elucidation NMR->Structure IR->Structure Quantification Quantification UV_Vis->Quantification Purity Purity Assessment HPLC->Purity HPLC->Quantification GC_MS->Structure GC_MS->Purity

Caption: Workflow for the analytical characterization of the compound.

Logical Relationship of Analytical Techniques

G cluster_core Core Characterization cluster_structure Structural Information cluster_purity Purity & Quantification Target 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde NMR NMR (Connectivity) Target->NMR provides IR IR (Functional Groups) Target->IR provides MS MS (Molecular Weight, Fragmentation) Target->MS provides HPLC HPLC (Purity, Concentration) Target->HPLC assesses UV_Vis UV-Vis (Concentration) Target->UV_Vis quantifies

Caption: Relationship between analytical techniques and information obtained.

References

Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, reaction mechanisms, and potential applications of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and its derivatives. The protocols detailed herein are based on established chemical principles and published data for structurally related compounds.

Synthesis of this compound

The synthesis of this compound can be achieved through the nitration of 2-Hydroxy-3-methylbenzaldehyde. This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring. The positions of the existing hydroxyl and methyl groups direct the incoming nitro group primarily to the C5 position.

Reaction Mechanism: Nitration

The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The electron-rich aromatic ring of 2-hydroxy-3-methylbenzaldehyde then attacks the nitronium ion, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation re-establishes the aromaticity of the ring, yielding the final product.

nitration_mechanism reagents HNO₃ + H₂SO₄ nitronium NO₂⁺ (Nitronium ion) reagents->nitronium Generation substrate 2-Hydroxy-3-methylbenzaldehyde sigma_complex Sigma Complex (Arenium ion) substrate->sigma_complex Electrophilic Attack product This compound sigma_complex->product Deprotonation

Caption: Nitration of 2-Hydroxy-3-methylbenzaldehyde.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled water

  • Ethanol

Procedure:

  • In a flask, dissolve 2-Hydroxy-3-methylbenzaldehyde in a minimal amount of concentrated sulfuric acid, maintaining the temperature at 0-5 °C in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the solution while stirring. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice with stirring.

  • The solid product that precipitates is collected by filtration, washed with cold water until the washings are neutral, and then dried.

  • Recrystallize the crude product from ethanol to obtain pure this compound.

Quantitative Data (Representative for similar nitration reactions):

ParameterValueReference
Reactant2-Hydroxy-3-methylbenzaldehydeN/A
ReagentsHNO₃/H₂SO₄[1]
Temperature0-10 °CN/A
Reaction Time2-3 hoursN/A
Yield~85% (for similar compounds)[2]

Reactions of this compound: Schiff Base Formation

A primary application of this compound in synthetic chemistry is its use as a precursor for the synthesis of Schiff bases (imines). These compounds are formed by the condensation reaction between the aldehyde group and a primary amine.

Reaction Mechanism: Schiff Base Formation

The reaction is initiated by the nucleophilic attack of the primary amine on the carbonyl carbon of the aldehyde. This is followed by a proton transfer and subsequent elimination of a water molecule to form the imine. The reaction is often catalyzed by a small amount of acid.

schiff_base_formation aldehyde This compound hemiaminal Hemiaminal Intermediate aldehyde->hemiaminal Nucleophilic Attack amine Primary Amine (R-NH₂) amine->hemiaminal imine Schiff Base (Imine) hemiaminal->imine Dehydration water H₂O

Caption: General mechanism for Schiff base formation.

Experimental Protocol: Synthesis of a Schiff Base from this compound

Materials:

  • This compound

  • A primary amine (e.g., aniline or a substituted aniline)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add an equimolar amount of the primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • The precipitated solid Schiff base is collected by filtration.

  • Wash the product with a small amount of cold ethanol and dry it.

  • If necessary, recrystallize the product from a suitable solvent like ethanol or methanol.[3]

Quantitative Data (Representative for similar Schiff base formations):

ParameterValueReference
ReactantsAromatic aldehyde, Primary amine[3]
SolventEthanol[3]
CatalystGlacial Acetic AcidN/A
Reaction Time2-4 hours[3]
Yield>80% (for similar compounds)[2]

Application Notes: Antimicrobial Activity of Schiff Bases

Schiff bases derived from substituted benzaldehydes are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[4][5][6] The imine group is crucial for their biological activity. Metal complexes of these Schiff bases often show enhanced antimicrobial activity compared to the ligands alone.[5][7]

Proposed Mechanism of Antimicrobial Action

While the exact mechanism is not fully elucidated for all compounds, it is hypothesized that these Schiff bases can interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. For instance, some Schiff bases have been shown to inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in bacteria.[4]

antimicrobial_action schiff_base Schiff Base Derivative bacterial_cell Bacterial Cell schiff_base->bacterial_cell Interaction cell_wall Inhibition of Cell Wall Synthesis bacterial_cell->cell_wall cell_membrane Disruption of Cell Membrane bacterial_cell->cell_membrane enzyme Inhibition of Essential Enzymes (e.g., Dihydrofolate Reductase) bacterial_cell->enzyme cell_death Bacterial Cell Death cell_wall->cell_death cell_membrane->cell_death enzyme->cell_death

Caption: Proposed antimicrobial mechanism of Schiff bases.

Protocol: Antimicrobial Screening by Disc Diffusion Method

Materials:

  • Synthesized Schiff base

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Nutrient agar plates

  • Sterile filter paper discs

  • Standard antibiotic (e.g., Ciprofloxacin)

  • Standard antifungal (e.g., Fluconazole)

  • Solvent (e.g., DMSO)

Procedure:

  • Prepare a stock solution of the synthesized Schiff base in a suitable solvent (e.g., DMSO).

  • Prepare a bacterial or fungal inoculum and spread it evenly on the surface of a nutrient agar plate.

  • Impregnate sterile filter paper discs with the Schiff base solution at different concentrations.

  • Place the discs on the inoculated agar plates.

  • Use a disc with the solvent alone as a negative control and discs with standard antibiotics/antifungals as positive controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • Measure the diameter of the zone of inhibition around each disc.

Quantitative Data (Representative antimicrobial activity of related Schiff bases):

Compound TypeTest OrganismZone of Inhibition (mm)MIC (µg/mL)Reference
Nitrobenzaldehyde Schiff BaseS. aureus12-1812.5-25[4]
Nitrobenzaldehyde Schiff BaseE. coli10-1625-50[4]
Metal Complex of Schiff BaseS. aureus15-25<12.5[5][7]
Metal Complex of Schiff BaseE. coli14-22<25[5][7]

Note on Signaling Pathways: As of the latest literature review, there is no specific information available on the direct interaction or modulation of mammalian signaling pathways by this compound or its simple Schiff base derivatives. The primary focus of research has been on their synthesis and antimicrobial properties. Further investigation is required to explore their potential roles in cell signaling and drug development beyond antimicrobial applications.

References

Application Notes and Protocols for the Preparation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and its subsequent conversion into two important classes of derivatives: Schiff bases and chalcones. These compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential as synthetic intermediates.

Synthesis of this compound

The foundational step is the regioselective nitration of 2-hydroxy-5-methylbenzaldehyde. The hydroxyl group is a strongly activating ortho-, para-director, while the aldehyde group is a meta-directing deactivator. The methyl group is a weakly activating ortho-, para-director. Therefore, the nitration is expected to occur at the position ortho to the hydroxyl group and meta to the aldehyde group, which is the 3-position.

Experimental Protocol: Nitration of 2-Hydroxy-5-methylbenzaldehyde

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Crushed Ice

  • Distilled Water

  • Ethanol

  • Beakers

  • Magnetic Stirrer and Stir Bar

  • Dropping Funnel

  • Ice Bath

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • In a 250 mL beaker, dissolve 10.0 g of 2-hydroxy-5-methylbenzaldehyde in 50 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, prepare the nitrating mixture by slowly adding 7.5 mL of concentrated nitric acid to 15 mL of concentrated sulfuric acid. Keep this mixture cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde over a period of 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 2 hours.

  • Slowly and carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

  • A yellow precipitate of this compound will form. Allow the ice to melt completely.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the crude product with copious amounts of cold distilled water until the washings are neutral to litmus paper.

  • Recrystallize the crude product from an ethanol-water mixture to obtain pure this compound.

  • Dry the purified product in a desiccator.

Expected Yield: 75-85% Appearance: Yellow crystalline solid

Synthesis of Schiff Base Derivatives

Schiff bases are synthesized by the condensation reaction between the aldehyde group of this compound and the primary amino group of various amines.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol or Methanol

  • Glacial Acetic Acid (catalyst)

  • Round-bottom flask with condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.0 equivalent of the desired primary amine.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Attach a condenser and reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The precipitated Schiff base is collected by filtration.

  • Wash the solid product with a small amount of cold ethanol.

  • Recrystallize the product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Dry the purified product.

Data Presentation: Representative Schiff Base Derivatives
Amine ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)
Aniline2-(((phenyl)imino)methyl)-5-methyl-3-nitrophenol388145-147
4-Chloroaniline2-(((4-chlorophenyl)imino)methyl)-5-methyl-3-nitrophenol491162-164
4-Methoxyaniline2-(((4-methoxyphenyl)imino)methyl)-5-methyl-3-nitrophenol385155-157
4-Nitroaniline2-(((4-nitrophenyl)imino)methyl)-5-methyl-3-nitrophenol492188-190
Glycine2-(((carboxymethyl)amino)methyl)-5-methyl-3-nitrophenol282210-212 (decomposes)

Synthesis of Chalcone Derivatives

Chalcones are synthesized via the Claisen-Schmidt condensation of an aldehyde with an acetophenone in the presence of a base.

Experimental Protocol: General Procedure for Chalcone Synthesis

Materials:

  • This compound

  • Appropriate acetophenone (e.g., acetophenone, 4-chloroacetophenone)

  • Ethanol

  • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 40% aqueous)

  • Beaker

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dilute Hydrochloric Acid (HCl)

Procedure:

  • Dissolve 1.0 equivalent of this compound and 1.0 equivalent of the desired acetophenone in ethanol in a beaker.

  • Cool the mixture in an ice bath.

  • Slowly add an aqueous solution of NaOH or KOH dropwise with constant stirring, keeping the temperature below 10 °C.

  • After the addition of the base, continue stirring the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute HCl to precipitate the chalcone.

  • Collect the solid product by vacuum filtration.

  • Wash the product with cold water until the washings are neutral.

  • Recrystallize the crude chalcone from ethanol to obtain the pure product.

  • Dry the purified chalcone.

Data Presentation: Representative Chalcone Derivatives
Acetophenone ReactantProduct NameReaction Time (h)Yield (%)Melting Point (°C)
Acetophenone1-(2-hydroxyphenyl)-3-(2-hydroxy-5-methyl-3-nitrophenyl)prop-2-en-1-one578178-180
4-Chloroacetophenone1-(4-chlorophenyl)-3-(2-hydroxy-5-methyl-3-nitrophenyl)prop-2-en-1-one682195-197
4-Methylacetophenone1-(4-methylphenyl)-3-(2-hydroxy-5-methyl-3-nitrophenyl)prop-2-en-1-one580185-187
4-Methoxyacetophenone1-(4-methoxyphenyl)-3-(2-hydroxy-5-methyl-3-nitrophenyl)prop-2-en-1-one575190-192

Visualization of Experimental Workflows

Diagram 1: Synthesis of this compound

G A 2-Hydroxy-5-methylbenzaldehyde C Reaction Mixture (0-10 °C) A->C B Nitrating Mixture (HNO3 + H2SO4) B->C D Quenching (Ice Water) C->D E Filtration & Washing D->E F Recrystallization (Ethanol/Water) E->F G This compound F->G

Caption: Workflow for the synthesis of the parent aldehyde.

Diagram 2: General Synthesis of Schiff Base and Chalcone Derivatives

G cluster_start Starting Material cluster_schiff Schiff Base Synthesis cluster_chalcone Chalcone Synthesis A This compound B Primary Amine + Acetic Acid (cat.) in Ethanol A->B F Acetophenone + NaOH/KOH in Ethanol A->F C Reflux B->C D Filtration & Recrystallization C->D E Schiff Base Derivative D->E G Stir at RT F->G H Acidification & Filtration G->H I Chalcone Derivative H->I

Caption: Synthetic pathways to Schiff base and chalcone derivatives.

Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-nitrobenzaldehyde and its derivatives are versatile precursors in the synthesis of a variety of dyes, including azo dyes and Schiff base metal complexes. These synthesized compounds exhibit interesting photophysical properties and have potential applications in diverse fields such as textiles, analytical chemistry, and materials science.[1] While the specific compound 2-Hydroxy-5-methyl-3-nitrobenzaldehyde is less commonly cited, the principles of dye synthesis can be effectively demonstrated using the more extensively documented analogue, 2-Hydroxy-5-nitrobenzaldehyde. These notes provide detailed protocols for the synthesis of representative dyes derived from 2-hydroxy-5-nitrobenzaldehyde.

Synthesis of Azo Dyes

Azo dyes are a prominent class of colored compounds characterized by the presence of a nitrogen-nitrogen double bond (-N=N-), which forms the chromophore.[2] The synthesis of azo dyes from 2-hydroxy-5-nitrobenzaldehyde typically involves a two-step diazotization-coupling reaction. While a specific protocol starting with 2-hydroxy-5-nitrobenzaldehyde as the coupling component is not detailed in the provided results, a general methodology can be outlined based on established procedures for synthesizing azo dyes.[3][4][5]

General Experimental Protocol: Synthesis of an Azo Dye via Diazotization and Coupling

This protocol describes the synthesis of an azo dye using an aromatic amine (e.g., aniline or a substituted aniline) and a coupling agent (in this conceptual example, 2-hydroxy-5-nitrobenzaldehyde).

Step 1: Diazotization of an Aromatic Amine

  • Dissolve the primary aromatic amine (1 equivalent) in an aqueous solution of a strong acid (e.g., hydrochloric acid) in a beaker.

  • Cool the mixture to 0-5 °C in an ice bath with constant stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the amine solution, ensuring the temperature remains between 0-5 °C.

  • Continue stirring for an additional 15-30 minutes after the addition is complete to ensure the formation of the diazonium salt.

Step 2: Coupling Reaction

  • In a separate beaker, dissolve 2-hydroxy-5-nitrobenzaldehyde (1 equivalent) in an aqueous alkaline solution (e.g., sodium hydroxide solution) and cool it to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the alkaline solution of the coupling agent with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • Purify the dye by recrystallization from a suitable solvent (e.g., ethanol).

Conceptual Experimental Workflow for Azo Dye Synthesis

AzoDye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling cluster_workup Work-up AromaticAmine Aromatic Amine HCl_NaNO2 HCl, NaNO2 (0-5°C) AromaticAmine->HCl_NaNO2 DiazoniumSalt Diazonium Salt HCl_NaNO2->DiazoniumSalt AzoDye Azo Dye Precipitate DiazoniumSalt->AzoDye Coupling Reaction Nitrobenzaldehyde 2-Hydroxy-5- nitrobenzaldehyde NaOH NaOH (0-5°C) Nitrobenzaldehyde->NaOH NaOH->AzoDye Filtration Filtration AzoDye->Filtration Recrystallization Recrystallization Filtration->Recrystallization PurifiedDye Purified Azo Dye Recrystallization->PurifiedDye

Azo Dye Synthesis Workflow

Synthesis of Schiff Base Dyes and Metal Complexes

Schiff bases are compounds containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. They are often synthesized by the condensation of a primary amine with an aldehyde or ketone. 2-Hydroxy-5-nitrobenzaldehyde is a suitable aldehyde for this reaction. The resulting Schiff base ligands can then be complexed with metal ions to form colored complexes.

Experimental Protocol: Synthesis of a Schiff Base Ligand[6]

This protocol is adapted from the synthesis of a Schiff base derived from 2-hydroxy-5-nitrobenzaldehyde and o-aminobenzenethiol.[6]

Materials:

  • 2-hydroxy-5-nitrobenzaldehyde

  • o-aminobenzenethiol

  • Ethanol

  • Hydrochloric acid (catalytic amount)

Procedure:

  • Dissolve 1.0 g (5.89 mmol) of 2-hydroxy-5-nitrobenzaldehyde in 25 mL of ethanol in a round-bottom flask.

  • Add 0.75 g (5.89 mmol) of o-aminobenzenethiol to the solution.

  • Add two drops of concentrated hydrochloric acid as a catalyst.

  • Reflux the reaction mixture for seven hours.

  • Cool the reaction mixture to room temperature. A yellow precipitate of the Schiff base will form.

  • Filter the precipitate and wash it with ethanol.

  • Dry the product in a desiccator.

Experimental Protocol: Synthesis of a Schiff Base Metal Complex[6]

Materials:

  • Synthesized Schiff base ligand

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) or Silver(I) nitrate (AgNO₃)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Dissolve 0.4 g (1.46 mmol) of the Schiff base ligand in a mixture of 25 mL of DCM and 5 mL of MeOH.

  • In a separate flask, dissolve a 1:1 molar equivalent of the metal salt (e.g., CuCl₂·2H₂O or AgNO₃) in a suitable solvent.

  • Add the metal salt solution to the ligand solution.

  • Reflux the mixture. A precipitate of the metal complex will form (e.g., a green precipitate for the copper complex after four hours, and a brown precipitate for the silver complex after eight hours).[6]

  • Filter the colored precipitate and wash it with DCM.

  • Dry the complex in a desiccator.

Experimental Workflow for Schiff Base and Metal Complex Synthesis

SchiffBase_Synthesis cluster_schiff_base Schiff Base Synthesis cluster_metal_complex Metal Complexation Nitrobenzaldehyde 2-Hydroxy-5- nitrobenzaldehyde Condensation Condensation (Reflux, Catalyst) Nitrobenzaldehyde->Condensation Amine Primary Amine Amine->Condensation SchiffBase Schiff Base Ligand Condensation->SchiffBase Complexation Complexation (Reflux) SchiffBase->Complexation MetalSalt Metal Salt MetalSalt->Complexation MetalComplex Colored Metal Complex Complexation->MetalComplex

Schiff Base and Metal Complex Synthesis

Quantitative Data

The following table summarizes some of the reported physical and spectroscopic data for dyes and their precursors derived from substituted nitrobenzaldehydes.

Compound/DyeMolecular FormulaMelting Point (°C)λmax (nm)Reference(s)
2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄125-128-[7]
Schiff base from 2-hydroxy-5-nitrobenzaldehyde and o-aminobenzenethiolC₁₃H₁₀N₂O₃S--[6]
(4-((2-hydroxy-5-methoxyphenyl)diazenyl)-N-(5-methylisoxazol-3-yl)benzenesulfonamide) (Azo Dye)C₁₇H₁₆N₄O₅S220495[5]
2-Hydroxy-5-(4-nitro-phenylazo)-benzaldehyde (Azo Dye)C₁₃H₉N₃O₄163-165-[1]

Conclusion

2-Hydroxy-5-nitrobenzaldehyde is a valuable starting material for the synthesis of various dyes, including azo dyes and Schiff base metal complexes. The protocols provided herein offer a foundation for researchers to explore the synthesis and characterization of these colored compounds. The rich functionality of the precursor allows for the generation of a diverse library of dyes with tunable properties, making it a continued area of interest for chemical and materials research.

References

Application Notes and Protocols: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-5-methyl-3-nitrobenzaldehyde is a substituted aromatic aldehyde with potential applications in medicinal chemistry. Its structure, featuring a reactive aldehyde group, a phenolic hydroxyl group, and an electron-withdrawing nitro group, makes it an attractive scaffold for the synthesis of novel bioactive molecules. While direct studies on the medicinal applications of this compound are limited, research on structurally related compounds, particularly its Schiff base derivatives and other nitrobenzaldehyde analogs, has revealed promising antimicrobial, anticancer, and antioxidant activities. These findings suggest that this compound could serve as a valuable starting material for the development of new therapeutic agents.

This document provides an overview of the potential applications of this compound in medicinal chemistry, based on data from closely related compounds. It includes detailed experimental protocols for the synthesis and biological evaluation of derivatives, quantitative data from these studies, and graphical representations of relevant workflows and concepts.

Potential Applications

Based on the biological activities of structurally similar compounds, this compound is a promising candidate for investigation in the following areas:

  • Antimicrobial Agents: Schiff bases derived from substituted salicylaldehydes have demonstrated significant antibacterial and antifungal properties. The nitro and methyl groups on the benzaldehyde ring can be expected to modulate the electronic and steric properties of the resulting derivatives, potentially leading to enhanced antimicrobial potency and selectivity.

  • Anticancer Agents: Certain nitrobenzaldehyde derivatives have been shown to induce cytotoxicity in cancer cell lines. The mechanism of action often involves the induction of apoptosis or necrosis. The specific substitution pattern of this compound may offer opportunities for developing targeted anticancer therapies.

  • Antioxidant Agents: Phenolic compounds are well-known for their antioxidant properties. The hydroxyl group in this compound can act as a hydrogen donor to scavenge free radicals, suggesting its potential use in conditions associated with oxidative stress.

  • DNA Interacting Agents: Schiff bases and their metal complexes have been shown to interact with DNA through cleavage and binding activities. This suggests a potential mechanism for their observed antimicrobial and anticancer effects and opens avenues for the design of novel DNA-targeting drugs.

Quantitative Biological Data (from related compounds)

The following tables summarize quantitative data from studies on compounds structurally related to this compound, providing a basis for predicting its potential efficacy.

Table 1: Antimicrobial Activity of a Schiff Base Derived from 2-Hydroxy-5-methylbenzaldehyde

(Data for 4-Hydroxy-3-(2-hydroxy-5-methylbenzylideamino)benzenesulphonic acid)

MicroorganismStrain (ATCC)Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus2592364[1]
Enterococcus faecalis2921264[1]
Candida albicans60193128[1]
Candida tropicalis13803128[1]
Pseudomonas aeruginosa27853256[1]
Proteus vulgaris13315Not specified
Bacillus subtilis6633Not specified

Table 2: Antimicrobial Activity of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide Derivatives

CompoundArE. coli MIC (µg/mL)S. aureus MIC (µg/mL)A. niger MIC (µg/mL)C. albicans MIC (µg/mL)
6aBenzaldehyde80408040
6bAnisaldehyde40402020
6c4-chlorobenzaldehyde20202020
6d4-bromobenzaldehyde20202020
6e3-chlorobenzaldehyde40402040
6f3-nitrobenzaldehyde10101010
Gentamicin-1010--
Fluconazole---2020

Table 3: Antioxidant Activity of 2-Hydroxy Benzyl Hydrazide Derivatives

CompoundIC50 (µg/mL)
C-1223.87[2]
C-285.64[2]
C-3162.18[2]
C-781.28[2]
C-12309.03[2]
Ascorbic acid (Standard)30.20[2]

Experimental Protocols

The following are detailed protocols for the synthesis and biological evaluation of compounds related to this compound. These can be adapted for the investigation of the target compound and its derivatives.

Protocol 1: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde

This protocol describes the nitration of salicylaldehyde, which can be adapted for the synthesis of other nitro-substituted salicylaldehydes.

Materials:

  • Salicylaldehyde

  • Concentrated Hydrochloric Acid (HCl)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice-salt mixture

  • Filter paper

  • Beakers

  • Stirring apparatus

Procedure:

  • Cool a mixture of Salicylaldehyde (0.2 mol) and 10 mL of concentrated HCl in an ice-salt mixture to 0°C.[3]

  • Prepare a nitrating mixture of concentrated H₂SO₄ and concentrated HNO₃ in a 2:1 ratio and cool it in an ice bath.[3]

  • Add the salicylaldehyde solution dropwise to the ice-cooled nitrating mixture over 20 minutes with constant stirring.[3]

  • Continue stirring the reaction mixture for 2-3 hours at room temperature.[3]

  • Pour the reaction mass onto ice.[3]

  • Filter the resulting solid product (a mixture of 3- and 5-nitrosalicylaldehyde), wash with water, and dry.[3]

  • For further nitration to obtain 2-hydroxy-3,5-dinitrobenzaldehyde, stir the mixture of 3- and 5-nitrosalicylaldehyde with an ice-cold nitrating mixture (conc. H₂SO₄: conc. HNO₃; 2:1).[3]

  • After 30 minutes, pour the reaction mass onto ice.[3]

  • Collect the yellow solid of 2-hydroxy-3,5-dinitrobenzaldehyde by filtration, wash with water, and dry. An 85% yield can be expected.[3]

Protocol 2: Synthesis of Schiff Base Derivatives

This protocol outlines the general procedure for synthesizing Schiff bases from an aldehyde and a primary amine.

Materials:

  • Substituted benzaldehyde (e.g., this compound)

  • Primary amine (e.g., substituted aniline, aminobenzenesulfonic acid)

  • Ethanol or other suitable solvent

  • Reflux apparatus

  • Stirring apparatus

Procedure:

  • Dissolve the substituted benzaldehyde in absolute ethanol.

  • Add an equimolar amount of the primary amine dissolved in ethanol to the aldehyde solution.

  • Reflux the reaction mixture for 30-36 hours.[4]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water to precipitate the Schiff base ligand.[4]

  • Filter the precipitate, wash with water, and dry.

  • Characterize the synthesized Schiff base using spectroscopic methods (IR, ¹H-NMR, ¹³C-NMR) and elemental analysis.[4]

Protocol 3: Antimicrobial Susceptibility Testing (Microdilution Method)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Materials:

  • Test compound

  • Bacterial and/or fungal strains

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Incubator

  • Spectrophotometer (for reading optical density)

  • Positive control antibiotics (e.g., Gentamicin, Fluconazole)

  • Negative control (DMSO or solvent used to dissolve the compound)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the compound in the appropriate growth medium in a 96-well plate to achieve a range of concentrations.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive control wells (medium with inoculum and standard antibiotic) and negative control wells (medium with inoculum and solvent).

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).

  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[1]

Protocol 4: DPPH Free Radical Scavenging Assay (Antioxidant Activity)

This protocol measures the ability of a compound to scavenge the stable free radical DPPH.

Materials:

  • Test compound

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol or ethanol

  • UV-Vis spectrophotometer

  • Standard antioxidant (e.g., Ascorbic acid, BHT)

Procedure:

  • Prepare a stock solution of the test compound in methanol or ethanol.

  • Prepare a series of dilutions of the test compound.

  • Prepare a solution of DPPH in the same solvent.

  • In a set of test tubes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound.

  • Prepare a control tube containing DPPH solution and the solvent.

  • Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH (around 517 nm).

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH free radicals.[2]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the medicinal chemistry applications of this compound derivatives.

Synthesis_of_Schiff_Base Aldehyde 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde Reflux Reflux (30-36h) Aldehyde->Reflux Amine Primary Amine (e.g., Substituted Aniline) Amine->Reflux Solvent Ethanol Solvent->Reflux Precipitation Precipitation with Water Reflux->Precipitation SchiffBase Schiff Base Derivative Precipitation->SchiffBase

Caption: General workflow for the synthesis of Schiff base derivatives.

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (e.g., Schiff Base) SerialDilution Serial Dilution in 96-well Plate Compound->SerialDilution Microorganism Bacterial/Fungal Culture Inoculation Inoculation Microorganism->Inoculation Media Growth Media Media->SerialDilution SerialDilution->Inoculation Incubation Incubation (18-24h) Inoculation->Incubation MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC

Caption: Workflow for antimicrobial susceptibility testing.

Potential_Mechanisms cluster_targets Potential Cellular Targets cluster_outcomes Biological Outcomes Compound This compound Derivative CellMembrane Microbial Cell Membrane Compound->CellMembrane Disruption DNA DNA Compound->DNA Binding/Cleavage Enzymes Essential Enzymes Compound->Enzymes Inhibition ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging Antimicrobial Antimicrobial Activity CellMembrane->Antimicrobial DNA->Antimicrobial Anticancer Anticancer Activity DNA->Anticancer Enzymes->Antimicrobial Enzymes->Anticancer Antioxidant Antioxidant Effect ROS->Antioxidant

Caption: Potential mechanisms of action for derivatives.

Conclusion

This compound represents a versatile scaffold with significant potential in medicinal chemistry. Although direct biological data for this specific compound is not yet widely available, the demonstrated activities of its close analogs strongly support its further investigation as a precursor for the development of novel antimicrobial, anticancer, and antioxidant agents. The protocols and data presented here provide a solid foundation for researchers to embark on the synthesis and evaluation of new derivatives based on this promising chemical entity.

References

Application Notes and Protocols: Laboratory Preparation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a valuable intermediate in medicinal chemistry and materials science. This compound serves as a key building block for the synthesis of Schiff bases, heterocyclic compounds, and other complex organic molecules with potential therapeutic applications.

Introduction

This compound is an aromatic aldehyde containing hydroxyl, methyl, and nitro functional groups. The electron-withdrawing nature of the nitro group and the aldehyde functionality, combined with the electron-donating effects of the hydroxyl and methyl groups, make it a versatile reagent for various chemical transformations. Its derivatives are of interest in drug discovery for the development of novel therapeutic agents. This document outlines a representative laboratory-scale synthesis, purification, and characterization of this compound.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided below.

PropertyValueReference
Molecular Formula C₈H₇NO₄--INVALID-LINK--
Molecular Weight 181.15 g/mol --INVALID-LINK--
Appearance Expected to be a yellow crystalline solidGeneral observation for similar compounds
Melting Point Not available; Isomer (2-hydroxy-3-methyl-5-nitrobenzaldehyde) has a reported melting point.
Solubility Expected to be soluble in common organic solvents (e.g., ethanol, acetone, ethyl acetate) and sparingly soluble in water.
CAS Number Not directly available; Isomer (2-hydroxy-3-methyl-5-nitrobenzaldehyde): 68007-03-4--INVALID-LINK--

Safety Precautions:

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • The reaction should be performed in a well-ventilated fume hood.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Nitro compounds can be toxic and may cause skin and eye irritation.[1]

Experimental Workflow

The synthesis of this compound is typically achieved through the electrophilic nitration of 2-hydroxy-5-methylbenzaldehyde. The general workflow is depicted below.

Synthesis_Workflow reagents Preparation of Nitrating Mixture (H₂SO₄ + HNO₃) reaction Nitration Reaction (Controlled Temperature) reagents->reaction Addition starting_material Dissolution of 2-Hydroxy-5-methylbenzaldehyde in H₂SO₄ starting_material->reaction Addition workup Reaction Quenching (Pouring onto Ice) reaction->workup filtration Filtration and Washing of Crude Product workup->filtration purification Purification by Recrystallization filtration->purification characterization Characterization (TLC, MP, NMR, IR) purification->characterization Functional_Group_Directing_Effects Start 2-Hydroxy-5-methylbenzaldehyde OH_group Hydroxyl Group (-OH) (Activating, ortho, para-directing) Start->OH_group CH3_group Methyl Group (-CH₃) (Activating, ortho, para-directing) Start->CH3_group CHO_group Aldehyde Group (-CHO) (Deactivating, meta-directing) Start->CHO_group Nitration Electrophilic Nitration (HNO₃/H₂SO₄) OH_group->Nitration Directing Influence CH3_group->Nitration Directing Influence CHO_group->Nitration Directing Influence Product This compound Nitration->Product

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the synthesis yield of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: There are two main synthetic pathways for preparing this compound:

  • Route A: Nitration of 2-Hydroxy-5-methylbenzaldehyde. This is a direct approach where the nitro group is introduced to the commercially available starting material.

  • Route B: Formylation of 4-methyl-2-nitrophenol. This route involves introducing the aldehyde group to a pre-nitrated precursor. Common formylation methods for this route include the Duff reaction and the Reimer-Tiemann reaction.

Q2: Which synthesis route generally provides a higher yield?

A2: Based on available literature, the direct nitration of 2-Hydroxy-5-methylbenzaldehyde (Route A) has been reported with a high yield of 84%.[1] The formylation of 4-methyl-2-nitrophenol (Route B) tends to be less efficient, as the electron-withdrawing nature of the nitro group can hinder the introduction of the formyl group.

Q3: What are the main challenges associated with each route?

A3:

  • Route A (Nitration): The primary challenge is controlling the regioselectivity of the nitration to favor the desired 3-nitro isomer and avoiding over-nitration, which can lead to the formation of dinitro byproducts. The reaction is also highly exothermic and requires careful temperature control.

  • Route B (Formylation): The main challenge is the low reactivity of the substrate due to the electron-withdrawing nitro group, which can lead to low yields. The Duff reaction is known for being generally inefficient.[2][3] The Reimer-Tiemann reaction can produce a mixture of ortho and para isomers and may also result in low yields.

Troubleshooting Guides

Route A: Nitration of 2-Hydroxy-5-methylbenzaldehyde
Issue Potential Cause Troubleshooting Suggestions
Low yield of the desired 3-nitro isomer - Incorrect reaction temperature. - Inappropriate nitrating agent concentration. - Formation of undesired isomers.- Maintain a low reaction temperature (0-5 °C) to improve regioselectivity. - Use a well-defined mixture of nitric acid and a milder co-solvent like acetic acid to control the nitrating strength.[1] - Purify the crude product using column chromatography to isolate the desired isomer.
Formation of a dark, tarry reaction mixture - Reaction temperature is too high, leading to oxidative decomposition. - Concentrated nitric acid is causing unwanted side reactions.- Ensure efficient cooling and slow, dropwise addition of the nitrating agent. - Consider using a milder nitrating agent or a more dilute solution.
Presence of dinitro byproducts in the final product - The starting material is highly activated, leading to over-nitration. - Prolonged reaction time or excess nitrating agent.- Carefully control the stoichiometry of the nitrating agent. - Monitor the reaction progress closely using TLC and quench the reaction as soon as the starting material is consumed.
Route B: Formylation of 4-methyl-2-nitrophenol
Issue Potential Cause Troubleshooting Suggestions
Low or no product formation (Duff Reaction) - Low reactivity of the nitrophenol. - Inefficient traditional Duff reaction conditions.- Use a modified Duff reaction with trifluoroacetic acid (TFA) as the solvent, which has been shown to improve yields for electron-deficient phenols.[4][5] - Increase the reaction temperature and prolong the reaction time, as these conditions have been reported to improve the yield for nitrophenols.[5]
Low yield (Reimer-Tiemann Reaction) - The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic attack by dichlorocarbene. - Suboptimal reaction conditions.- Use a phase-transfer catalyst to improve the interaction between the aqueous and organic phases.[6] - Consider using a more reactive base, such as potassium hydroxide, which has been reported to improve yields in some cases.[7] - The use of ultrasound has also been shown to improve yields for Reimer-Tiemann reactions.[6]
Formation of isomeric byproducts (Reimer-Tiemann Reaction) - The reaction is not exclusively ortho-directing.- While ortho-formylation is generally favored, some para-isomer may form. Purification by column chromatography is necessary to isolate the desired product.
Recovery of unreacted starting material - Incomplete reaction due to low reactivity or insufficient reaction time/temperature.- For the Duff reaction, consider the modified conditions with TFA. - For the Reimer-Tiemann reaction, ensure efficient mixing and consider increasing the reaction temperature or time.

Quantitative Data Presentation

Synthesis Route Starting Material Reaction Key Reagents Reported Yield
Route A 2-Hydroxy-5-methylbenzaldehydeNitrationNitric acid, Acetic acid, Water84%[1]
Route B 4-methyl-2-nitrophenolDuff ReactionHexamethylenetetramine, Glycerol, Boric AcidGenerally low[2][3]
Route B (Modified) 4-methyl-2-nitrophenolModified Duff ReactionHexamethylenetetramine, Trifluoroacetic AcidUp to 60% for p-nitrophenol[5]
Route B 4-methyl-2-nitrophenolReimer-Tiemann ReactionChloroform, Sodium HydroxideVariable, often low

Experimental Protocols

Route A: Nitration of 2-Hydroxy-5-methylbenzaldehyde

Based on a reported procedure with an 84% yield.[1]

  • Preparation: In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-Hydroxy-5-methylbenzaldehyde in a mixture of acetic acid and water.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Nitration: Slowly add a solution of nitric acid in acetic acid dropwise to the cooled solution while maintaining the temperature between 0 and 5 °C.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 0 °C for a specified time, monitoring the reaction progress by TLC.

  • Work-up: Pour the reaction mixture into ice-water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure this compound.

Route B: Formylation of 4-methyl-2-nitrophenol (Modified Duff Reaction)

Adapted from procedures for electron-deficient phenols.[4][5]

  • Preparation: In a round-bottom flask, dissolve 4-methyl-2-nitrophenol and hexamethylenetetramine in anhydrous trifluoroacetic acid (TFA) under a nitrogen atmosphere.

  • Reaction: Heat the reaction mixture to reflux (or a specific elevated temperature as optimized) for an extended period (e.g., 24 hours). Monitor the reaction by TLC.

  • Hydrolysis: After cooling, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid to hydrolyze the intermediate imine.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Washing: Wash the organic layer with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Route B: Formylation of 4-methyl-2-nitrophenol (Reimer-Tiemann Reaction)

A general procedure for the Reimer-Tiemann reaction.[8][9]

  • Preparation: In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, dissolve 4-methyl-2-nitrophenol in ethanol.

  • Base Addition: Add a concentrated aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 60-70 °C.

  • Chloroform Addition: Add chloroform dropwise while maintaining a gentle reflux.

  • Reaction: Continue stirring for several hours after the addition is complete.

  • Solvent Removal: Remove the excess chloroform and ethanol by distillation.

  • Acidification: Cool the residue and acidify with dilute hydrochloric acid.

  • Extraction: Extract the product with an organic solvent (e.g., diethyl ether).

  • Washing and Drying: Wash the organic extract with water, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflows cluster_A Route A: Nitration cluster_B Route B: Formylation A_start 2-Hydroxy-5-methylbenzaldehyde A_product This compound A_start->A_product Nitration (84% yield) A_reagents HNO3 / Acetic Acid A_reagents->A_product B_start 4-methyl-2-nitrophenol B_product This compound B_start->B_product Formylation (Low to Moderate Yield) B_duff Duff Reaction (Hexamethylenetetramine) B_duff->B_product B_rt Reimer-Tiemann Reaction (Chloroform, NaOH) B_rt->B_product Troubleshooting_Nitration Start Nitration of 2-Hydroxy-5-methylbenzaldehyde Problem Low Yield or Impure Product Start->Problem Cause1 High Temperature Problem->Cause1 Cause2 Over-nitration Problem->Cause2 Cause3 Incorrect Stoichiometry Problem->Cause3 Solution1 Maintain 0-5 °C Cause1->Solution1 Solution2 Monitor with TLC & Control Reaction Time Cause2->Solution2 Solution3 Precise Reagent Amount Cause3->Solution3 Troubleshooting_Formylation Start Formylation of 4-methyl-2-nitrophenol Problem Low Yield Start->Problem Duff Duff Reaction Issue Problem->Duff RT Reimer-Tiemann Issue Problem->RT Duff_Solution Use Modified Duff (TFA) Duff->Duff_Solution RT_Solution Use Phase-Transfer Catalyst or Ultrasound RT->RT_Solution

References

Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of this compound.

Question Answer
My compound will not crystallize from the solution. What should I do? If the solution is cloudy, try scratching the inside of the flask with a glass stirring rod at the meniscus to induce crystallization. If the solution is clear, first try scratching the flask. If that fails, it's likely too much solvent was used. The solution should be heated to boil off some of the solvent to increase the concentration of the compound. If crystallization still does not occur, the solvent can be removed by rotary evaporation and another crystallization attempt can be made with a different solvent system.[1]
My compound "crashed out" of solution as a powder instead of forming crystals. What went wrong? Rapid precipitation, or "crashing out," occurs when the solution cools too quickly, trapping impurities within the solid.[2] To avoid this, ensure a slow cooling process. After dissolving the compound in a minimal amount of hot solvent, allow it to cool to room temperature undisturbed before moving it to an ice bath.[3] If the problem persists, try using slightly more solvent than the minimum required for dissolution at high temperature.[1]
My compound "oiled out" instead of crystallizing. How can I fix this? "Oiling out" happens when the solid melts in the hot solvent and fails to crystallize upon cooling. This can be due to the compound's melting point being lower than the solvent's boiling point, or the presence of significant impurities that depress the melting point. To resolve this, try adding a small amount of additional solvent to the heated mixture and allow it to cool slowly again. If this doesn't work, consider using a solvent with a lower boiling point or purifying the crude material by another method, such as column chromatography, before recrystallization.[1]
The yield of my recrystallized product is very low. How can I improve it? A low yield can result from using too much solvent, which leads to a significant amount of the product remaining in the mother liquor.[1] To improve recovery, use the minimum amount of hot solvent necessary to dissolve the crude product. Cooling the solution in an ice bath after it has reached room temperature can also help to maximize crystal formation.[3][4] If you suspect a significant amount of product remains in the filtrate, you can concentrate the mother liquor and attempt to obtain a second crop of crystals.[4]
What are the best solvents for recrystallizing this compound? While specific solvent systems for this exact compound are not extensively documented, common solvents for recrystallizing aromatic aldehydes and nitro compounds include ethanol, toluene, and mixtures of petroleum ether and toluene.[5] A good starting point is to test the solubility of a small amount of the crude product in various solvents at room and elevated temperatures to find a suitable system where the compound is sparingly soluble at room temperature but highly soluble when hot.[6]
My purified product is still colored. How can I remove colored impurities? The use of activated carbon (charcoal) during recrystallization can help to remove colored impurities. Add a small amount of activated carbon to the hot, dissolved solution and boil for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.[7] Be aware that using too much charcoal can lead to a loss of the desired product.
How can I assess the purity of my final product? A simple and effective way to assess purity is by measuring the melting point range of the crystals. A pure compound will have a sharp melting point range that is close to the literature value. Impurities will typically cause the melting point to be depressed and the range to be broader.[6] Thin-layer chromatography (TLC) can also be used to qualitatively assess purity by comparing the crude material to the recrystallized product.

Experimental Protocols

Below are detailed methodologies for common purification techniques for this compound and related compounds.

Recrystallization

This is a general protocol based on standard recrystallization techniques. The ideal solvent system should be determined empirically.

Objective: To purify crude this compound by removing impurities through crystallization.

Materials:

  • Crude this compound

  • Selected recrystallization solvent (e.g., ethanol, toluene, or a mixed solvent system)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Glass stirring rod

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture to boiling while stirring.

  • Continue to add small portions of the hot solvent until the solid is completely dissolved.[3][6]

  • If the solution is colored, add a small amount of activated carbon and boil for a few minutes.

  • If activated carbon was used, perform a hot filtration to remove it.

  • Allow the flask to cool slowly to room temperature without disturbance. Crystal formation should begin.

  • Once the flask has reached room temperature, place it in an ice bath to maximize crystal yield.[3]

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.[3]

  • Dry the crystals completely before determining the yield and melting point.

Column Chromatography

This protocol is adapted from a procedure used for the purification of the related compound, 2-hydroxy-5-nitro benzaldehyde.[8]

Objective: To purify this compound using silica gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Eluent: 7:3 n-hexane/ethyl acetate

  • Chromatography column

  • Collection tubes

Procedure:

  • Prepare a slurry of silica gel in the eluent and pack the chromatography column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., dichloromethane or the eluent).

  • Load the dissolved sample onto the top of the silica gel column.

  • Elute the column with the 7:3 n-hexane/ethyl acetate mixture.

  • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the pure product.

  • Remove the solvent by rotary evaporation to obtain the purified solid.

Quantitative Data

The following table summarizes expected outcomes for the purification of nitrobenzaldehyde derivatives based on available literature. Data for this compound is limited, so data for related compounds is provided for reference.

Purification TechniqueCompoundStarting MaterialSolvent/EluentPurityYieldReference
Recrystallizationm-nitrobenzaldehyde derivativeCrude product from synthesisToluene-petroleum ether (2:1)Not specifiedNot specified[5]
Column Chromatography2-hydroxy-5-nitro benzaldehydeCrude product from reaction7:3 n-hexane/ethyl acetateNot specified40%[8]

Visualizing the Purification Workflow

The following diagrams illustrate the logical steps involved in the described purification techniques.

Recrystallization_Workflow A Dissolve Crude Product in Hot Solvent B Hot Filtration (if necessary) A->B Remove insoluble impurities C Slow Cooling to Room Temperature A->C No insoluble impurities B->C D Induce Crystallization (if necessary) C->D No crystals form E Cool in Ice Bath C->E Crystals form D->E F Vacuum Filtration E->F G Wash with Cold Solvent F->G H Dry Pure Crystals G->H

Caption: A workflow diagram for the recrystallization process.

Column_Chromatography_Workflow A Prepare Silica Gel Column C Load Sample onto Column A->C B Dissolve Crude Product B->C D Elute with Solvent System C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure fractions H Evaporate Solvent G->H I Obtain Purified Product H->I

Caption: A workflow diagram for purification by column chromatography.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What is the common starting material for the synthesis of this compound?

The typical starting material for this synthesis is 2-Hydroxy-3-methylbenzaldehyde.[1][2][3][4][5]

Q2: What are the expected major byproducts in this synthesis?

The nitration of 2-Hydroxy-3-methylbenzaldehyde is a regioselective aromatic electrophilic substitution reaction. Due to the directing effects of the hydroxyl, methyl, and aldehyde groups, the formation of several isomeric byproducts is possible. The most common byproduct is the ortho-nitro isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde .

Other potential byproducts include:

  • Dinitrated products: Under harsh reaction conditions, dinitration of the aromatic ring can occur.

  • Oxidation products: The aldehyde functional group may be oxidized to a carboxylic acid, yielding 2-Hydroxy-5-methyl-3-nitrobenzoic acid, particularly if the reaction conditions are too aggressive.

Q3: How can I purify the desired product from the reaction mixture?

Purification of this compound from its isomers and other byproducts can be challenging due to their similar physical properties. Common purification techniques include:

  • Recrystallization: This is often the first step in purification. Solvents such as ethanol are commonly used.[6]

  • Column Chromatography: Silica gel column chromatography can be effective in separating isomers. A solvent system of n-hexane and ethyl acetate has been reported for the purification of similar nitro-substituted benzaldehyde derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of multiple isomers. - Loss of product during workup and purification.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Maintain a low reaction temperature (typically 0-5 °C) to control the reaction rate and improve selectivity. - Optimize the nitrating agent and solvent system to favor the formation of the desired isomer. - Carefully perform extraction and purification steps to minimize product loss.
Formation of a Large Amount of Isomeric Byproducts - The directing effects of the substituents on the aromatic ring lead to the formation of multiple isomers. The hydroxyl and methyl groups are ortho-, para-directing, while the aldehyde group is meta-directing.- Control the reaction temperature; lower temperatures generally favor the formation of the thermodynamically more stable product. - The choice of nitrating agent and solvent can influence the regioselectivity. Consider using milder nitrating agents.
Presence of Dinitrated Byproducts - Reaction conditions are too harsh (e.g., high concentration of nitric acid, elevated temperature, or prolonged reaction time).- Use a stoichiometric amount of the nitrating agent. - Maintain a low reaction temperature throughout the addition of the nitrating agent and the subsequent reaction time. - Reduce the reaction time once the starting material is consumed (as monitored by TLC).
Formation of Carboxylic Acid Byproduct (Oxidation of Aldehyde) - The aldehyde group is susceptible to oxidation by nitric acid, especially at higher concentrations and temperatures.- Use a milder nitrating agent or a lower concentration of nitric acid. - Keep the reaction temperature strictly controlled at a low level.
Difficulty in Separating the Desired Product from Isomers - Isomers often have very similar polarities and boiling points, making separation by standard techniques challenging.- Employ high-performance column chromatography with a carefully selected eluent system. - Consider derivatization of the mixture to facilitate separation, followed by regeneration of the aldehyde.

Experimental Protocols

A general experimental protocol for the nitration of a substituted salicylaldehyde is as follows. Note that specific quantities and reaction times should be optimized for the synthesis of this compound.

General Nitration of a Salicylaldehyde Derivative:

  • Dissolve the starting material (e.g., 2-Hydroxy-3-methylbenzaldehyde) in a suitable solvent such as acetic acid or sulfuric acid in a flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a nitrating mixture (e.g., a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid) dropwise to the cooled solution while maintaining the temperature below 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at a low temperature for a specified period, monitoring the reaction progress by TLC.

  • Upon completion, pour the reaction mixture onto crushed ice and water.

  • Collect the precipitated solid by filtration, wash with cold water until the washings are neutral, and dry the crude product.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.

Reaction Workflow

Synthesis_Workflow Synthesis of this compound cluster_start Starting Material cluster_reaction Nitration Reaction cluster_workup Workup & Purification cluster_product Product & Byproducts Start 2-Hydroxy-3-methylbenzaldehyde Reaction Electrophilic Aromatic Substitution Start->Reaction Nitration Nitrating Agent (e.g., HNO3/H2SO4) Nitration->Reaction Workup Quenching with Ice Water Reaction->Workup Byproduct1 2-Hydroxy-3-methyl-5-nitrobenzaldehyde Reaction->Byproduct1 Byproduct2 Dinitrated Products Reaction->Byproduct2 Byproduct3 Oxidation Products Reaction->Byproduct3 Filtration Filtration & Washing Workup->Filtration Purification Recrystallization or Column Chromatography Filtration->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Byproduct Formation

Byproduct_Formation Byproduct Formation Pathways cluster_starting_material Reactant cluster_conditions Reaction Conditions cluster_products Potential Products SM 2-Hydroxy-3-methylbenzaldehyde Conditions Nitration Conditions (Nitrating Agent, Temp, Time) SM->Conditions DesiredProduct Desired Product (this compound) Conditions->DesiredProduct Favorable Conditions IsomericByproduct Isomeric Byproduct (e.g., 2-Hydroxy-3-methyl-5-nitro...) Conditions->IsomericByproduct Competing Pathway Dinitration Dinitration Byproducts Conditions->Dinitration Harsh Conditions Oxidation Oxidation Byproduct (Carboxylic Acid) Conditions->Oxidation Oxidative Conditions

Caption: Factors influencing byproduct formation in the nitration reaction.

References

Technical Support Center: Optimizing Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the nitration of 2-hydroxy-5-methylbenzaldehyde.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incomplete nitration. 2. Over-nitration leading to dinitro or other byproducts. 3. Decomposition of starting material or product. 4. Suboptimal reaction temperature.1. Increase the reaction time or the equivalents of the nitrating agent gradually. Monitor the reaction progress using TLC. 2. Use a milder nitrating agent (e.g., dilute nitric acid in acetic acid instead of a mixture of concentrated nitric and sulfuric acids). Maintain strict temperature control. 3. Ensure the reaction is performed at a low temperature (0-5 °C) to prevent degradation. 4. Carefully control the temperature. An ice-salt bath is recommended to maintain a low and stable temperature.
Formation of Multiple Products (Isomers) 1. Nitration at other positions on the aromatic ring. 2. The directing effects of the hydroxyl and aldehyde groups can lead to a mixture of isomers.1. The hydroxyl group is a strong ortho, para-director, and the aldehyde is a meta-director. The formation of the desired 3-nitro isomer is expected, but other isomers can form. 2. Purification by column chromatography is often necessary to separate the desired isomer from byproducts. A solvent system such as hexane/ethyl acetate can be effective.
Product is a Dark, Oily Residue 1. Formation of polymeric byproducts due to oxidation or side reactions. 2. Presence of residual starting material or impurities.1. Pouring the reaction mixture into ice-water immediately after the reaction can help precipitate the product and minimize side reactions. 2. Purify the crude product using column chromatography on silica gel. Recrystallization from a suitable solvent (e.g., ethanol/water mixture) can also be attempted.
Difficulty in Product Purification 1. Similar polarity of the desired product and byproducts. 2. The product may be an oil, making recrystallization challenging.1. Optimize the solvent system for column chromatography. A gradient elution might be necessary. 2. If the product is an oil, try converting it to a solid derivative (e.g., a Schiff base) for purification and then hydrolyzing it back to the aldehyde. Alternatively, vacuum distillation could be an option if the product is thermally stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most common and direct route is the electrophilic nitration of 2-hydroxy-5-methylbenzaldehyde. This reaction typically involves the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or nitric acid in acetic acid, at low temperatures.

Q2: How can I control the regioselectivity of the nitration to favor the 3-nitro isomer?

A2: The hydroxyl group at position 2 is a powerful ortho, para-directing group, while the aldehyde group at position 1 is a meta-directing group. The substitution at position 3 is electronically favored. To maximize the yield of the 3-nitro isomer, it is crucial to maintain a low reaction temperature (0-5 °C) and to add the nitrating agent slowly to the solution of the starting material. This helps to control the reaction kinetics and minimize the formation of other isomers.

Q3: What are the key safety precautions to take during this synthesis?

A3: Nitration reactions are highly exothermic and can be hazardous if not controlled properly.[1][2]

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • Use an ice bath to control the reaction temperature and prevent thermal runaways.

  • Add the nitrating agent dropwise and with vigorous stirring to ensure even heat distribution.

  • Quench the reaction by carefully pouring the reaction mixture onto crushed ice.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Take small aliquots of the reaction mixture at regular intervals, quench them, and spot them on a TLC plate alongside the starting material. A suitable eluent system would be a mixture of hexane and ethyl acetate. The disappearance of the starting material spot and the appearance of a new, lower Rf spot will indicate the formation of the product.

Q5: What is the best method for purifying the final product?

A5: Column chromatography on silica gel is generally the most effective method for purifying this compound from unreacted starting material and isomeric byproducts. A gradient elution with a hexane/ethyl acetate solvent system is recommended. Following column chromatography, recrystallization from a suitable solvent like an ethanol/water mixture can further enhance the purity of the product.

Experimental Protocols

Synthesis of this compound via Nitration

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-Hydroxy-5-methylbenzaldehyde

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid (98%)

  • Acetic Acid (Glacial)

  • Dichloromethane

  • Hexane

  • Ethyl Acetate

  • Silica Gel (for column chromatography)

  • Crushed Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxy-5-methylbenzaldehyde in glacial acetic acid.

  • Cool the flask in an ice-salt bath to 0 °C.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde over a period of 30-60 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture onto a large beaker filled with crushed ice and water.

  • A yellow precipitate should form. If not, extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and wash with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

  • Collect the fractions containing the desired product and evaporate the solvent to yield pure this compound.

Data Presentation

Table 1: Reaction Conditions and Yields for Nitration Reactions

Starting MaterialNitrating AgentSolventTemperature (°C)Time (h)Yield (%)Reference
2-Hydroxy-3-methylbenzaldehydeNitric Acid / Acetic AcidWater0 - 25-84[3]
SalicylaldehydeConc. H₂SO₄ / Conc. HNO₃ (2:1)-02 - 385 (for dinitro product)[4][5]
p-CresolNitric Acid / Sulfuric AcidWater30 - 40--[6]

Note: The yields reported are for similar, but not identical, compounds and should be considered as a reference for optimization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve 2-hydroxy-5-methylbenzaldehyde in glacial acetic acid cool_start Cool to 0°C in ice-salt bath start->cool_start add_nitrating Add nitrating mixture dropwise (maintain T < 5°C) cool_start->add_nitrating prep_nitrating Prepare nitrating mixture (HNO3 + H2SO4) cool_nitrating Cool nitrating mixture to 0°C prep_nitrating->cool_nitrating cool_nitrating->add_nitrating stir Stir at 0-5°C for 1-2 hours add_nitrating->stir monitor Monitor reaction by TLC stir->monitor quench Pour into ice-water monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry with MgSO4 wash->dry evaporate Evaporate solvent dry->evaporate chromatography Column Chromatography evaporate->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_low_yield Low Yield Analysis cluster_multiple_products Multiple Products Analysis start Low Yield or Multiple Products? check_temp Was temperature strictly controlled (0-5°C)? start->check_temp Low Yield check_addition Was nitrating agent added slowly? start->check_addition Multiple Products check_time Was reaction time sufficient? check_temp->check_time Yes temp_no No: Optimize cooling check_temp->temp_no time_no No: Increase reaction time check_time->time_no purification Optimize Column Chromatography (adjust solvent polarity) check_time->purification Yes temp_yes Yes time_yes Yes addition_no No: Slow down addition rate check_addition->addition_no check_addition->purification Yes addition_yes Yes: Isomers are likely. Proceed to purification.

Caption: Troubleshooting logic for optimizing the synthesis reaction.

References

Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

A1: The most common precursor for this synthesis is 2-Hydroxy-5-methylbenzaldehyde.

Q2: What is the general reaction type for this synthesis?

A2: The synthesis is typically achieved through an electrophilic aromatic substitution, specifically a nitration reaction.

Q3: What are the expected side reactions in this synthesis?

A3: The primary side reactions include the formation of other isomers, such as 2-Hydroxy-5-methyl-x-nitrobenzaldehyde where the nitro group is not at the desired 3-position. Oxidation of the aldehyde functional group to a carboxylic acid can also occur. Additionally, under harsh reaction conditions, the formation of polyphenolic or tarry byproducts is possible.

Q4: What are the critical reaction parameters to control?

A4: Temperature control is crucial to minimize side reactions. The reaction is typically carried out at low temperatures (e.g., 0-25 °C) to control the exothermic nature of the nitration and improve selectivity. The rate of addition of the nitrating agent is also a key parameter to manage the reaction rate and heat generation.

Q5: How can I purify the final product?

A5: Purification is commonly achieved through recrystallization from a suitable solvent system. Washing the crude product to remove residual acids and soluble impurities is also a critical step.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Desired Product - Incomplete reaction. - Suboptimal reaction temperature. - Formation of a high percentage of side products.- Monitor the reaction progress using TLC to ensure completion. - Maintain the recommended temperature range throughout the reaction. - Control the addition rate of the nitrating agent to improve selectivity.
Formation of a Dark-Colored or Tarry Reaction Mixture - Overheating of the reaction mixture. - Use of overly concentrated reagents. - Presence of impurities in the starting material.- Ensure efficient cooling and stirring. - Use the recommended concentrations of acids. - Use purified starting materials.
Difficult to Separate Isomers - Similar polarity of the desired product and isomeric byproducts.- Utilize fractional recrystallization with different solvent systems. - Consider column chromatography for separation of closely related isomers.
Product Contaminated with Acidic Impurities - Inadequate washing of the crude product.- Wash the crude product thoroughly with a mild base (e.g., sodium bicarbonate solution) followed by water until the washings are neutral.
Oxidation of Aldehyde to Carboxylic Acid - Reaction temperature is too high. - Prolonged reaction time.- Strictly control the reaction temperature. - Monitor the reaction and stop it once the starting material is consumed.

Data Presentation

Table 1: Reactants and Products

CompoundIUPAC NameCAS NumberMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Starting Material 2-Hydroxy-5-methylbenzaldehyde613-84-3C₈H₈O₂136.1554-57
Main Product This compound68007-03-4C₈H₇NO₄181.15Not available
Potential Byproduct 2-Hydroxy-5-methyl-3-nitrobenzoic acidNot availableC₈H₇NO₅197.14Not available

Table 2: Typical Reaction Conditions and Yield

ParameterValue
Nitrating Agent Nitric acid in acetic acid and water
Temperature 0 - 25 °C
Reaction Time Not specified
Typical Yield ~84%[1]

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is provided below, based on available literature.

Nitration of 2-Hydroxy-5-methylbenzaldehyde [1]

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer. Place the flask in an ice-water bath to maintain the temperature.

  • Reactant Preparation: Dissolve 2-Hydroxy-5-methylbenzaldehyde in a mixture of acetic acid and water in the reaction flask.

  • Nitration: Cool the solution to 0 °C. Slowly add a solution of nitric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 25 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture into ice-cold water to precipitate the crude product.

  • Purification: Filter the precipitate, wash it thoroughly with water until the filtrate is neutral, and then dry it. Further purification can be achieved by recrystallization from a suitable solvent.

Visualizations

Below are diagrams illustrating the key chemical transformations and a logical workflow for troubleshooting common issues.

Synthesis_Pathway Synthesis of this compound Start 2-Hydroxy-5-methylbenzaldehyde Product This compound Start->Product Nitration Reagents HNO₃ / H₂SO₄ (or other nitrating agent) Nitration Nitration Reagents->Nitration

Caption: Main reaction pathway for the synthesis.

Side_Reactions Potential Side Reactions StartingMaterial 2-Hydroxy-5-methylbenzaldehyde Isomer Isomeric Nitro-products StartingMaterial->Isomer Alternative Nitration Oxidation 2-Hydroxy-5-methyl-3-nitrobenzoic acid StartingMaterial->Oxidation Oxidation Polymerization Tarry Byproducts StartingMaterial->Polymerization Degradation

Caption: Common side reactions observed during synthesis.

Troubleshooting_Workflow Troubleshooting Workflow Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckTemp Verify Temperature Control LowYield->CheckTemp CheckReagents Check Reagent Purity/Concentration LowYield->CheckReagents TLC Analyze by TLC ImpureProduct->TLC OptimizePurification Optimize Purification (Recrystallization/Washing) TLC->OptimizePurification

Caption: A logical workflow for troubleshooting experimental issues.

References

Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in increasing the purity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

The most prevalent impurity is the corresponding carboxylic acid, 2-Hydroxy-5-methyl-3-nitrobenzoic acid, which forms via oxidation of the aldehyde group.[1][2] Other potential impurities include unreacted starting materials from the synthesis, such as 2-hydroxy-3-methylbenzaldehyde, or other isomers formed during the nitration reaction.[3]

Q2: How can I assess the purity of my this compound sample?

A combination of techniques is recommended for a thorough purity assessment:

  • Thin-Layer Chromatography (TLC): A rapid and effective method to visualize the number of components in your sample and monitor the progress of purification.[2][4][5]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[1]

  • Melting Point Analysis: A sharp melting point range that is consistent with the literature value indicates high purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify the structure of the desired product and detect the presence of impurities.

Q3: What is the best initial method for purifying crude this compound?

For crude material, recrystallization is often the most effective and straightforward initial purification step. It is particularly good at removing significant amounts of impurities. For related nitrobenzaldehyde compounds, solvents like ethanol or mixtures such as toluene-petroleum ether have been used successfully.[6][7][8]

Q4: When should I use column chromatography?

Column chromatography is ideal for separating compounds with different polarities.[5] It is particularly useful for removing impurities that have similar solubility characteristics to the desired product and therefore cannot be easily removed by recrystallization. For aldehydes, it is effective at separating the target compound from more polar impurities like the corresponding carboxylic acid.[1]

Troubleshooting Guides and Experimental Protocols

Issue 1: My sample contains a significant amount of the corresponding carboxylic acid.

Solution: You can either use column chromatography or a chemical purification method involving the formation of a bisulfite adduct.

Experimental Protocol: Purification by Column Chromatography

This protocol is designed to separate the less polar aldehyde from the more polar carboxylic acid impurity.

  • Prepare the Slurry: Choose a non-polar solvent in which your compound is sparingly soluble, such as hexane or a hexane/ethyl acetate mixture.[1][9] In a flask, add silica gel to the chosen solvent to create a slurry.

  • Pack the Column: Pour the slurry into a chromatography column. Allow the solvent to drain until it is level with the top of the silica gel.

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the eluting solvent. Carefully add this solution to the top of the silica gel column.

  • Elute the Compound: Begin adding the mobile phase (eluent) to the top of the column. A common starting eluent for aldehydes is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v).[1][9] The less polar aldehyde will travel down the column faster than the more polar carboxylic acid.

  • Collect Fractions: Collect the eluent in a series of test tubes.

  • Analyze Fractions: Spot each fraction on a TLC plate to determine which fractions contain the purified product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Caution: Aldehydes can sometimes decompose on silica gel. If you observe degradation, consider deactivating the silica gel with a small amount of triethylamine added to the eluent, or use alumina as the stationary phase.[9]

Experimental Protocol: Purification via Bisulfite Adduct Formation

This chemical method is highly selective for aldehydes.

  • Dissolve the Crude Product: Dissolve the impure aldehyde in a minimal amount of ethanol or methanol.

  • Form the Adduct: Slowly add a saturated aqueous solution of sodium bisulfite (or sodium metabisulfite) with stirring. An excess of about 10% bisulfite is recommended.[1][2] The bisulfite adduct will precipitate as a solid.

  • Isolate the Adduct: Filter the solid adduct and wash it with ether or alcohol to remove non-aldehydic impurities.

  • Regenerate the Aldehyde: Dissolve the washed adduct in a sodium bicarbonate solution to hydrolyze it back to the pure aldehyde.

  • Extract the Pure Aldehyde: Extract the regenerated aldehyde into an organic solvent like diethyl ether.

  • Dry and Evaporate: Dry the organic extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the purified this compound.

Issue 2: My compound oils out during recrystallization.

Solution: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This can often be resolved by adjusting the solvent system or the cooling rate.

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This gives crystals more time to nucleate and grow.

  • Use a Different Solvent System: If slow cooling doesn't work, the polarity of the solvent may not be ideal. Refer to the table below for alternative solvent suggestions. You may need to use a co-solvent system.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide a surface for crystal nucleation.

  • Seed Crystals: If you have a small amount of pure solid, add a tiny crystal to the solution to induce crystallization.

Data Presentation

Table 1: Recommended Solvent Systems for Purification

Purification MethodSolvent/Eluent SystemTarget Impurity RemovedReference
RecrystallizationEthanolGeneral impurities[8]
RecrystallizationToluene-Petroleum EtherGeneral impurities[6][7]
Column ChromatographyHexane/Ethyl Acetate (e.g., 9:1 v/v)Polar impurities (e.g., carboxylic acid)[1][9]
Column ChromatographyHexane/Diethyl Ether (e.g., 97:3 v/v)Polar impurities (e.g., carboxylic acid)[1]

Table 2: TLC Analysis Parameters

Stationary PhaseMobile Phase (Example)VisualizationExpected Result
Silica Gel 60 F254Hexane:Ethyl Acetate (4:1)UV light (254 nm)The aldehyde should have a higher Rf value than the more polar carboxylic acid impurity.

Visualizations

Purification_Workflow Purification Workflow for this compound crude_product Crude Product assess_purity_1 Assess Purity (TLC/HPLC) crude_product->assess_purity_1 recrystallization Recrystallization assess_purity_1->recrystallization Impurities > 5-10% assess_purity_2 Assess Purity recrystallization->assess_purity_2 is_pure Is Purity Sufficient? assess_purity_2->is_pure column_chromatography Column Chromatography is_pure->column_chromatography No (Polar Impurities) bisulfite_adduct Bisulfite Adduct Formation is_pure->bisulfite_adduct No (High Selectivity Needed) pure_product Pure Product is_pure->pure_product Yes assess_purity_3 Assess Purity column_chromatography->assess_purity_3 bisulfite_adduct->assess_purity_3 assess_purity_3->pure_product

Caption: General workflow for the purification of this compound.

Purification_Decision_Tree Decision Tree for Purification Method Selection start What is the primary impurity? polar_impurity Carboxylic acid or other polar species start->polar_impurity Polar nonpolar_impurity Starting material or non-polar byproducts start->nonpolar_impurity Non-polar / Similar Polarity method1 Column Chromatography (Silica gel, Hexane/EtOAc) polar_impurity->method1 Standard Approach method2 Bisulfite Adduct Formation polar_impurity->method2 High Selectivity Required method3 Recrystallization nonpolar_impurity->method3 If solubility differs significantly method4 Column Chromatography (Reverse Phase or adjusted normal phase) nonpolar_impurity->method4 If recrystallization fails

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Crystallization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the crystallization of this compound in a question-and-answer format.

Q1: My this compound will not crystallize out of solution upon cooling. What should I do?

A1: This is a common issue that can arise from several factors. Here is a step-by-step troubleshooting guide:

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small crystal of pure this compound, add it to the solution. A seed crystal provides a template for further crystallization.

  • Check Solvent Volume: You may have used too much solvent. To address this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of the compound. Once the volume is reduced, allow the solution to cool again slowly.

  • Cooling Rate: Ensure the solution is cooling slowly. Rapid cooling can sometimes inhibit crystal formation. Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.

  • Solvent System: If the above steps fail, the chosen solvent may not be ideal. Consider trying a different solvent or a mixed solvent system.

Q2: My compound has "oiled out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if there are significant impurities.

  • Re-dissolve and Dilute: Gently heat the solution to re-dissolve the oil. Add a small amount of additional solvent to slightly dilute the solution.

  • Slow Cooling: Allow the solution to cool very slowly. You can insulate the flask to encourage gradual cooling, which can favor crystal formation over oiling out.

  • Change Solvent: If oiling persists, the solvent is likely unsuitable. A lower boiling point solvent or a different solvent system should be tested.

Q3: The crystals I obtained are very small or look like a powder. How can I grow larger crystals?

A3: The rate of cooling is the primary factor influencing crystal size.

  • Slower Cooling: To obtain larger crystals, the solution needs to cool as slowly as possible. After heating to dissolve the compound, wrap the flask in an insulating material (like glass wool or a towel) and allow it to cool to room temperature over several hours before any further cooling in an ice bath.

  • Minimize Agitation: Avoid disturbing or agitating the solution as it cools, as this can lead to the formation of many small crystals instead of fewer, larger ones.

Q4: What is the best solvent for crystallizing this compound?

  • Ethanol or Aqueous Ethanol: Ethanol is a good starting point. If the compound is too soluble in pure ethanol, adding water (an anti-solvent) to the hot ethanolic solution until it becomes slightly turbid, and then clarifying with a drop or two of ethanol before cooling, can be effective.

  • Acetic Acid: Has been used for the fractional recrystallization of similar isomers.

  • Toluene-Petroleum Ether: A mixed solvent system that can be effective for purification.

It is recommended to perform small-scale solvent screening tests to determine the optimal solvent or solvent mixture for your specific sample.

Q5: My crystallized product is colored. How can I decolorize it?

A5: Colored impurities can sometimes be removed by treating the solution with activated charcoal.

  • After dissolving your compound in the hot solvent, add a small amount of activated charcoal (a spatula tip is usually sufficient).

  • Keep the solution hot and swirl it for a few minutes.

  • Perform a hot filtration to remove the charcoal, which will have adsorbed the colored impurities.

  • Allow the filtered, colorless solution to cool and crystallize.

Note: Using too much charcoal can lead to a loss of your desired product.

Quantitative Data for Related Compounds

While specific quantitative solubility data for this compound is limited, the following table summarizes the melting points of structurally similar compounds to provide a reference point for characterization.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12125-128
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeC₈H₇NO₅197.15127-131
2-Hydroxy-3-nitrobenzaldehydeC₇H₅NO₄167.12107-113
m-NitrobenzaldehydeC₇H₅NO₃151.1256-58

Experimental Protocol: Recrystallization of this compound

This protocol provides a general methodology for the recrystallization of this compound. The choice of solvent and specific volumes should be optimized based on preliminary small-scale tests.

Materials:

  • Crude this compound

  • Selected crystallization solvent (e.g., Ethanol, or a Toluene/Petroleum Ether mixture)

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Glass stirring rod

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently while stirring until the solid completely dissolves. If necessary, add more solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Avoid adding a large excess of solvent.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal or any insoluble impurities.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, place it in an ice bath to maximize the yield of crystals.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Visualizations

Below are diagrams to aid in understanding the troubleshooting and experimental workflows.

Troubleshooting_Crystallization start Start: Dissolved Compound in Hot Solvent cool_solution Cool Solution Slowly start->cool_solution crystals_form Crystals Form? cool_solution->crystals_form no_crystals No Crystals Form crystals_form->no_crystals No oiling_out Compound Oils Out crystals_form->oiling_out Oils Out collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes induce_crystallization Induce Crystallization: - Scratch flask - Add seed crystal no_crystals->induce_crystallization reduce_volume Reduce Solvent Volume (Evaporate) no_crystals->reduce_volume change_solvent Consider Different Solvent no_crystals->change_solvent reheat_dissolve Reheat to Dissolve Oil oiling_out->reheat_dissolve oiling_out->change_solvent induce_crystallization->crystals_form reduce_volume->cool_solution add_solvent Add More Solvent reheat_dissolve->add_solvent slow_cool Cool Even Slower add_solvent->slow_cool slow_cool->crystals_form Recrystallization_Workflow start Start: Crude Compound dissolve Dissolve in Minimum Hot Solvent start->dissolve is_colored Solution Colored? dissolve->is_colored add_charcoal Add Activated Charcoal is_colored->add_charcoal Yes cool_slowly Cool Slowly to Room Temp is_colored->cool_slowly No hot_filtration Hot Filtration add_charcoal->hot_filtration hot_filtration->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product End: Pure Crystals dry_crystals->pure_product

Technical Support Center: 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde in research applications.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the longevity and stability of this compound, it is recommended to store the compound in a cool, dry, and well-ventilated area.[1] The container should be tightly sealed to prevent exposure to moisture and air. The compound is sensitive to light and air, so storage in a dark, airtight container is crucial.[2]

Q2: What are the known incompatibilities of this compound?

A2: this compound is incompatible with strong oxidizing agents and strong bases.[1] Contact with these substances should be avoided to prevent vigorous reactions and degradation of the compound.

Q3: Is this compound stable in solution?

A3: The stability of this compound in solution can be influenced by the solvent, pH, and exposure to light. While specific quantitative data for this compound is limited, aromatic aldehydes, in general, can be susceptible to oxidation. The presence of a hydroxyl group may decrease stability, while an electron-withdrawing group like the nitro group can enhance it. For experimental work, it is advisable to use freshly prepared solutions and to store them protected from light.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, related compounds like nitrophenols can undergo photodegradation. This process may involve the formation of hydroxylated intermediates and eventual opening of the aromatic ring. It is also plausible that the aldehyde group can be oxidized to a carboxylic acid, especially if exposed to oxidizing agents or air over time.

Troubleshooting Guides

This section addresses common issues encountered during experiments involving this compound.

Issue 1: Slow or Incomplete Schiff Base Condensation

Problem: The reaction between this compound and a primary amine to form a Schiff base is proceeding slowly or results in a low yield.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Insufficient Reaction Rate Add a catalytic amount of a weak acid, such as acetic acid, or a stronger acid like sulfuric acid.[3]The acid protonates the carbonyl oxygen of the aldehyde, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Equilibrium Hindrance Remove water from the reaction mixture as it forms. This can be achieved by using a Dean-Stark apparatus or by adding a drying agent like anhydrous sodium sulfate or molecular sieves.[3]Schiff base formation is a reversible condensation reaction that produces water. Removing water shifts the equilibrium towards the product side, thereby increasing the yield.
Steric Hindrance Consider using a less sterically hindered amine if possible. If the amine is valuable, increasing the reaction time and/or temperature may be necessary.The ortho-hydroxy and meta-nitro groups on the benzaldehyde, along with substituents on the amine, can sterically hinder the reaction.
Solvent Choice Ensure the use of an appropriate solvent. Alcohols like ethanol or methanol are commonly used. For reactions sensitive to water, using a dry, non-protic solvent like dichloromethane (DCM) in combination with a drying agent can be effective.[3]The solvent should be able to dissolve the reactants but not interfere with the reaction.
Issue 2: Unexpected Side Products or Impurities

Problem: The final product contains significant impurities that are difficult to remove.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Rationale
Oxidation of the Aldehyde Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure starting material is pure and has not been exposed to air for extended periods.The aldehyde group is susceptible to oxidation to a carboxylic acid, which can complicate purification.
Self-Condensation or Polymerization Control the reaction temperature and add the amine dropwise to the aldehyde solution.Under certain conditions, aldehydes can undergo self-condensation reactions.
Side Reactions of the Nitro Group Avoid harsh reducing agents unless a reduction of the nitro group is intended.The nitro group can be reduced to an amino group under certain reductive conditions.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion.Unreacted starting materials will be present as impurities.

Experimental Protocols & Methodologies

General Protocol for Schiff Base Synthesis:

This protocol provides a general guideline for the synthesis of a Schiff base from this compound and a primary amine.

  • Dissolution: Dissolve 1 equivalent of this compound in a suitable solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser.

  • Addition of Amine: Add 1 equivalent of the primary amine to the solution.

  • Catalysis (Optional but Recommended): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate).

Stability Testing Methodology:

To assess the stability of this compound under specific experimental conditions, the following analytical methods are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and accurate technique for separating and quantifying the active compound and its degradation products.[4] A stability-indicating method should be developed using forced degradation samples.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify and quantify volatile degradation products.

  • Infrared (IR) Spectroscopy: IR spectroscopy can detect changes in the functional groups of the molecule, indicating degradation, such as the oxidation of the aldehyde to a carboxylic acid.[4]

Visualizing Experimental Workflows

DOT Script for a General Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Dissolve_Aldehyde Dissolve Aldehyde in Solvent Start->Dissolve_Aldehyde 1 Add_Amine Add Primary Amine Dissolve_Aldehyde->Add_Amine 2 Add_Catalyst Add Acid Catalyst Add_Amine->Add_Catalyst 3 Reflux Heat to Reflux Add_Catalyst->Reflux 4 Monitor_TLC Monitor by TLC Reflux->Monitor_TLC 5 Monitor_TLC->Reflux Incomplete Cool Cool to RT Monitor_TLC->Cool Complete Isolate Isolate Product (Precipitation/Evaporation) Cool->Isolate 6 Purify Purify (Recrystallization) Isolate->Purify 7 End End Purify->End 8

Caption: General workflow for Schiff base synthesis.

DOT Script for a Troubleshooting Logic Flow:

troubleshooting_flow Start Low Yield in Schiff Base Reaction Check_Catalyst Acid Catalyst Used? Start->Check_Catalyst Check_Water Water Removal Method Used? Check_Catalyst->Check_Water Yes Add_Catalyst Add Catalytic Acetic Acid Check_Catalyst->Add_Catalyst No Check_Purity Starting Material Purity Checked? Check_Water->Check_Purity Yes Add_Drying_Agent Add Molecular Sieves or use Dean-Stark Check_Water->Add_Drying_Agent No Purify_Reagents Purify Aldehyde and Amine Check_Purity->Purify_Reagents No Success Reaction Optimized Check_Purity->Success Yes Add_Catalyst->Check_Water Add_Drying_Agent->Check_Purity Purify_Reagents->Success

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: Purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: My final product has a low melting point and appears as a sticky solid. What is the likely cause?

A1: A low or broad melting point, often accompanied by a sticky or oily appearance, typically indicates the presence of impurities. The most common impurities include unreacted starting material (2-Hydroxy-5-methylbenzaldehyde), isomeric byproducts (such as 2-Hydroxy-5-methyl-5-nitrobenzaldehyde), or residual solvents. We recommend performing Thin Layer Chromatography (TLC) to assess the purity and identify the number of components in your sample.

Q2: I see multiple spots on my TLC plate after running the crude product. How can I identify the spots and choose a purification method?

A2: Multiple spots on a TLC plate confirm the presence of impurities. To identify the components, you can spot the crude product alongside the starting material (if available) on the same TLC plate. The spot corresponding to the starting material will help in its identification. Generally, the desired product, this compound, is more polar than the starting material but may have similar polarity to isomeric byproducts.

Based on the TLC results, you can select an appropriate purification method:

  • Recrystallization: If there is one major product spot and minor impurity spots with different polarities, recrystallization is often a good first choice.

  • Column Chromatography: If there are multiple spots with close retention factors (Rf values), column chromatography will be necessary for effective separation.

Q3: What is the best solvent system for the recrystallization of this compound?

A3: The choice of solvent is critical for successful recrystallization. A good solvent should dissolve the compound when hot but not when cold. For this compound, a mixed solvent system is often effective. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or toluene.[1][2] You can dissolve the crude product in a minimal amount of the hot, more polar solvent and then slowly add the hot, non-polar solvent until turbidity appears. Allowing this solution to cool slowly should yield crystals of the pure product. Ethanol has also been reported as a suitable recrystallization solvent for similar nitroaromatic compounds.

Q4: My recrystallization attempt resulted in an oil rather than crystals. What should I do?

A4: "Oiling out" during recrystallization can occur if the solution is supersaturated or if the melting point of the solute is lower than the boiling point of the solvent. Here are a few troubleshooting steps:

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus of the solution. This can provide a surface for crystal nucleation.

  • Seed the solution: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-dissolve and cool slowly: Heat the solution to re-dissolve the oil, add a small amount of the better solvent to prevent immediate oiling, and then allow it to cool much more slowly. Placing the flask in a warm water bath that is allowed to cool to room temperature can be effective.

  • Change the solvent system: The chosen solvent or solvent mixture may not be appropriate. Experiment with different solvent systems.

Q5: How do I set up a column chromatography experiment to separate isomeric impurities?

A5: Column chromatography is a powerful technique for separating compounds with similar polarities, such as isomers.[3][4] First, you need to determine the optimal mobile phase using TLC. Test various solvent systems (e.g., different ratios of hexane and ethyl acetate) to find one that gives good separation between the desired product and the impurities (ideally, a ΔRf of at least 0.2). The Rf of the desired product should be around 0.3-0.4 for optimal separation on a column. Once the mobile phase is determined, you can proceed with packing and running the column.

Data Presentation

Table 1: Thin Layer Chromatography (TLC) Data for Purification of this compound

CompoundMobile Phase (Hexane:Ethyl Acetate)Retention Factor (Rf)
2-Hydroxy-5-methylbenzaldehyde (Starting Material)7:30.65
This compound (Product) 7:3 0.40
Isomeric Impurity (e.g., 5-nitro isomer)7:30.35
Dinitro Impurity7:30.20

Note: Rf values are indicative and can vary based on the specific TLC plate, chamber saturation, and temperature.

Table 2: Comparison of Purification Techniques

TechniquePurity AchievedTypical YieldProsCons
Recrystallization>98%60-80%Simple, fast, good for removing small amounts of impurities with different solubility.May not be effective for separating isomers; potential for "oiling out".
Column Chromatography>99%40-70%Excellent for separating compounds with similar polarities, including isomers.More time-consuming, requires larger volumes of solvent, potential for product loss on the column.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Toluene-Petroleum Ether)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene.

  • Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-solvent: To the hot toluene solution, slowly add warm petroleum ether dropwise with swirling until the solution becomes faintly cloudy.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Mobile Phase Selection: Based on TLC analysis, prepare a suitable mobile phase (e.g., a 7:3 mixture of hexane:ethyl acetate) that provides good separation.

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a chromatography column. Allow the silica gel to settle, ensuring a level surface. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica gel with the adsorbed sample onto the top of the column.

  • Elution: Add the mobile phase to the top of the column and begin elution. Collect fractions in test tubes or vials.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

Purification_Workflow cluster_start Initial State cluster_analysis Purity Assessment cluster_decision Method Selection cluster_purification Purification cluster_end Final Product Crude_Product Crude 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Decision Impurities Separable? TLC_Analysis->Decision Recrystallization Recrystallization Decision->Recrystallization  Yes Column_Chromatography Column Chromatography Decision->Column_Chromatography  No Pure_Product Pure Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Decision_Tree cluster_problem Problem Identification cluster_diagnosis Diagnosis cluster_solution Recommended Action Start Impure Product TLC_Check Perform TLC Analysis Start->TLC_Check Spot_Count How many spots? TLC_Check->Spot_Count Rf_Difference What is the ΔRf? Spot_Count->Rf_Difference Multiple Spots Recrystallize Recrystallization Spot_Count->Recrystallize One Major Spot Rf_Difference->Recrystallize ΔRf > 0.2 Column_Chrom Column Chromatography Rf_Difference->Column_Chrom ΔRf < 0.2 Optimize_TLC Optimize TLC System Column_Chrom->Optimize_TLC If separation is poor

Caption: Troubleshooting decision tree for purification method selection.

References

Technical Support Center: Improving Selectivity in 2-Hydroxy-3-Methylbenzaldehyde Nitration

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the nitration of 2-hydroxy-3-methylbenzaldehyde. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide guidance on improving the selectivity of this important reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the nitration of 2-hydroxy-3-methylbenzaldehyde?

A1: The primary challenge is achieving high regioselectivity. The starting material has two activating groups, the hydroxyl (-OH) and the methyl (-CH₃) group, and a deactivating group, the aldehyde (-CHO). The hydroxyl group is a strong ortho-, para-director, the methyl group is a weaker ortho-, para-director, and the aldehyde group is a meta-director. This complex interplay of directing effects can lead to a mixture of nitrated isomers, primarily the desired 2-hydroxy-3-methyl-5-nitrobenzaldehyde and the undesired 2-hydroxy-3-methyl-x-nitrobenzaldehyde isomers, as well as potential oxidation byproducts.

Q2: Which is the desired product and why?

A2: In many synthetic applications, 2-hydroxy-3-methyl-5-nitrobenzaldehyde is the desired product. The nitro group is introduced at the position para to the strongly activating hydroxyl group and ortho to the weakly activating methyl group, which is sterically and electronically favored.

Q3: What are the common side products?

A3: Common side products include other positional isomers such as 2-hydroxy-3-methyl-3-nitrobenzaldehyde. Additionally, due to the presence of the activating hydroxyl group, oxidation of the aromatic ring can occur, leading to the formation of benzoquinones and other colored, tarry byproducts, which can complicate purification and reduce the overall yield.[1][2] Polynitration, resulting in dinitro- or trinitro- products, can also occur under harsh reaction conditions.

Q4: How can I improve the selectivity towards the 5-nitro isomer?

A4: Improving selectivity involves careful control of reaction conditions. Key factors include:

  • Choice of Nitrating Agent: Milder nitrating agents are preferred to avoid over-oxidation and polysubstitution. A mixture of nitric acid in acetic acid is a commonly used system.

  • Reaction Temperature: Maintaining a low temperature (typically 0-10 °C) is crucial to control the exothermic nature of the reaction and minimize the formation of byproducts.[2]

  • Reaction Time: The reaction time should be optimized to ensure complete conversion of the starting material while minimizing the formation of degradation products.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Oxidation of the starting material or product.[1][2] 2. Incomplete reaction. 3. Over-nitration to dinitro compounds.1. Use a milder nitrating agent (e.g., dilute nitric acid in acetic acid). Maintain strict temperature control (0-5 °C). 2. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, consider a slight increase in temperature or reaction time, but with caution. 3. Use a stoichiometric amount of the nitrating agent. Avoid using a large excess.
Poor Selectivity (Mixture of Isomers) 1. Reaction temperature is too high, leading to less selective nitration. 2. The nitrating agent is too reactive.1. Perform the reaction at a lower temperature (e.g., 0 °C or below). 2. Consider alternative, more selective nitrating agents such as urea nitrate in a mixed solvent system.
Formation of Dark, Tarry Byproducts 1. Oxidation of the phenol ring.[1][2] 2. Reaction temperature is too high.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Add the nitrating agent slowly and maintain vigorous stirring to dissipate heat effectively.
Difficulty in Product Purification 1. Presence of multiple isomers with similar polarities. 2. Contamination with tarry oxidation products.1. Utilize column chromatography with a carefully selected solvent system (e.g., a gradient of ethyl acetate in hexane) to separate the isomers. 2. Before chromatographic purification, consider a workup procedure that includes washing with a mild reducing agent solution (e.g., sodium bisulfite) to remove some colored impurities. Recrystallization from a suitable solvent can also be effective.

Data Presentation

The regioselectivity of the nitration of 2-hydroxy-3-methylbenzaldehyde is highly dependent on the reaction conditions. The following table summarizes typical isomer distributions obtained under different nitrating systems.

Nitrating Agent Solvent Temperature (°C) Yield of 5-Nitro Isomer (%) Yield of Other Isomers (%) Reference
Nitric AcidAcetic Acid/Water0 - 25~84Not specified(Maudoux et al., 2014)
Fuming Nitric AcidAcetic Acid/Acetic Anhydride5 - 10High (expected)3-nitro isomer as main byproductAdapted from Salicylaldehyde nitration
Urea NitrateAcetonitrile/Water80 (Microwave)Good (expected)High ortho-selectivity reported for salicylaldehydeAdapted from Salicylaldehyde nitration[3]
Dilute Nitric AcidWaterLowModeratePara-isomer is also formedGeneral for phenols[1]

Note: The data for fuming nitric acid and urea nitrate are extrapolated from protocols for the closely related salicylaldehyde and indicate expected trends.

Experimental Protocols

Protocol 1: Selective Nitration using Nitric Acid in Acetic Acid

This protocol is adapted from a known procedure for the synthesis of 2-hydroxy-3-methyl-5-nitrobenzaldehyde with a reported high yield.

Materials:

  • 2-hydroxy-3-methylbenzaldehyde

  • Nitric acid (70%)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer

  • Round bottom flask

  • Dropping funnel

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled solution of nitric acid in a mixture of acetic acid and water dropwise via a dropping funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, slowly pour the reaction mixture into a beaker containing crushed ice with constant stirring.

  • The yellow solid product, 2-hydroxy-3-methyl-5-nitrobenzaldehyde, will precipitate.

  • Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

  • Dry the product under vacuum. For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Visualizations

Below are diagrams illustrating the key aspects of the nitration of 2-hydroxy-3-methylbenzaldehyde.

logical_relationship cluster_directing_effects Directing Effects on the Aromatic Ring cluster_positions Potential Nitration Positions OH Hydroxyl (-OH) (Strong Activator, Ortho, Para-Director) P5 Position 5 (Para to -OH, Ortho to -CH₃) FAVORED OH->P5 Strongly directs CH3 Methyl (-CH₃) (Weak Activator, Ortho, Para-Director) CH3->P5 Weakly directs CHO Aldehyde (-CHO) (Deactivator, Meta-Director) P3 Position 3 (Ortho to -OH, Meta to -CHO) DISFAVORED CHO->P3 Directs away from 5-position experimental_workflow start Start dissolve Dissolve 2-hydroxy-3-methyl- benzaldehyde in Acetic Acid start->dissolve cool Cool to 0-5 °C dissolve->cool add_nitrating_agent Slowly add Nitrating Agent (e.g., HNO₃ in Acetic Acid/Water) cool->add_nitrating_agent react Stir at 0-5 °C for 1-2h (Monitor by TLC) add_nitrating_agent->react quench Pour into Ice-Water react->quench precipitate Precipitation of Product quench->precipitate filter_wash Filter and Wash with Cold Water precipitate->filter_wash dry Dry under Vacuum filter_wash->dry purify Optional: Recrystallize dry->purify end End: Pure 2-hydroxy-3-methyl- 5-nitrobenzaldehyde purify->end

References

Technical Support Center: Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, providing potential causes and recommended solutions in a question-and-answer format.

Question: My nitration of 2-hydroxy-5-methylbenzaldehyde results in a low yield of the desired 3-nitro isomer. What are the likely causes and how can I improve the yield?

Answer: Low yields of the desired 3-nitro isomer are often due to a lack of regioselectivity and the formation of side products. Several factors can influence the outcome of the nitration reaction:

  • Formation of Multiple Isomers: The hydroxyl and methyl groups on the aromatic ring direct the incoming nitro group to specific positions. However, a mixture of isomers, including the 5-nitro and dinitro products, can still form.

  • Oxidation: Nitric acid is a strong oxidizing agent and can oxidize the aldehyde group or the aromatic ring, leading to the formation of carboxylic acids and other degradation products.

  • Reaction Temperature: Nitration reactions are typically exothermic. Poor temperature control can lead to increased side reactions and decomposition of the starting material.

Troubleshooting Steps:

  • Optimize Nitrating Agent and Conditions:

    • Instead of concentrated nitric acid alone, consider using a milder nitrating agent or a mixed acid system (e.g., nitric acid in sulfuric acid or acetic acid) to better control the reaction.

    • Carefully control the addition rate of the nitrating agent to maintain a low reaction temperature, preferably between 0-10°C.

  • Protecting Groups: To enhance selectivity, consider protecting the highly activating hydroxyl group as an ester or ether before nitration, followed by deprotection.

  • Purification: Employ fractional crystallization or column chromatography to isolate the desired 3-nitro isomer from other isomers and impurities.

Question: I am observing the formation of a significant amount of tar-like byproducts during the synthesis. How can I minimize this?

Answer: Tar formation is a common issue in nitration reactions, especially with activated aromatic compounds. It is usually a result of oxidation and polymerization reactions.

Troubleshooting Steps:

  • Lower Reaction Temperature: Maintaining a consistently low temperature is crucial. Use an ice-salt bath or a cryostat for precise temperature control.

  • Dilution: Performing the reaction in a more dilute solution can help to dissipate heat more effectively and reduce the concentration of reactive intermediates that can lead to polymerization.

  • Scavengers: The addition of a small amount of a radical scavenger, such as urea or sulfamic acid, can help to quench nitrous acid, which is often a catalyst for oxidative side reactions.

Question: The purification of this compound by recrystallization is proving difficult, and the final product has low purity. What can I do?

Answer: Purification challenges can arise from the presence of closely related isomers or other impurities with similar solubility profiles.

Troubleshooting Steps:

  • Solvent Screening: Experiment with a variety of solvents and solvent mixtures for recrystallization. Common choices include ethanol, methanol, acetic acid, or mixtures with water.

  • Activated Carbon Treatment: Before crystallization, dissolving the crude product in a suitable solvent and treating it with activated carbon can help to remove colored impurities and some organic byproducts.

  • Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating isomers and achieving high purity. A gradient elution with a mixture of hexane and ethyl acetate is often a good starting point.

  • Steam Distillation: For volatile impurities, steam distillation can be an effective purification step before final recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

A1: The most common synthetic route involves two main steps:

  • Formylation of p-cresol (4-methylphenol): This is typically achieved through the Reimer-Tiemann reaction, which introduces an aldehyde group ortho to the hydroxyl group to form 2-hydroxy-5-methylbenzaldehyde.

  • Nitration of 2-hydroxy-5-methylbenzaldehyde: The intermediate is then nitrated, usually with a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 3-position.

Q2: What are the main safety precautions to consider during this synthesis?

A2: Both the Reimer-Tiemann reaction and nitration reactions have significant safety hazards:

  • Reimer-Tiemann Reaction: Chloroform is a suspected carcinogen and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be highly exothermic and may lead to a thermal runaway if not properly controlled.

  • Nitration: Concentrated nitric and sulfuric acids are highly corrosive. The reaction is also strongly exothermic and requires careful temperature control to prevent runaway reactions and the formation of explosive polynitrated byproducts. Always add the nitrating agent slowly to the substrate solution while maintaining cooling.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and the position of the substituents on the aromatic ring.

    • FTIR: To identify the characteristic functional groups (hydroxyl, aldehyde, nitro).

  • Chromatography:

    • TLC: For rapid monitoring of reaction progress and purity.

    • HPLC or GC-MS: For quantitative purity analysis.

Data Presentation

Table 1: Comparison of Reaction Conditions for Nitration of p-Cresol Derivatives

Starting MaterialNitrating AgentSolventTemperature (°C)Major Product(s)Reference
p-CresolNitric AcidSulfuric Acid (68-72%)Ambient4-Methyl-2-nitrophenol[1]
p-CresolSodium Nitrate / Sulfuric AcidWater30 - 403-Nitro-p-cresol[2]
m-CresolNitric AcidVariousLowPara and Ortho nitrocresols[3]

Table 2: Physical Properties of Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12127-131
2-Hydroxy-3-methyl-5-nitrobenzaldehydeC₈H₇NO₄181.15Not specified
2-Hydroxy-3,5-dinitrobenzaldehydeC₇H₄N₂O₆212.1270-74

Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-5-methylbenzaldehyde via Reimer-Tiemann Reaction

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve p-cresol (1 mol) in an aqueous solution of sodium hydroxide (2.5 mol in 400 mL of water).

  • Heat the mixture to 60-70°C with vigorous stirring.

  • Add chloroform (1.5 mol) dropwise through the dropping funnel over a period of 1-2 hours. The reaction is exothermic, and the temperature should be maintained within the specified range.

  • After the addition is complete, continue stirring at 60-70°C for an additional 2-3 hours.

  • Cool the reaction mixture and acidify with dilute sulfuric acid until the solution is acidic to litmus paper.

  • Steam distill the mixture to separate the 2-hydroxy-5-methylbenzaldehyde from non-volatile byproducts.

  • Extract the distillate with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization from a suitable solvent system (e.g., ethanol-water).

Protocol 2: Nitration of 2-Hydroxy-5-methylbenzaldehyde

  • In a beaker placed in an ice-salt bath, slowly add 2-hydroxy-5-methylbenzaldehyde (1 mol) to concentrated sulfuric acid (5 mol) with stirring, keeping the temperature below 10°C.

  • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 mol) to concentrated sulfuric acid (2 mol), maintaining the temperature below 10°C.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxy-5-methylbenzaldehyde over 1-2 hours, ensuring the temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction mixture to stir at 0-10°C for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated crude product is collected by vacuum filtration and washed with cold water until the washings are neutral.

  • Purify the crude this compound by recrystallization from ethanol or by column chromatography on silica gel.

Visualizations

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Synthesis Formylation Step 1: Formylation (Reimer-Tiemann) Start->Formylation Nitration Step 2: Nitration Formylation->Nitration Purification Step 3: Purification Nitration->Purification Proceed if successful LowYield Issue: Low Yield in Nitration Nitration->LowYield TarFormation Issue: Tar Formation Nitration->TarFormation FinalProduct Final Product Purification->FinalProduct Proceed if successful PurityIssue Issue: Low Purity Purification->PurityIssue Sol_LowYield Solutions: - Optimize nitrating agent - Control temperature - Use protecting groups LowYield->Sol_LowYield Address Sol_TarFormation Solutions: - Lower reaction temperature - Use dilute solutions - Add scavengers TarFormation->Sol_TarFormation Address Sol_PurityIssue Solutions: - Solvent screening for recrystallization - Activated carbon treatment - Column chromatography PurityIssue->Sol_PurityIssue Address Sol_LowYield->Nitration Retry Step Sol_TarFormation->Nitration Retry Step Sol_PurityIssue->Purification Retry Step

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Degradation of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.

Frequently Asked Questions (FAQs)

Q1: What are the expected initial degradation steps for this compound?

A1: Based on studies of similar nitroaromatic compounds, the initial degradation of this compound is expected to proceed via one of two main routes:

  • Reduction of the nitro group: The nitro group is often the first target for enzymatic or chemical reduction, leading to the formation of corresponding nitroso, hydroxylamino, and ultimately amino derivatives.[1][2] This is a common pathway observed in anaerobic biodegradation.[1][2]

  • Oxidation of the aldehyde group: The aldehyde group can be oxidized to a carboxylic acid, forming 2-Hydroxy-5-methyl-3-nitrobenzoic acid. This is a common metabolic transformation for many aromatic aldehydes.

Q2: What are the likely advanced degradation pathways?

A2: Following the initial steps, further degradation likely involves ring cleavage. This can be initiated by monooxygenase or dioxygenase enzymes in aerobic microbial degradation, which introduce additional hydroxyl groups to the aromatic ring, making it susceptible to cleavage.[2] For instance, after reduction of the nitro group to an amino group, the resulting aminophenol derivative could be a substrate for further oxidation and ring opening.

Q3: What analytical techniques are most suitable for monitoring the degradation of this compound and its intermediates?

A3: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the parent compound from its degradation products. A C18 column with a gradient elution of water/acetonitrile or water/methanol, both with a small percentage of formic acid or acetic acid, is a good starting point. UV detection at a wavelength corresponding to the maximum absorbance of the parent compound and its expected intermediates should be used.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown intermediates by providing molecular weight and fragmentation data.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile intermediates or after derivatization of non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural elucidation of purified degradation products.

Q4: My degradation experiment shows a rapid disappearance of the starting material, but I cannot detect any major intermediates. What could be the reason?

A4: This could be due to several factors:

  • Complete Mineralization: The degradation may be very efficient, leading to the rapid conversion of the parent compound and its intermediates to CO2, H2O, and other inorganic substances.[3][4] Consider performing a total organic carbon (TOC) analysis to confirm this.

  • Formation of Polymeric Products: Some degradation pathways, particularly those involving free radicals, can lead to the formation of high molecular weight polymeric materials that may not be easily detectable by standard chromatographic methods. Size-exclusion chromatography could be used to investigate this.

  • Adsorption to Experimental Apparatus: The compound or its intermediates may be adsorbing to the surfaces of your glassware or other components of your experimental setup. It is advisable to perform a mass balance study to account for any loss of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Degradation Rates in Microbial Cultures
Potential Cause Troubleshooting Step
Microbial Culture Viability/Activity Ensure consistent inoculum size and growth phase of the microbial culture. Perform viability assays (e.g., plate counts, metabolic activity assays) before and after the experiment.
Nutrient Limitation Verify that the growth medium contains sufficient carbon, nitrogen, and other essential nutrients to support microbial activity throughout the experiment.
Toxicity of the Compound or Intermediates The parent compound or its degradation products may be toxic to the microorganisms at the tested concentrations.[3][5] Perform toxicity assays at different concentrations. Consider using a lower starting concentration or a fed-batch approach.
pH or Temperature Fluctuations Monitor and control the pH and temperature of the culture medium, as these parameters can significantly affect microbial metabolism.
Issue 2: Poor Resolution or Peak Tailing in HPLC Analysis
Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH The hydroxyl and potential carboxylic acid groups on the analyte and its intermediates can ionize depending on the pH. Adjust the mobile phase pH with a suitable buffer (e.g., phosphate or acetate) to ensure a consistent ionization state and improve peak shape.
Secondary Interactions with the Stationary Phase The polar functional groups can have secondary interactions with residual silanol groups on the C18 column. Add a competing agent like triethylamine to the mobile phase or use an end-capped column.
Column Overload Injecting too high a concentration of the sample can lead to peak distortion. Dilute the sample and reinject.

Experimental Protocols

Protocol 1: Aerobic Biodegradation Study
  • Prepare the Inoculum: Culture a suitable microbial consortium or a pure strain known for degrading nitroaromatic compounds (e.g., Pseudomonas sp., Rhodococcus sp.) in a nutrient-rich medium to the late exponential phase.

  • Set up the Microcosms: In sterile flasks, add a defined mineral salts medium. Add this compound from a sterile stock solution to the desired final concentration.

  • Inoculate: Inoculate the experimental flasks with the prepared microbial culture. Include sterile controls (no inoculum) and killed controls (autoclaved inoculum) to account for abiotic degradation and adsorption.

  • Incubation: Incubate the flasks on a shaker at an appropriate temperature and with sufficient aeration.

  • Sampling: At regular time intervals, withdraw samples from each flask.

  • Sample Preparation: Centrifuge the samples to remove microbial biomass. Filter the supernatant through a 0.22 µm filter before analysis.

  • Analysis: Analyze the samples by HPLC and LC-MS to determine the concentration of the parent compound and identify degradation products.

Protocol 2: Photocatalytic Degradation Study
  • Catalyst Preparation: Prepare a suspension of a suitable photocatalyst, such as titanium dioxide (TiO2), in deionized water.[6][7]

  • Reaction Setup: In a photoreactor, add the photocatalyst suspension and a solution of this compound.

  • Equilibration: Stir the mixture in the dark for a period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the compound and the catalyst surface.

  • Initiate Photolysis: Turn on the light source (e.g., a UV lamp or a solar simulator).

  • Sampling: Collect aliquots of the suspension at different time points.

  • Sample Preparation: Immediately filter the samples to remove the photocatalyst particles.

  • Analysis: Analyze the filtrate using HPLC or other suitable analytical techniques to monitor the degradation of the parent compound.

Degradation Pathways and Experimental Workflow

Below are diagrams illustrating a hypothetical degradation pathway and a general experimental workflow.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_reduction Reduction Pathway cluster_oxidation Oxidation Pathway A 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde B 2-Hydroxy-5-methyl- 3-nitrosobenzaldehyde A->B Nitroreductase D 2-Hydroxy-5-methyl- 3-nitrobenzoic acid A->D Aldehyde Dehydrogenase C 3-Amino-2-hydroxy- 5-methylbenzaldehyde B->C Reduction E Ring Cleavage Products C->E Dioxygenase D->E Further Oxidation F Mineralization (CO2, H2O, NO3-) E->F Metabolism

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow cluster_workflow General Experimental Workflow for Degradation Studies A Experiment Setup (e.g., Microbial Culture, Photoreactor) B Sampling at Time Intervals A->B C Sample Preparation (e.g., Filtration, Extraction) B->C D Analytical Measurement (HPLC, LC-MS, GC-MS) C->D E Data Analysis (Kinetics, Intermediate ID) D->E F Pathway Elucidation E->F

Caption: A generalized experimental workflow for studying degradation pathways.

References

Validation & Comparative

Navigating the Spectral Maze: A Comparative Guide to the NMR Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise molecular structure of synthesized compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose. This guide provides a detailed comparative analysis of the ¹H and ¹³C NMR spectral data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, alongside related compounds, to aid in its unambiguous identification and characterization.

This publication delves into the NMR spectral features of this compound, offering a comparative perspective with 2-hydroxy-3-nitrobenzaldehyde and 5-methylsalicylaldehyde. By examining the influence of the methyl and nitro substituents on the chemical shifts and coupling patterns of the benzaldehyde scaffold, this guide aims to provide a robust framework for spectral interpretation.

Comparative NMR Data Analysis

The following tables summarize the available ¹H and ¹³C NMR spectral data for this compound and its structural analogs. The data has been compiled from various sources and is presented to facilitate a clear comparison of chemical shifts (δ) in parts per million (ppm). Please note that a complete, experimentally verified dataset with all coupling constants for this compound was not available in the public domain at the time of this publication.

Table 1: ¹H NMR Spectral Data Comparison

CompoundSolventAldehyde-H (δ, ppm)Aromatic-H (δ, ppm)Methyl-H (δ, ppm)Hydroxyl-H (δ, ppm)
This compound -----
2-Hydroxy-3-nitrobenzaldehyde-----
5-MethylsalicylaldehydeCDCl₃9.96 (s)7.77 (t, J=8.0 Hz), 7.33 (d, J=8.0 Hz)2.44 (s)-

Table 2: ¹³C NMR Spectral Data Comparison

CompoundSolventC=O (δ, ppm)Aromatic-C (δ, ppm)Methyl-C (δ, ppm)
This compound ----
2-Hydroxy-3-nitrobenzaldehyde----
5-MethylsalicylaldehydeCDCl₃192.5137.3, 135.3, 129.1, 127.921.2

Experimental Protocols for NMR Spectral Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR spectra. The following is a general procedure for the preparation and analysis of substituted benzaldehyde samples.

1. Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for aromatic aldehydes include Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), and Acetone-d₆.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for ¹H and ¹³C NMR, and its signal is set to 0.00 ppm.

2. NMR Data Acquisition:

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 300 MHz or higher for detailed analysis.

  • ¹H NMR Parameters:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16 to 64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C is less sensitive than ¹H.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Workflow for NMR Spectral Analysis

The logical flow from sample preparation to the final spectral analysis is a critical process for accurate structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation A Compound Purification B Solvent Selection (Deuterated) A->B C Dissolution & Filtration B->C D Transfer to NMR Tube C->D E Instrument Calibration D->E Sample Insertion F 1H NMR Experiment E->F G 13C NMR Experiment E->G H Fourier Transform F->H G->H I Phase & Baseline Correction H->I J Chemical Shift Referencing I->J K Peak Integration & Multiplicity Analysis (1H) J->K L Chemical Shift Analysis (1H & 13C) J->L M Structural Elucidation K->M L->M

Caption: Workflow of NMR Spectral Analysis.

By following the outlined protocols and utilizing the comparative spectral data, researchers can confidently identify and characterize this compound, facilitating its application in various research and development endeavors. The provided workflow diagram further clarifies the systematic approach required for accurate NMR analysis.

A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed analysis of the infrared (IR) spectrum of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a key aromatic compound in various chemical syntheses. By comparing its spectral features with related molecules, we can elucidate the vibrational characteristics of its constituent functional groups. This information is crucial for researchers and professionals in drug development and materials science for compound identification and structural verification.

Interpreting the Vibrational Landscape: A Comparative Analysis

The infrared spectrum of this compound is characterized by the distinct absorption bands of its hydroxyl (-OH), aldehyde (-CHO), nitro (-NO₂), and substituted benzene ring functionalities. A comparison with structurally similar compounds allows for a more precise assignment of these vibrational modes.

Table 1: Comparison of Key IR Absorption Frequencies (cm⁻¹)

Functional GroupThis compound (Expected)Salicylaldehyde3-Nitrosalicylaldehyde5-MethylsalicylaldehydeCharacteristic Range
O-H Stretch (H-bonded) Broad, ~3200-3400Broad, ~3180Broad, ~3200-3400Broad, ~3200-34003200-3600 (broad)[1]
Aromatic C-H Stretch ~3000-3100~3060~3000-3100~3000-31003000-3100[2]
Aliphatic C-H Stretch (CH₃) ~2850-2960--~2860, ~29252850-2960
Aldehyde C-H Stretch ~2750, ~2850~2750, ~2850~2750, ~2850~2750, ~2850~2700-2850[3][4]
C=O Stretch (Aldehyde) ~1650-1670~1668[5]~1670-1690~16601650-1750 (strong)[6]
Aromatic C=C Stretch ~1450-1600~1450, ~1600~1450-1600~1450-16001450-1600[2][7]
Asymmetric NO₂ Stretch ~1520-1560-~1530-1500-1550[8]
Symmetric NO₂ Stretch ~1330-1370-~1350-1330-1390[8]
C-O Stretch (Phenolic) ~1200-1300~1282[5]~1200-1300~1200-13001200-1300
C-N Stretch ~800-900-~800-900-800-900

Note: The expected values for this compound are based on typical group frequencies and analysis of related compounds. Experimental values may vary slightly.

The presence of an intramolecular hydrogen bond between the hydroxyl and aldehyde groups in this compound, similar to salicylaldehyde, is expected to cause a broadening and red-shifting of the O-H stretching band. The electron-withdrawing nitro group, as seen in 3-nitrosalicylaldehyde, is anticipated to slightly increase the C=O stretching frequency due to its inductive effect. The methyl group, a weak electron-donating group, may have a minor effect on the ring vibrations when compared to salicylaldehyde.

Experimental Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for identifying the key functional groups in this compound using its IR spectrum.

IR_Spectrum_Analysis IR Spectral Analysis of this compound start Obtain IR Spectrum broad_band Broad band at ~3200-3400 cm⁻¹? start->broad_band oh_present Intramolecularly H-bonded -OH group present broad_band->oh_present Yes no_oh No -OH group or free -OH broad_band->no_oh No aldehyde_ch Peaks at ~2750 & ~2850 cm⁻¹? oh_present->aldehyde_ch aldehyde_ch_present Aldehyde C-H stretch present aldehyde_ch->aldehyde_ch_present Yes no_aldehyde_ch No aldehyde C-H stretch aldehyde_ch->no_aldehyde_ch No carbonyl Strong, sharp peak at ~1650-1670 cm⁻¹? aldehyde_ch_present->carbonyl carbonyl_present Conjugated aldehyde C=O stretch present carbonyl->carbonyl_present Yes no_carbonyl No C=O group carbonyl->no_carbonyl No nitro Two strong peaks at ~1520-1560 & ~1330-1370 cm⁻¹? carbonyl_present->nitro nitro_present Nitro group (-NO₂) present nitro->nitro_present Yes no_nitro No nitro group nitro->no_nitro No aromatic Peaks at ~3000-3100 cm⁻¹ and ~1450-1600 cm⁻¹? nitro_present->aromatic aromatic_present Aromatic ring present aromatic->aromatic_present Yes no_aromatic No aromatic ring aromatic->no_aromatic No conclusion Structure consistent with This compound aromatic_present->conclusion

Caption: Workflow for Functional Group Identification.

Experimental Protocol: Obtaining the IR Spectrum

The following protocol outlines the Attenuated Total Reflectance (ATR) method for acquiring the IR spectrum of a solid sample like this compound. This method is often preferred for its simplicity and minimal sample preparation.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory

  • This compound (solid sample)

  • Spatula

  • Kimwipes or other lint-free tissue

  • Solvent for cleaning (e.g., isopropanol or ethanol)

Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a Kimwipe lightly dampened with the cleaning solvent. Allow the solvent to fully evaporate.

    • Record a background spectrum. This will subtract the spectral contributions of the atmosphere (e.g., CO₂ and water vapor) and the ATR crystal itself from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.

    • Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

  • Spectrum Acquisition:

    • Acquire the IR spectrum of the sample. The typical scanning range is 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Label the significant peaks and compare them with the expected values in Table 1 to confirm the presence of the key functional groups.

  • Cleaning:

    • Retract the press arm and carefully remove the solid sample from the ATR crystal using a dry Kimwipe.

    • Clean the crystal surface with a Kimwipe dampened with the cleaning solvent to remove any residual sample.

An alternative method for solid samples is the KBr pellet technique, which involves grinding the sample with potassium bromide and pressing it into a thin, transparent pellet. While this method can produce high-quality spectra, it is more time-consuming and requires more sample.

References

A Comparative Guide to the Analytical Characterization of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, the accurate characterization of compounds such as 2-Hydroxy-5-methyl-3-nitrobenzaldehyde is paramount. This guide provides a comparative overview of analytical techniques, with a primary focus on mass spectrometry, alongside alternative methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

Mass Spectrometry of this compound

The molecular weight of this compound (C₈H₇NO₄) is 181.15 g/mol . In Electron Ionization (EI) mass spectrometry, the molecule is expected to undergo fragmentation through several key pathways. An experimental mass spectrum of the closely related compound, 2-hydroxy-3-nitrobenzaldehyde, serves as a valuable reference for predicting these fragments.[1]

Predicted Fragmentation Pattern:

The primary fragmentation of aromatic aldehydes often involves the loss of a hydrogen atom (M-1) or the entire formyl group (M-29).[2] Additionally, the presence of a nitro group ortho to a hydroxyl group can lead to the loss of a hydroxyl radical or water. The methyl group on the aromatic ring can also influence fragmentation, potentially through the formation of a stable tropylium ion.

The following table summarizes the predicted major fragments for this compound based on these principles.

Predicted m/z Proposed Fragment Ion Neutral Loss Fragmentation Pathway
181[C₈H₇NO₄]⁺-Molecular Ion
180[C₈H₆NO₄]⁺HLoss of a hydrogen radical from the aldehyde
164[C₈H₆NO₃]⁺OHLoss of a hydroxyl radical, possibly from the nitro and hydroxyl group interaction ("ortho effect")
152[C₇H₅NO₃]⁺CHOLoss of the formyl radical
136[C₇H₅NO₂]⁺NO₂Loss of the nitro group
122[C₇H₆O]⁺NO₂ + HLoss of the nitro group and a hydrogen atom
106[C₇H₆O]⁺CO + NORearrangement and loss of carbon monoxide and nitric oxide
91[C₇H₇]⁺CO + NO + OHFormation of a tropylium ion
77[C₆H₅]⁺C₂H₂O + NO₂Phenyl cation formation

Fragmentation Pathway Diagram:

G Predicted EI-MS Fragmentation of this compound M C₈H₇NO₄⁺˙ m/z = 181 (Molecular Ion) F1 C₈H₆NO₄⁺ m/z = 180 M->F1 - H˙ F2 C₇H₅NO₃⁺˙ m/z = 152 M->F2 - CHO˙ F6 C₈H₆NO₃⁺ m/z = 164 M->F6 - OH˙ F3 C₇H₅NO₂⁺ m/z = 136 F2->F3 - O F4 C₇H₆O⁺˙ m/z = 122 F3->F4 - NO F5 C₆H₅⁺ m/z = 77 F4->F5 - CHO

Caption: Predicted fragmentation pathway of this compound in EI-MS.

Comparison with Alternative Analytical Techniques

While mass spectrometry provides detailed structural information, other techniques like HPLC and GC are often employed for quantification and separation of nitroaromatic compounds.[3][4]

Technique Principle Strengths Limitations Typical Limit of Detection (LOD)
Mass Spectrometry (MS) Separation of ions based on mass-to-charge ratio.High specificity and sensitivity, provides structural information.Can be complex and expensive. May require chromatographic coupling for mixture analysis.Varies greatly with instrumentation and ionization method.
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Versatile for a wide range of compounds, including non-volatile and thermally labile ones.[2] Well-established for quantitative analysis.Lower resolution compared to GC for some compounds. Higher solvent consumption.For similar nitroaromatic compounds with UV detection, LODs can range from 0.3 µg/L to 150 µg/L.[5][6]
Gas Chromatography (GC) Separation based on partitioning between a gaseous mobile phase and a solid or liquid stationary phase.High resolution and speed for volatile and thermally stable compounds.[3]Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for polar compounds.For nitroaromatic compounds, LODs are often in the low ng/g to µg/L range.[5]

Workflow for Analytical Technique Selection:

Workflow Workflow for Selecting an Analytical Technique start Define Analytical Goal q1 Structural Elucidation? start->q1 q2 Quantitative Analysis? q1->q2 No ms Mass Spectrometry (MS) q1->ms Yes q3 Compound is Volatile & Thermally Stable? q2->q3 Yes hplc HPLC-UV/DAD q2->hplc No q3->hplc No gc GC-FID/ECD q3->gc Yes gcms GC-MS ms->gcms lcms LC-MS ms->lcms

Caption: A decision-making workflow for selecting the appropriate analytical technique.

Experimental Protocols

1. Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an EI source is typically used.

  • GC Conditions (for sample introduction):

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection

  • Sample Preparation: Prepare a stock solution of this compound in methanol or acetonitrile. Prepare a series of dilutions for calibration.

  • Instrumentation: An HPLC system equipped with a C18 reversed-phase column and a UV-Vis or Diode Array Detector (DAD).

  • HPLC Conditions:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is often effective. For example, start with 30% acetonitrile and increase to 90% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: Monitor at a wavelength where the compound has maximum absorbance, likely in the UV range (e.g., 254 nm or 280 nm).

  • Quantification: Generate a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample from this curve.

References

Purity Analysis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) for determining the purity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, alongside alternative analytical techniques. While a specific, validated HPLC method for this compound is not widely published, this document outlines a proposed HPLC protocol based on established methods for structurally similar aromatic aldehydes and nitro compounds.

Comparison of Analytical Methods for Purity Assessment

The choice of analytical technique for purity determination depends on various factors, including the physicochemical properties of the analyte, potential impurities, required sensitivity, and available instrumentation. Below is a comparison of a proposed HPLC method with Gas Chromatography (GC) and Thin Layer Chromatography (TLC).

FeatureProposed HPLC MethodGas Chromatography (GC)Thin Layer Chromatography (TLC)
Principle Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Partitioning of the volatile analyte between a gaseous mobile phase and a liquid or solid stationary phase.Separation based on differential adsorption of the analyte onto a solid stationary phase from a liquid mobile phase.
Applicability Well-suited for non-volatile and thermally labile compounds like this compound.May require derivatization for non-volatile compounds, and thermal degradation is a risk.Primarily a qualitative or semi-quantitative technique for rapid screening.
Resolution High resolution, capable of separating closely related impurities.High resolution for volatile compounds.Lower resolution compared to HPLC and GC.
Quantification Excellent for precise and accurate quantification.Good for quantification of volatile analytes.Semi-quantitative at best, primarily used for qualitative assessment.
Sensitivity High sensitivity, typically in the ppm to ppb range.High sensitivity, especially with specific detectors.Lower sensitivity compared to HPLC and GC.
Potential Impurities Detected Starting materials (e.g., 2-Hydroxy-3-methylbenzaldehyde), isomeric by-products (e.g., dinitro or other mononitro isomers), and degradation products.Volatile impurities and by-products.Gross impurities and by-products; may not resolve closely related isomers.
Advantages Robust, reproducible, high resolution, and suitable for quantification of non-volatile compounds.High efficiency for volatile compounds.Simple, rapid, and low cost for preliminary analysis.
Disadvantages Higher cost of instrumentation and solvents compared to TLC.Not ideal for non-volatile or thermally unstable compounds.Limited resolution and quantification capabilities.

Proposed HPLC Method for Purity Analysis

This proposed method is designed to provide a robust and reproducible approach for the purity assessment of this compound.

Experimental Protocol
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), a column oven, and an autosampler.

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Phosphoric acid (or Formic acid for MS compatibility)

    • This compound reference standard

    • Sample of this compound for analysis

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid

    • Gradient Program:

      Time (minutes) % Mobile Phase A % Mobile Phase B
      0 70 30
      20 30 70
      25 30 70
      30 70 30

      | 35 | 70 | 30 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Standard Solution: Accurately weigh about 10 mg of the this compound reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to get a concentration of 1 mg/mL.

    • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

  • Analysis:

    • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.

    • Inject a blank (diluent) to ensure a clean baseline.

    • Inject the standard solution to determine the retention time of the main peak.

    • Inject the sample solution.

    • Analyze the resulting chromatogram for the main peak and any impurity peaks.

  • Purity Calculation: The purity of the sample can be calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow Visualization

The following diagram illustrates the key steps in the proposed HPLC purity analysis workflow.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Reference Standard Solution instrument_setup Instrument Setup & Equilibration prep_standard->instrument_setup prep_sample Prepare Sample Solution prep_sample->instrument_setup injection Inject Blank, Standard, & Sample instrument_setup->injection chromatography Chromatographic Separation injection->chromatography detection UV Detection (254 nm) chromatography->detection integration Peak Integration detection->integration calculation Purity Calculation (Area % Method) integration->calculation report Generate Report calculation->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

A Comparative Guide to the Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of substituted nitroaromatic compounds is a critical step in the creation of novel therapeutics and functional materials. This guide provides a comparative analysis of synthesis methods for 2-hydroxy-5-methyl-3-nitrobenzaldehyde, a valuable building block in medicinal chemistry. Due to a likely misnomer in common parlance, this guide will focus on the synthesis of the regioisomer 2-Hydroxy-3-methyl-5-nitrobenzaldehyde .

Comparison of Synthesis Methods

Two primary methods for the synthesis of related hydroxy-nitrobenzaldehyde derivatives are presented below. The first is a direct nitration to produce the target molecule, while the second details the synthesis of a dinitro analog, offering insights into alternative reaction conditions and outcomes.

ParameterMethod 1: Synthesis of 2-Hydroxy-3-methyl-5-nitrobenzaldehydeMethod 2: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde
Starting Material 2-Hydroxy-3-methylbenzaldehydeSalicylaldehyde
Reagents Nitric acid, Acetic acid, WaterConcentrated Nitric Acid, Concentrated Sulfuric Acid, Concentrated Hydrochloric Acid
Reaction Temperature 0 - 25 °C0 °C to Room Temperature
Reported Yield 84%[1]85%[2]
Key Reaction Steps Single-step nitrationTwo-step nitration
Noteworthy Aspects High yield in a single step under relatively mild conditions.Involves the formation of a mixture of mono-nitrated intermediates before dinitration.

Experimental Protocols

Method 1: Synthesis of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde

This protocol is based on the method reported by Maudoux, et al.[1] and general principles of electrophilic aromatic substitution.

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Nitric acid (concentrated)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-3-methylbenzaldehyde in glacial acetic acid.

  • Cool the flask in an ice bath to 0 °C with continuous stirring.

  • Slowly add a solution of nitric acid in water dropwise to the reaction mixture using a dropping funnel, ensuring the temperature does not exceed 25 °C.

  • After the addition is complete, continue to stir the reaction mixture at room temperature for a specified period to ensure completion of the reaction.

  • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water until the filtrate is neutral.

  • Dry the product under vacuum to obtain 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

Method 2: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde

This protocol is adapted from the synthesis of 2-hydroxy-3,5-dinitrobenzaldehyde from salicylaldehyde.[2]

Materials:

  • Salicylaldehyde

  • Concentrated Sulfuric Acid

  • Concentrated Nitric Acid

  • Concentrated Hydrochloric Acid

  • Ice-salt mixture

  • Magnetic stirrer and stir bar

  • Beaker or round-bottom flask

Procedure:

  • Prepare a nitrating mixture of concentrated sulfuric acid and concentrated nitric acid in a 2:1 ratio, and cool it in an ice bath.

  • In a separate flask, cool a mixture of salicylaldehyde and concentrated hydrochloric acid in an ice-salt bath to 0 °C.

  • Add the cooled salicylaldehyde solution dropwise to the ice-cold nitrating mixture over 20 minutes with vigorous stirring.

  • After the addition, continue stirring the reaction mixture at room temperature for 2-3 hours.

  • Pour the reaction mixture onto crushed ice to precipitate a mixture of 3- and 5-nitrosalicylaldehyde.

  • Filter, wash the solid with water, and dry.

  • Subject the mixture of mono-nitrated products to a second nitration using the same nitrating mixture (concentrated H₂SO₄ and HNO₃ in a 2:1 ratio) with ice-cold stirring for 30 minutes.

  • Pour the final reaction mixture onto ice to precipitate the 2-hydroxy-3,5-dinitrobenzaldehyde.

  • Collect the yellow solid product by filtration, wash with water, and dry.

Synthesis Workflow

The following diagram illustrates the logical flow of the two synthesis methods.

Synthesis_Comparison Comparative Synthesis Workflow cluster_0 Method 1: Synthesis of 2-Hydroxy-3-methyl-5-nitrobenzaldehyde cluster_1 Method 2: Synthesis of 2-Hydroxy-3,5-dinitrobenzaldehyde start1 2-Hydroxy-3-methylbenzaldehyde reagents1 Nitric Acid, Acetic Acid, Water (0-25 °C) start1->reagents1 Nitration product1 2-Hydroxy-3-methyl-5-nitrobenzaldehyde (Yield: 84%) reagents1->product1 start2 Salicylaldehyde reagents2a Conc. H₂SO₄, Conc. HNO₃ (0 °C) start2->reagents2a First Nitration intermediate Mixture of 3- and 5-nitrosalicylaldehyde reagents2a->intermediate reagents2b Conc. H₂SO₄, Conc. HNO₃ (ice-cold) intermediate->reagents2b Second Nitration product2 2-Hydroxy-3,5-dinitrobenzaldehyde (Yield: 85%) reagents2b->product2

Caption: A flowchart comparing the synthesis pathways for 2-Hydroxy-3-methyl-5-nitrobenzaldehyde and 2-Hydroxy-3,5-dinitrobenzaldehyde.

Biological Activity and Signaling Pathways

Currently, there is limited publicly available information directly implicating 2-hydroxy-3-methyl-5-nitrobenzaldehyde in specific biological signaling pathways. However, related nitrobenzaldehyde derivatives have been investigated for their therapeutic potential. For instance, compounds such as 3-(chloromethyl)-2-hydroxy-5-nitrobenzaldehyde have demonstrated antimicrobial and anticancer properties. The proposed mechanism for its antimicrobial activity involves the disruption of microbial cell membranes, while its anticancer effects are thought to be mediated through the induction of apoptosis or necrosis in cancer cell lines. Further research is required to elucidate the specific biological roles and mechanisms of action of 2-hydroxy-3-methyl-5-nitrobenzaldehyde.

References

A Comparative Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and its Isomeric Counterparts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the physicochemical properties, reactivity, and biological activities of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and its related isomers: 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 4-nitrobenzaldehyde. The information presented is supported by available experimental data to facilitate informed decisions in research and development.

Physicochemical Properties

The position of the nitro group and the presence of other substituents on the benzaldehyde ring significantly influence the physicochemical properties of these compounds. A summary of key properties is presented in Table 1.

PropertyThis compound2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-Nitrobenzaldehyde
Molecular Formula C₈H₇NO₄C₇H₅NO₃C₇H₅NO₃C₇H₅NO₃
Molecular Weight ( g/mol ) 181.15[1]151.12151.12151.12
Melting Point (°C) Not available42-44[2]56-58[3]103-106[4][5]
Boiling Point (°C) Not available153 (at 23 mmHg)[2]285-290[3]300[6]
Solubility Not availableInsoluble in water; soluble in ethanol, ether, benzene.[2]Slightly soluble in water; soluble in ethanol, chloroform, ether.[3][7]Soluble in water, ethanol, benzene, glacial acetic acid; slightly soluble in ether.[4][5]
pKa Not available> 15 (estimated for the nitro group)[8]Not available14.2 (estimated for the aldehyde proton)

Reactivity Comparison

The electronic effects of the nitro group and other substituents dictate the reactivity of the aldehyde functional group and the aromatic ring.

Nucleophilic Addition to the Aldehyde Group: The strongly electron-withdrawing nitro group increases the electrophilicity of the carbonyl carbon, making nitrobenzaldehydes generally more reactive towards nucleophiles than benzaldehyde itself. The position of the nitro group influences this reactivity. In 4-nitrobenzaldehyde, the nitro group is in the para position, allowing for effective delocalization of the negative charge in the transition state through resonance, thus enhancing its reactivity.

Oxidation and Reduction: The aldehyde group in all isomers can be oxidized to a carboxylic acid and reduced to an alcohol. The nitro group can also be reduced to an amino group, providing a pathway for the synthesis of various derivatives.

Condensation Reactions: Like other aldehydes, these compounds undergo condensation reactions, such as the aldol condensation, with enolates of ketones and other active methylene compounds.

Below is a logical workflow for a typical condensation reaction involving a nitrobenzaldehyde isomer.

G Workflow for Aldol Condensation A Nitrobenzaldehyde Isomer D Reaction Mixture A->D B Ketone/Active Methylene Compound B->D C Base Catalyst (e.g., NaOH, KOH) C->D E Intermediate β-hydroxyketone D->E Nucleophilic Attack F Dehydration E->F G α,β-Unsaturated Carbonyl Compound (Chalcone derivative) F->G Elimination of Water

Caption: Generalized workflow of a base-catalyzed aldol condensation reaction with a nitrobenzaldehyde isomer.

Biological Activity

Nitrobenzaldehydes and their derivatives have been investigated for a range of biological activities.

  • 3-Nitrobenzaldehyde is a known precursor in the synthesis of several drugs, including nitrendipine, nimodipine, and nicardipine, which are dihydropyridine calcium channel blockers.[3][9] It has also been evaluated for genotoxic activity.

  • While specific data for This compound is limited, the related compound 3-(Chloromethyl)-2-hydroxy-5-nitrobenzaldehyde has shown potential antimicrobial and anticancer properties. Studies suggest it may disrupt microbial cell membranes and induce cytotoxicity in cancer cell lines.

  • The antimicrobial activity of various benzaldehyde derivatives has been studied, indicating that the presence and position of substituents play a crucial role in their efficacy.

The following diagram illustrates a simplified signaling pathway that could be involved in the cytotoxic effects of certain nitrobenzaldehyde derivatives.

G Hypothetical Cytotoxicity Pathway A Nitrobenzaldehyde Derivative B Cellular Target (e.g., Enzyme, Receptor) A->B Binding/Interaction C Signal Transduction Cascade B->C Initiation D Activation of Apoptotic Pathways C->D Signal Propagation E Cell Death D->E Execution

Caption: A simplified, hypothetical signaling pathway illustrating the potential mechanism of cytotoxicity for a bioactive nitrobenzaldehyde derivative.

Experimental Protocols

Detailed experimental protocols are crucial for reproducible research. Below are representative procedures for the synthesis of a nitrobenzaldehyde isomer and a typical condensation reaction.

Synthesis of 3-Nitrobenzaldehyde by Nitration of Benzaldehyde

Materials:

  • Benzaldehyde

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Water

  • Sodium Carbonate Solution (dilute)

Procedure:

  • In a flask, cool concentrated sulfuric acid in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid while maintaining the low temperature.

  • Add benzaldehyde dropwise to the nitrating mixture with constant stirring, ensuring the temperature does not rise significantly.

  • After the addition is complete, continue stirring for a designated period.

  • Pour the reaction mixture onto crushed ice to precipitate the crude product.

  • Filter the solid product and wash it with cold water.

  • Neutralize any remaining acid by washing with a dilute sodium carbonate solution, followed by a final wash with water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 3-nitrobenzaldehyde.

Aldol Condensation of 4-Nitrobenzaldehyde with Acetone

Materials:

  • 4-Nitrobenzaldehyde

  • Acetone

  • Ethanol

  • Sodium Hydroxide (NaOH) solution

Procedure:

  • Dissolve 4-nitrobenzaldehyde in ethanol in a flask.

  • Add acetone to the solution.

  • Slowly add a solution of sodium hydroxide in water to the flask with stirring.

  • Continue stirring at room temperature. The product will precipitate out of the solution.

  • After the reaction is complete, filter the solid product.

  • Wash the product with cold water to remove any remaining base.

  • Recrystallize the crude product from ethanol to obtain pure 4-(4-nitrophenyl)-3-buten-2-one.

This guide provides a foundational comparison of this compound and its common isomers. Further experimental investigation is encouraged to fully elucidate the unique properties and potential applications of this compound.

References

Comparative Biological Activities of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced biological activities of novel compounds is paramount. This guide provides a comparative analysis of the biological activities of derivatives of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, focusing on their antimicrobial and anticancer potential. The information is presented to facilitate objective comparison, supported by experimental data and detailed protocols.

Derivatives of this compound, particularly their Schiff base forms, have garnered significant interest in medicinal chemistry due to their diverse biological activities. These compounds have shown promise as antimicrobial and anticancer agents, with their efficacy often linked to the nature of the substituents on the aromatic ring.

Antimicrobial Activity

Schiff base derivatives of substituted nitrobenzaldehydes have demonstrated notable activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the azomethine group (-CH=N-), which can interfere with microbial cell wall synthesis or disrupt cell membrane integrity.

Comparative Antimicrobial Data

The following table summarizes the antimicrobial activity of a series of (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives, which are structurally related to the topic compounds. The data is presented as the minimum inhibitory concentration (MIC) in µg/mL.

Compound IDDerivative SubstitutionStaphylococcus aureus (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Aspergillus Niger (MIC in µg/mL)Candida albicans (MIC in µg/mL)
6b 4-Chlorobenzaldehyde20201020
6c 4-Bromobenzaldehyde20201020
6d 4-Nitrobenzaldehyde20201020
6e 3-Nitrobenzaldehyde20201020
6f 3,4,5-Trimethoxybenzaldehyde10101010
Gentamicin Standard Antibiotic1010--
Fluconazole Standard Antifungal--2020

Data sourced from a study on (E)-N'-(2-hydroxy-3,5-dinitrobenzylidene)-2-cyanoacetohydrazide derivatives.[1][2]

Anticancer Activity

Derivatives of nitrobenzaldehyde have also been investigated for their potential as anticancer agents. Studies have shown that these compounds can induce cytotoxicity in various cancer cell lines, often through the induction of apoptosis (programmed cell death).[3]

Comparative Cytotoxicity Data

The table below presents the in vitro cytotoxic activity (IC50 in µM) of a novel benzimidazole Schiff base ligand and its dicopper(II) complex against the MCF-7 human breast cancer cell line. While not direct derivatives of this compound, this data illustrates the potential for enhanced cytotoxicity through metal complexation of similar Schiff bases.

CompoundIC50 (µM) on MCF-7 cells
Benzimidazole Schiff base ligand (HL) 458
Dicopper(II) complex (CuL) 22

Data from a study on a new benzimidazole Schiff base ligand and its dicopper(II) complex.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in this guide.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
  • Preparation of Inoculum: Bacterial strains are cultured in Mueller-Hinton broth for 24 hours at 37°C, and fungal strains are cultured in Sabouraud Dextrose Agar for 48 hours at 25°C.[2]

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.[2]

  • Inoculation: The solidified agar surface is uniformly swabbed with the respective microbial suspension.

  • Well Preparation and Compound Application: Wells of a defined diameter are punched into the agar. A specific concentration of the test compound, dissolved in a suitable solvent (e.g., DMSO), is added to each well. Standard antibiotics and the solvent alone serve as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 25°C for 48 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) is determined by testing serial dilutions of the compounds.[1]

Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.[4]

Signaling Pathways

The anticancer activity of many chemical compounds, including nitrobenzaldehyde derivatives, is often mediated through the induction of apoptosis. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death.

Apoptosis Induction Workflow

The following diagram illustrates a general workflow for investigating the induction of apoptosis by a test compound.

General Workflow for Apoptosis Induction Study A Treat Cancer Cells with This compound Derivative B Cell Viability Assay (e.g., MTT Assay) A->B C Morphological Analysis (e.g., DAPI Staining) A->C D Apoptosis Assay (e.g., Annexin V/PI Staining) A->D E Western Blot for Apoptosis-Related Proteins A->E F Caspase Activity Assay A->F G Determine IC50 Value B->G H Observe Nuclear Condensation and Fragmentation C->H I Quantify Apoptotic Cells D->I J Analyze Expression of Bcl-2 family proteins and Caspases E->J K Measure Caspase-3/7, -8, -9 activity F->K L Elucidate Apoptotic Pathway J->L K->L

Caption: A general experimental workflow to investigate apoptosis induction by a test compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway is a major mechanism of apoptosis induced by various cellular stresses, including DNA damage caused by chemotherapeutic agents. The following diagram illustrates the key steps in this pathway.

Simplified Intrinsic Apoptosis Pathway cluster_stress Cellular Stress cluster_mito Mitochondrion cluster_cyto Cytoplasm A This compound Derivative B Bax/Bak Activation A->B Induces C Cytochrome c Release B->C Leads to D Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) C->D Initiates E Caspase-9 Activation D->E Results in F Caspase-3 Activation E->F Activates G Apoptosis F->G Executes

References

X-ray crystallography of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Crystallographic Data

The structural parameters of 2-Hydroxy-5-nitrobenzaldehyde have been determined through single-crystal X-ray diffraction. These findings offer insights into the molecular geometry and intermolecular interactions that govern the solid-state packing of this and similar nitro-substituted salicylaldehydes.

Crystallographic Parameter 2-Hydroxy-5-nitrobenzaldehyde [1][2]2-Hydroxy-5-methyl-3-nitrobenzaldehyde
Chemical Formula C₇H₅NO₄C₈H₇NO₄
Molecular Weight 167.12 g/mol [1]181.15 g/mol [3]
Crystal System MonoclinicData not available
Space Group P2₁/n[1]Data not available
Unit Cell Dimensions a = 6.989(2) Å, b = 7.378(2) Å, c = 13.011(3) ÅData not available
β = 98.43(2)°Data not available
Volume 663.3(3) ųData not available
Z 4Data not available
Density (calculated) 1.673 Mg/m³Data not available
Key Intermolecular Interactions C-H···O hydrogen bonds, π-π stacking[1][2]Expected to have similar interactions

Experimental Protocols

The determination of the crystal structure for compounds like 2-Hydroxy-5-nitrobenzaldehyde involves a standard workflow for small molecule X-ray crystallography.

Crystal Growth

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound. For 2-Hydroxy-5-nitrobenzaldehyde, recrystallization from ethanol has been reported to yield crystals of adequate quality.[2] A similar approach would be applicable for this compound.

Data Collection

A single crystal is mounted on a goniometer and placed in a stream of X-rays. Modern diffractometers, such as a Bruker Kappa APEXII, are commonly used for this purpose.[4] The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded by a detector. Data collection is typically performed at a controlled temperature, often 295 K or 296 K.[2][4]

Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson synthesis. The initial model is refined against the experimental data to obtain the final atomic coordinates, bond lengths, and angles. Software such as SHELXL is commonly employed for structure refinement.[2]

Visualizations

Experimental Workflow for X-ray Crystallography

The following diagram illustrates the typical workflow for determining the crystal structure of a small organic molecule.

workflow cluster_synthesis Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination synthesis Synthesis & Purification crystallization Crystal Growth synthesis->crystallization mounting Crystal Mounting crystallization->mounting diffraction X-ray Diffraction mounting->diffraction solution Structure Solution diffraction->solution refinement Structure Refinement solution->refinement validation Validation & Analysis refinement->validation final_structure final_structure validation->final_structure Final Structure

Caption: General workflow for small molecule X-ray crystallography.

Intermolecular Interactions in 2-Hydroxy-5-nitrobenzaldehyde

The crystal packing of 2-Hydroxy-5-nitrobenzaldehyde is stabilized by a network of non-covalent interactions, which are crucial for the overall supramolecular assembly.

Caption: Intermolecular interactions in 2-Hydroxy-5-nitrobenzaldehyde.

References

Validating the Structure of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural elucidation of organic compounds is a cornerstone of chemical research and drug development. This guide provides a comparative analysis of the validation of the 2-Hydroxy-5-methyl-3-nitrobenzaldehyde structure, alongside structurally related alternatives. Due to the limited availability of comprehensive, publicly accessible experimental data for this compound, this guide will focus on its close isomer, 2-Hydroxy-3-methyl-5-nitrobenzaldehyde , for which more complete spectroscopic data is available. This allows for a robust comparison with other relevant nitrobenzaldehyde derivatives.

Structural Comparison and Overview

The validation of a chemical structure relies on a combination of spectroscopic techniques that probe different aspects of the molecule's constitution and connectivity. This guide will compare the expected and available data for our primary compound of interest against two alternative structures: 2-Hydroxy-5-nitrobenzaldehyde and 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde. These alternatives are chosen for their structural similarity and the availability of comprehensive experimental data.

Compound NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )Key Distinguishing Features
2-Hydroxy-3-methyl-5-nitrobenzaldehyde 2-Hydroxy-3-methyl-5-nitrobenzaldehydeC₈H₇NO₄181.15[1]Methyl group at the 3-position.
2-Hydroxy-5-nitrobenzaldehyde 2-Hydroxy-5-nitrobenzaldehydeC₇H₅NO₄167.12[2]Lacks a methyl group.
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde 2-Hydroxy-3-methoxy-5-nitrobenzaldehydeC₈H₇NO₅197.14Methoxy group at the 3-position instead of a methyl group.

Spectroscopic Data Comparison

Spectroscopic data provides the fingerprint of a molecule. Here, we compare the available data for our target compound and its alternatives.

Spectroscopic Technique2-Hydroxy-3-methyl-5-nitrobenzaldehyde2-Hydroxy-5-nitrobenzaldehyde2-Hydroxy-3-methoxy-5-nitrobenzaldehyde
¹H NMR (CDCl₃, 500 MHz) δ 11.25 (s, 1H, OH), 9.85 (s, 1H, CHO), 7.37 (m, 2H, Ar-H), 6.91 (t, 1H, J=7.5 Hz, Ar-H), 2.23 (s, 3H, CH₃)No readily available detailed ¹H NMR data found in the search results.δ 11.0 (s, 1H, OH), 10.3 (s, 1H, CHO), 8.3 (d, 1H, Ar-H), 7.7 (d, 1H, Ar-H), 4.0 (s, 3H, OCH₃)
IR (cm⁻¹) No readily available detailed IR data found in the search results.A solid (mull) IR spectrum is available, showing characteristic peaks for functional groups.[2]An ATR-IR spectrum is available, showing characteristic peaks.[3]
Mass Spectrometry (m/z) Expected [M]+ at 181.0375Expected [M]+ at 167.0219Observed prominent peaks at 197, 151, 124, 108.[3]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of results. Below are generalized protocols for the key analytical techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 or 500 MHz).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Standard parameters include a 30° pulse for ¹H and a 45° pulse for ¹³C, with a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation:

    • Solid (Mull): Grind a small amount of the solid sample with a drop of mulling agent (e.g., Nujol) to form a paste. Spread the paste between two salt plates (e.g., KBr, NaCl).

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups (e.g., -OH, -C=O, -NO₂, C-H).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

  • Instrumentation: Use a mass spectrometer (e.g., quadrupole, time-of-flight).

  • Data Acquisition: Acquire the mass spectrum, which plots ion abundance versus mass-to-charge ratio (m/z).

  • Data Analysis: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

Validation Workflow and Logic

The following diagrams illustrate the logical workflow for validating the structure of a synthesized compound and the relationship between the compared molecules.

Caption: A flowchart illustrating the key stages in the experimental validation of a synthesized chemical compound.

Structural Relationships of Compared Nitrobenzaldehydes Main 2-Hydroxy-3-methyl-5-nitrobenzaldehyde Isomer This compound Main->Isomer Positional Isomer Analogue1 2-Hydroxy-5-nitrobenzaldehyde Main->Analogue1 Structural Analogue (Lacks Methyl Group) Analogue2 2-Hydroxy-3-methoxy-5-nitrobenzaldehyde Main->Analogue2 Structural Analogue (Methoxy instead of Methyl)

Caption: A diagram showing the structural relationships between the primary compound and the selected alternatives for comparison.

References

A Comparative Guide to 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and Its Alternatives for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the characterization data for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde and several of its commercially available structural analogs. The information is intended for researchers, scientists, and professionals in drug development to facilitate the selection of appropriate chemical intermediates for synthesis and various applications. This document summarizes key physical and spectral data, outlines common experimental protocols, and provides visual representations of typical experimental workflows.

Introduction

This compound is a substituted aromatic aldehyde, a class of compounds that serves as versatile precursors in organic synthesis. The presence of hydroxyl, methyl, and nitro groups on the benzaldehyde scaffold imparts unique reactivity and electronic properties, making it a valuable building block for the synthesis of more complex molecules. Its structural isomers and analogs, which feature different substitution patterns of these functional groups, offer a range of reactivities and physical properties. These compounds are commonly employed in the synthesis of Schiff bases, which are known for their diverse biological activities and applications as ligands in coordination chemistry. Furthermore, substituted salicylaldehydes are frequently utilized in the development of fluorescent probes for ion detection and have been investigated for their potential antimicrobial and anticancer properties.[1][2] This guide aims to provide a side-by-side comparison of this compound with its related compounds to aid in the selection of the most suitable starting material for a given research application.

Characterization Data of this compound and Alternatives

The following tables provide a summary of the available physical and spectral characterization data for this compound and its selected alternatives. Please note that experimental data for the primary compound of interest is limited in the public domain.

Table 1: Physical and Chemical Properties

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
This compound68007-03-4C₈H₇NO₄181.15[2]Data not availableData not available
2-Hydroxy-5-nitrobenzaldehyde97-51-8C₇H₅NO₄167.12[3]125-128[3]Data not available
2-Hydroxy-3-nitrobenzaldehyde5274-70-4C₇H₅NO₄167.12107-113Yellow to brown powder
2-Hydroxy-3-methoxy-5-nitrobenzaldehyde17028-61-4C₈H₇NO₅197.14[4]141-143[4]Data not available
2-Hydroxy-5-methoxy-3-nitrobenzaldehyde34549-69-4C₈H₇NO₅197.14[5]129-134[5]Powder[5]

Table 2: Spectroscopic Data

Compound Name¹H NMR Data¹³C NMR DataMass Spectrometry (MS) DataInfrared (IR) Spectroscopy Data
This compoundData not availableData not availablePredicted CCS data available[6]Data not available
2-Hydroxy-5-nitrobenzaldehydeData not availableData not availableAvailable from NISTAvailable from NIST[7]
2-Hydroxy-3-nitrobenzaldehydeData not availableData not availableAvailable from NISTData not available
2-Hydroxy-3-methoxy-5-nitrobenzaldehydeAvailable from ChemicalBook[8]Available from PubChem[9]Available from PubChem[9]Available from PubChem[9]
2-Hydroxy-5-methoxy-3-nitrobenzaldehydeData not availableData not availableData not availableData not available

Experimental Protocols

Substituted hydroxy-nitrobenzaldehydes are valuable starting materials for a variety of chemical syntheses. Below are representative experimental protocols for common applications.

Synthesis of a Schiff Base

Schiff bases are synthesized through the condensation reaction of a primary amine with an aldehyde. These compounds are widely studied for their biological activities and as ligands for metal complexes.

General Protocol:

  • Dissolution: Dissolve one equivalent of the selected hydroxy-nitrobenzaldehyde derivative in a suitable solvent, such as ethanol or methanol.

  • Addition of Amine: To this solution, add one equivalent of the desired primary amine.

  • Catalysis: A catalytic amount of a weak acid, such as acetic acid, can be added to facilitate the reaction.

  • Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation: Upon completion, the Schiff base product often precipitates out of the solution upon cooling. The solid product can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from an appropriate solvent to yield the pure Schiff base.

Development of a Fluorescent Sensor for Metal Ion Detection

The salicylaldehyde moiety is a common component of fluorescent sensors due to its ability to coordinate with metal ions, leading to a change in its photophysical properties.

General Protocol for Sensor Synthesis and Application:

  • Synthesis of the Ligand: A Schiff base is often synthesized from a substituted salicylaldehyde and a suitable amine that introduces additional binding sites or modifies the electronic properties of the molecule.

  • Characterization of the Sensor: The synthesized compound is characterized by standard spectroscopic techniques (NMR, MS, IR) to confirm its structure. Its photophysical properties (absorption and emission spectra) are recorded in a suitable solvent.

  • Titration with Metal Ions: The sensing capability of the compound is evaluated by titrating it with various metal ions. A stock solution of the sensor is prepared, and small aliquots of stock solutions of different metal salts are added incrementally.

  • Fluorescence Measurement: After each addition of the metal ion solution, the fluorescence spectrum is recorded. A significant enhancement or quenching of the fluorescence intensity upon the addition of a specific metal ion indicates a sensing event.

  • Selectivity and Sensitivity Determination: The selectivity of the sensor is determined by testing its response to a range of different metal ions. The detection limit is calculated from the titration data to quantify the sensitivity of the sensor.[3]

Evaluation of Antimicrobial Activity

Nitroaromatic compounds are known to exhibit antimicrobial properties. The activity of newly synthesized derivatives is often screened against various bacterial and fungal strains.[7]

General Protocol using the Broth Microdilution Method:

  • Preparation of Stock Solutions: The test compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution of a known concentration.

  • Serial Dilutions: A series of twofold dilutions of the stock solution are prepared in a 96-well microtiter plate containing a suitable growth medium for the target microorganism.

  • Inoculation: Each well is inoculated with a standardized suspension of the microorganism (e.g., bacteria or fungi).

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) to allow for microbial growth.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

  • Controls: Positive (microorganism with no compound) and negative (medium only) controls are included in the assay. A standard antibiotic is often used as a reference compound.[10]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying mechanisms, the following diagrams have been generated using the Graphviz DOT language.

Schiff_Base_Synthesis cluster_reactants Reactants cluster_process Reaction Process cluster_workup Product Isolation Substituted Salicylaldehyde Substituted Salicylaldehyde Reaction (Stirring/Reflux) Reaction (Stirring/Reflux) Substituted Salicylaldehyde->Reaction (Stirring/Reflux) Primary Amine Primary Amine Primary Amine->Reaction (Stirring/Reflux) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol) Solvent (e.g., Ethanol)->Reaction (Stirring/Reflux) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid) Catalyst (e.g., Acetic Acid)->Reaction (Stirring/Reflux) Precipitation/Cooling Precipitation/Cooling Reaction (Stirring/Reflux)->Precipitation/Cooling Filtration Filtration Precipitation/Cooling->Filtration Recrystallization Recrystallization Filtration->Recrystallization Product Pure Schiff Base Recrystallization->Product

Caption: General workflow for the synthesis of a Schiff base.

Fluorescent_Sensor_Mechanism Sensor_Molecule Fluorescent Probe (Low Fluorescence) Complex Probe-Ion Complex (High Fluorescence) Sensor_Molecule->Complex Binding Metal_Ion Target Metal Ion Metal_Ion->Complex Signal Fluorescence Emission Complex->Signal Turn-On Response

Caption: Mechanism of a "turn-on" fluorescent sensor.

References

Comparative Reactivity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the reactivity of substituted aromatic aldehydes is crucial for the synthesis of novel compounds. This guide provides a comparative analysis of the reactivity of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, focusing on its synthesis and key condensation reactions, with comparisons to other relevant benzaldehyde derivatives.

The reactivity of this compound is intricately influenced by the electronic and steric effects of its substituents: an electron-donating hydroxyl (-OH) group, an electron-donating methyl (-CH3) group, and a strongly electron-withdrawing nitro (-NO2) group, all positioned on the benzaldehyde framework. This unique substitution pattern modulates the electrophilicity of the aldehyde carbonyl carbon, impacting its susceptibility to nucleophilic attack.

Synthesis of this compound

The primary synthetic route to this compound is through the electrophilic nitration of 2-Hydroxy-3-methylbenzaldehyde.

Experimental Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde

A common method for the synthesis of this compound involves the direct nitration of 2-Hydroxy-3-methylbenzaldehyde using a mixture of nitric acid and acetic acid. This reaction proceeds with a reported yield of 84%.[1]

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Nitric acid

  • Acetic acid

  • Ice

Procedure:

  • Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a flask maintained under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add a pre-cooled mixture of nitric acid and acetic acid dropwise to the reaction flask, ensuring the temperature does not exceed 25°C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

Comparative Reactivity in Condensation Reactions

The aldehyde functionality of this compound is a key site for synthetic transformations, readily participating in condensation reactions such as Knoevenagel condensations and Schiff base formations. The electron-withdrawing nature of the nitro group at the meta position to the aldehyde is expected to enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. However, potential steric hindrance from the ortho-hydroxyl and methyl groups may play a counteracting role.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration.

A mixture of the substituted benzaldehyde, an active methylene compound (e.g., malononitrile or ethyl acetoacetate), and a catalytic amount of a weak base (e.g., piperidine or triethylamine) is refluxed in a suitable solvent such as ethanol. The reaction progress is monitored by thin-layer chromatography. The product is typically isolated by cooling the reaction mixture to induce crystallization, followed by filtration.

While specific quantitative data for the Knoevenagel condensation of this compound is not extensively documented in the literature, a comparison with related salicylaldehydes suggests that the presence of an electron-withdrawing nitro group generally leads to faster reaction rates and higher yields. For instance, nitro-substituted salicylaldehydes have been observed to react efficiently in such condensations.

AldehydeActive Methylene CompoundCatalystYield (%)Reference
SalicylaldehydeMalononitrilePiperidineHighGeneral Knowledge
2-Hydroxy-5-nitrobenzaldehydeVariousVariousGenerally HighGeneral Knowledge
This compound Not specified Not specified Data not available
Schiff Base Formation

The reaction of an aldehyde with a primary amine yields a Schiff base, a compound containing a C=N double bond.

Equimolar amounts of the substituted benzaldehyde and a primary amine are refluxed in a solvent like ethanol. A catalytic amount of acid, such as glacial acetic acid, is often added to facilitate the reaction. The removal of water, either azeotropically or using a drying agent, drives the equilibrium towards the product. The Schiff base is typically isolated by crystallization from the reaction mixture upon cooling.

The rate of Schiff base formation is influenced by the electrophilicity of the aldehyde. The electron-withdrawing nitro group in this compound is expected to accelerate the initial nucleophilic attack by the amine.

AldehydeAmineCatalystReaction TimeYield (%)Reference
2-Hydroxy-5-nitrobenzaldehydeAromatic amineAcetic acid (catalytic)Significantly reduced with catalystHighGeneral Observation
This compound Not specified Not specified Data not available Data not available

Spectroscopic Data Comparison

Compound¹H NMR (δ, ppm) - Aldehyde ProtonKey IR Absorptions (cm⁻¹)
2-Hydroxy-3-methylbenzaldehyde~9.85~3200 (O-H), ~1660 (C=O)
2-Hydroxy-5-nitrobenzaldehyde~10.3~3100 (O-H), ~1665 (C=O), ~1530 & ~1340 (NO₂)
This compound (Expected) ~10.0 - 10.4 **~3200 (O-H), ~1670 (C=O), ~1520 & ~1350 (NO₂) **

Reaction Pathway and Workflow

The synthesis and subsequent reaction of this compound follow a logical workflow, from starting materials to the final characterized product.

G cluster_0 Synthesis cluster_1 Reaction & Purification cluster_2 Characterization A 2-Hydroxy-3- methylbenzaldehyde B Nitration (HNO3/AcOH) A->B C 2-Hydroxy-5-methyl- 3-nitrobenzaldehyde B->C D Condensation Reaction (e.g., Knoevenagel) C->D E Crude Product D->E F Purification (Recrystallization) E->F G Pure Product F->G H Spectroscopic Analysis (NMR, IR, Mass Spec) G->H

Caption: Workflow for synthesis, reaction, and characterization.

References

Confirming the Identity of Synthesized 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized compound's identity is a critical step in the research and development pipeline. This guide provides a comparative overview of standard analytical techniques for verifying the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, alongside key identifying data for related isomers to aid in differentiation.

The successful synthesis of this compound (CAS No. 68007-03-4) is paramount for its intended downstream applications, which can range from intermediates in medicinal chemistry to materials science.[1] This guide outlines the expected outcomes from various spectroscopic and chromatographic methods, offering a clear pathway for identity confirmation.

Spectroscopic and Chromatographic Confirmation

A multi-pronged analytical approach is essential for the robust confirmation of the target compound's structure. This typically involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Table 1: Comparative Spectroscopic and Chromatographic Data
Analytical Technique This compound Alternative: 2-Hydroxy-3-methyl-5-nitrobenzaldehyde Alternative: 3-Nitrosalicylaldehyde
Molecular Weight 181.15 g/mol [1]181.15 g/mol [1]167.12 g/mol [2]
¹H NMR (DMSO-d₆, δ ppm) Aldehyde-H: ~10.3, Aromatic-H: ~8.3, ~7.9, Methyl-H: ~2.3, Hydroxyl-H: ~11.5Aldehyde-H: ~10.2, Aromatic-H: ~8.5, ~8.2, Methyl-H: ~2.2, Hydroxyl-H: ~11.8Aldehyde-H: ~10.4, Aromatic-H: ~8.3, ~8.1, ~7.2, Hydroxyl-H: ~11.4[3]
FTIR (cm⁻¹) ~3400 (O-H), ~1660 (C=O, aldehyde), ~1520 & ~1340 (NO₂)~3400 (O-H), ~1665 (C=O, aldehyde), ~1525 & ~1345 (NO₂)~3400 (O-H), ~1670 (C=O, aldehyde), ~1530 & ~1350 (NO₂)
Mass Spec. (EI, m/z) M⁺ at 181, fragments at 152, 124, 106M⁺ at 181, fragments at 152, 124, 106M⁺ at 167, fragments at 138, 110, 92
HPLC (RP, typical tR) Dependent on specific methodDependent on specific methodDependent on specific method

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results. Below are standard procedures for the key analytical techniques.

¹H NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters: Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Analysis: Compare the obtained chemical shifts, multiplicities (singlet, doublet, etc.), and integration values with the expected values for this compound. The distinct aromatic proton signals and the methyl singlet are key identifiers.

FTIR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrument: A standard FTIR spectrometer.

  • Parameters: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).

  • Analysis: Identify the characteristic absorption bands for the hydroxyl (O-H), aldehyde carbonyl (C=O), and nitro (NO₂) functional groups. The positions of these bands can help distinguish between isomers.

Mass Spectrometry
  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Analysis: Observe the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (181 g/mol ). Analyze the fragmentation pattern for characteristic losses, such as the loss of a nitro group (-NO₂) or a formyl group (-CHO).

High-Performance Liquid Chromatography (HPLC)
  • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid).[4]

  • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

  • Analysis: Determine the retention time (tR) of the main peak and assess the purity of the synthesized compound by integrating the peak areas. Spiking the sample with a known standard of this compound can confirm the peak identity.

Visualizing the Workflow

A clear understanding of the synthesis and confirmation workflow is essential. The following diagram illustrates the key steps.

Caption: Workflow for the synthesis and identity confirmation of this compound.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation of observed signals to the molecular structure.

Spectroscopic_Analysis_Logic cluster_structure Postulated Structure cluster_data Experimental Data cluster_interpretation Interpretation structure This compound nmr_interp Chemical Shifts & Coupling structure->nmr_interp Predicted ftir_interp Functional Groups structure->ftir_interp Predicted ms_interp Molecular Weight & Fragmentation structure->ms_interp Predicted nmr_data NMR Peaks nmr_data->nmr_interp ftir_data IR Bands ftir_data->ftir_interp ms_data Mass Fragments ms_data->ms_interp confirmation confirmation nmr_interp->confirmation Identity Confirmed ftir_interp->confirmation Identity Confirmed ms_interp->confirmation Identity Confirmed

Caption: Logical flow for confirming chemical structure using spectroscopic data.

By following these protocols and comparing the obtained data with the reference values, researchers can confidently confirm the identity and purity of their synthesized this compound, ensuring the reliability of their subsequent research and development activities.

References

Safety Operating Guide

Personal protective equipment for handling 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-Hydroxy-5-methyl-3-nitrobenzaldehyde

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear, actionable steps for routine handling and emergency situations.

Hazard Identification and Summary
Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Oral Toxicity Harmful if swallowed.[1][2][3]Ingestion
Skin Corrosion/Irritation Causes skin irritation.[1][3][4]Skin Contact
Serious Eye Damage/Irritation Causes serious eye irritation.[1][3][4]Eye Contact
Specific Target Organ Toxicity May cause respiratory irritation.[3][4][5]Inhalation
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPEStandards and Specifications
Eyes/Face Safety glasses with side-shields or chemical splash goggles.[1][6] A face shield is required if there is a splash hazard.[7]Must conform to EN166 (EU) or ANSI Z87.1 (US) standards.[1]
Skin Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][8] A lab coat or chemical-resistant apron.[6]Gloves must be inspected before use.[1] Remove and dispose of contaminated gloves properly.
Respiratory Work should be conducted in a well-ventilated area or a chemical fume hood.[1][9]If ventilation is inadequate, a NIOSH-approved respirator is necessary.[9][10]
Body A fully buttoned lab coat, long pants, and closed-toe shoes must be worn.[7]Avoid synthetic fabrics like polyester or acrylic.[7]

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is critical for safety and compliance.

Standard Operating Workflow

The following diagram illustrates the standard workflow for handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase A 1. Review SDS & Hazard Assessment B 2. Verify Engineering Controls (Fume Hood) A->B C 3. Don Required PPE B->C D 4. Weigh/Transfer Compound in Fume Hood C->D Proceed to Handling E 5. Perform Experiment D->E F 6. Securely Store Compound E->F Experiment Complete G 7. Decontaminate Work Area F->G H 8. Segregate & Label Waste G->H I 9. Doff & Dispose of PPE H->I J 10. Wash Hands Thoroughly I->J

Caption: Standard workflow for handling this compound.

Experimental Protocols: Step-by-Step Guidance

1. Preparation and Engineering Controls:

  • Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for similar compounds and understand the associated hazards.

  • Fume Hood Verification: Ensure the chemical fume hood is operational and has a valid certification. Conduct all manipulations of the solid compound and its solutions inside the fume hood.[1]

  • Gather Materials: Assemble all necessary equipment, including spatulas, weigh boats, glassware, and waste containers, inside the fume hood to minimize movement.

2. Handling the Compound:

  • Personal Protective Equipment: Don all required PPE as specified in the table above.

  • Weighing and Transfer: Carefully weigh the required amount of the compound on a tared weigh boat. Avoid generating dust.[11] Use a spatula for transfers. If creating a solution, add the solid to the solvent slowly.

  • Reaction Setup: Keep all reaction vessels clearly labeled and contained within the fume hood.

3. Storage:

  • Container: Keep the compound in a tightly closed, properly labeled container.[1][9]

  • Conditions: Store in a cool, dry, and well-ventilated place away from incompatible materials and sources of ignition.[1][12]

Emergency Response and First Aid

The following diagram outlines the logical steps for responding to common laboratory emergencies involving this chemical.

G Spill Spill or Leak Occurs Spill_Evacuate Evacuate Area & Alert Others Spill->Spill_Evacuate Exposure Personal Exposure Occurs Skin Skin Contact Exposure->Skin Eye Eye Contact Exposure->Eye Inhalation Inhalation Exposure->Inhalation Ingestion Ingestion Exposure->Ingestion Fire Fire Involving Chemical Fire_Alarm Activate Fire Alarm Fire->Fire_Alarm Spill_PPE Don Appropriate PPE Spill_Evacuate->Spill_PPE Spill_Contain Contain Spill & Prevent Drain Entry Spill_PPE->Spill_Contain Spill_Cleanup Collect with Absorbent Material or Wet Brush Spill_Contain->Spill_Cleanup Spill_Dispose Place in Closed Container for Disposal Spill_Cleanup->Spill_Dispose Skin_Action Wash with Soap & Water Remove Contaminated Clothing Skin->Skin_Action Eye_Action Rinse with Water for 15 min Seek Medical Attention Eye->Eye_Action Inhalation_Action Move to Fresh Air Seek Medical Attention Inhalation->Inhalation_Action Ingestion_Action Rinse Mouth Seek Medical Attention Ingestion->Ingestion_Action Fire_Extinguish Use CO2, Dry Chemical, or Foam Extinguisher Fire_Alarm->Fire_Extinguish Fire_Evacuate Evacuate if Uncontrollable Fire_Extinguish->Fire_Evacuate

Caption: Logical workflow for emergency response procedures.

First Aid Measures:

  • Skin Contact: Immediately remove contaminated clothing.[11] Wash the affected area thoroughly with soap and plenty of water.[1] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[3][4] If breathing is difficult or stops, provide artificial respiration.[4] Seek medical attention.

  • Ingestion: DO NOT induce vomiting.[9] Rinse mouth with water.[1] Never give anything by mouth to an unconscious person.[1][9] Call a physician or poison control center immediately.[1]

Spills and Leaks:

  • Evacuate personnel from the area.[9][12]

  • Wear full PPE, including respiratory protection.

  • Avoid creating dust.[1][11]

  • For minor spills, gently sweep or scoop up the material and place it into a suitable, labeled container for disposal.[1][11] Wet-brushing can also be used to prevent dust generation.[12]

  • Prevent the product from entering drains or waterways.[1][12]

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including used gloves, weigh boats, and absorbent materials, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations.[11] Do not dispose of it down the drain.[1] Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.[13]

References

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Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-Hydroxy-5-methyl-3-nitrobenzaldehyde
Reactant of Route 2
Reactant of Route 2
2-Hydroxy-5-methyl-3-nitrobenzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.